molecular formula C13H28 B3031434 2,2,4,4,6,6-Hexamethylheptane CAS No. 34701-49-0

2,2,4,4,6,6-Hexamethylheptane

Cat. No.: B3031434
CAS No.: 34701-49-0
M. Wt: 184.36 g/mol
InChI Key: LIMYLTFOQJHNJD-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexamethylheptane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,4,4,6,6-Hexamethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4,4,6,6-Hexamethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4,4,6,6-hexamethylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMYLTFOQJHNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383534
Record name 2,2,4,4,6,6-hexamethylheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34701-49-0
Record name 2,2,4,4,6,6-hexamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical and Analytical Characterization of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34701-49-0

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known properties and analytical methodologies for the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. Due to its specific isomeric structure, detailed experimental data is limited. Therefore, this guide supplements known data with generalized, yet detailed, experimental protocols applicable for the characterization of this and similar saturated hydrocarbons.

Core Physicochemical Properties

The structural and physicochemical properties of 2,2,4,4,6,6-hexamethylheptane are foundational to its behavior in chemical and biological systems. The molecule consists of a seven-carbon heptane (B126788) backbone, heavily substituted with six methyl groups at the 2, 2, 4, 4, 6, and 6 positions. This extensive branching creates significant steric hindrance and a compact, quasi-spherical molecular shape, which influences its physical properties such as boiling point and density.

Quantitative data, both experimentally predicted and computationally derived, are summarized in the table below.

Table 1: Physicochemical Properties of 2,2,4,4,6,6-Hexamethylheptane

PropertyValueSource
Identifier
CAS Number34701-49-0[1][2]
IUPAC Name2,2,4,4,6,6-hexamethylheptane[1]
Molecular FormulaC₁₃H₂₈[1][2]
Molecular
Molecular Weight184.36 g/mol [1][2]
Monoisotopic Mass184.219100893 Da[1][2]
Physical
Boiling Point (Predicted)204.6 ± 7.0 °C at 760 mmHg[3]
Density (Predicted)0.8 ± 0.1 g/cm³[3]
Vapor Pressure (Predicted)0.4 ± 0.2 mmHg at 25°C[3]
Refractive Index (Predicted)1.425[3]
Flash Point (Predicted)75.4 ± 11.7 °C[3]
Computational
XLogP3-AA (Predicted)5.9[1]
Complexity132[1][2]
Rotatable Bond Count4[2]

Experimental Characterization Protocols

Detailed, peer-reviewed experimental protocols specific to 2,2,4,4,6,6-hexamethylheptane are not widely published. However, the following sections describe standard, robust methodologies that a researcher would employ to confirm the identity, purity, and structure of a sample of this compound. These protocols are fundamental for the characterization of branched alkanes.

Protocol for Purity Assessment via Gas Chromatography (GC)

Objective: To determine the purity of a sample of 2,2,4,4,6,6-hexamethylheptane and identify any isomeric or other impurities.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the hexamethylheptane sample in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID), suitable for hydrocarbon analysis.

  • GC Column: Employ a non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) capable of separating hydrocarbon isomers based on boiling point.

  • Instrumental Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 220°C.

      • Final hold: Hold at 220°C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The retention time is used for compound identification against a known standard if available.

Protocol for Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the precise molecular structure of 2,2,4,4,6,6-hexamethylheptane by analyzing the chemical environment of its proton and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals expected for 2,2,4,4,6,6-hexamethylheptane include:

      • A singlet for the eighteen protons of the six equivalent methyl groups attached to quaternary carbons (C2, C4, C6).

      • A singlet for the four protons of the two equivalent methylene (B1212753) (CH₂) groups (C3, C5).

    • Analysis: Verify the chemical shifts and integration values correspond to the expected structure. The simplicity of the spectrum is a key indicator of the molecule's high symmetry.

  • ¹³C NMR Spectroscopy:

    • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each chemically non-equivalent carbon atom.

    • Analysis: Identify signals corresponding to the quaternary carbons, methylene carbons, and methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between C, CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY/HSQC): For complex mixtures or to unambiguously confirm assignments, 2D NMR techniques are valuable.[4] However, for a pure sample of this specific symmetrical molecule, 1D spectra are often sufficient for structural confirmation.

Logical Workflow for Compound Characterization

No specific biological signaling pathways involving 2,2,4,4,6,6-hexamethylheptane are documented. Therefore, the following diagram illustrates a standard logical workflow for the synthesis and characterization of a novel or specialized hydrocarbon like this one.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Data Management Synthesis Chemical Synthesis (e.g., Alkylation) Purification Purification (e.g., Fractional Distillation) Synthesis->Purification Purity Purity Assessment (GC-FID) Purification->Purity Purified Sample Structure Structural Elucidation (NMR, MS) Purity->Structure Data Data Compilation & Analysis Physical Physical Property Measurement (Boiling Point, Density) Structure->Physical Physical->Data Verified Data Report Technical Report Generation Data->Report

Caption: Logical workflow for the synthesis, purification, and analytical characterization of 2,2,4,4,6,6-hexamethylheptane.

Conclusion

2,2,4,4,6,6-Hexamethylheptane is a highly branched saturated hydrocarbon whose properties are dictated by its unique, sterically hindered structure. While specific applications in drug development are not established, it serves as an interesting chemical entity for studies in physical organic chemistry, lubrication, and as a reference compound in analytical chemistry. The protocols and data presented in this guide provide a foundational framework for researchers working with this molecule, ensuring proper characterization and handling in a laboratory setting.

References

Technical Guide: Physical Properties of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the known physical properties of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. Alkanes are saturated hydrocarbons and form the backbone of many organic molecules. Their physical properties, such as boiling point, density, and viscosity, are fundamentally determined by their molecular structure.

It is important to note that as a simple hydrocarbon, 2,2,4,4,6,6-hexamethylheptane is not involved in biological signaling pathways. Therefore, a discussion of such pathways, which is common in drug development literature, is not applicable to this compound. This guide will instead focus on its physicochemical characteristics and the established principles that govern them. The data presented herein are primarily predicted values due to a scarcity of published experimental data for this specific molecule.

Core Physical Properties

The physical properties of 2,2,4,4,6,6-hexamethylheptane are largely influenced by its substantial molecular weight and highly branched structure. This branching reduces the effective surface area for intermolecular van der Waals interactions compared to its linear isomer, n-tridecane.

Quantitative Data Summary

The following table summarizes the available quantitative data for 2,2,4,4,6,6-hexamethylheptane. It is critical to note that most of the readily available data for this specific compound are predicted through computational modeling rather than direct experimental measurement.

PropertyValueNotes and Citations
Molecular Formula C₁₃H₂₈[1][2]
Molecular Weight 184.36 g/mol [2][3]
CAS Number 34701-49-0[1][2]
Predicted Boiling Point 204.6 ± 7.0 °C at 760 mmHgPredicted value. Highly branched alkanes typically have lower boiling points than their straight-chain isomers.[1]
Predicted Density 0.8 ± 0.1 g/cm³Predicted value.[1]
Predicted Refractive Index 1.425Predicted value.[1]
Predicted Vapor Pressure 0.4 ± 0.2 mmHg at 25°CPredicted value.[1]
Predicted Flash Point 75.4 ± 11.7 °CPredicted value.[1]

Structure-Property Relationship

The high degree of branching in 2,2,4,4,6,6-hexamethylheptane leads to a more compact, spherical shape compared to its linear isomer, n-tridecane. This steric hindrance impedes efficient packing of the molecules, which in turn weakens the overall intermolecular van der Waals forces.[4][5][6][7] This directly influences its physical properties, most notably its boiling point.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Property Linear Alkane n-Tridecane (Linear Structure) Strong VDW Stronger van der Waals Forces (Larger Surface Area) Linear Alkane->Strong VDW Branched Alkane 2,2,4,4,6,6-Hexamethylheptane (Highly Branched Structure) Weak VDW Weaker van der Waals Forces (Reduced Surface Area) Branched Alkane->Weak VDW High BP Higher Boiling Point Strong VDW->High BP Low BP Lower Boiling Point Weak VDW->Low BP

Structure-Property Relationship for Alkanes

Experimental Protocols

While specific experimental determinations for 2,2,4,4,6,6-hexamethylheptane are not widely published, the physical properties of liquid organic compounds are determined using well-established laboratory procedures. Below is a detailed methodology for a key experiment: the determination of boiling point by simple distillation.

Boiling Point Determination via Simple Distillation

This method is suitable for the purification and boiling point determination of a volatile liquid.[8][9][10]

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

  • Round-bottom flask (distilling flask)

  • Heating mantle or oil bath

  • Distillation head (still head)

  • Thermometer and adapter

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: The apparatus is assembled as shown in the workflow diagram below. The distilling flask is charged with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling.[8][9]

  • Heating: The flask is gently heated. As the liquid boils, vapor rises into the distillation head.

  • Equilibrium: The temperature reading on the thermometer will rise and then stabilize as a state of equilibrium is reached between the condensing vapor and the liquid.[11] This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

  • Condensation: The vapor passes into the condenser, where it is cooled by circulating water and liquefies.

  • Collection: The condensed liquid (distillate) is collected in the receiving flask.

  • Recording: The stable temperature and the ambient barometric pressure are recorded. The boiling point is often corrected to standard pressure (760 mmHg).

G start Start setup Assemble Distillation Apparatus start->setup add_sample Add Liquid Sample & Boiling Chips to Flask setup->add_sample heat Gently Heat the Flask add_sample->heat vapor Vapor Rises and Surrounds Thermometer Bulb heat->vapor temp_stabilize Temperature Stabilizes at Boiling Point vapor->temp_stabilize condense Vapor Condenses in Condenser temp_stabilize->condense collect Collect Distillate in Receiving Flask condense->collect record Record Stable Temperature and Barometric Pressure collect->record end End record->end

Workflow for Boiling Point Determination

References

Spectroscopic Analysis of 2,2,4,4,6,6-Hexamethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic data for the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established principles of spectroscopy and the known characteristics of similar highly branched alkanes. Detailed, generalized experimental protocols for obtaining such spectra for liquid hydrocarbons are also provided. This guide is intended to serve as a valuable resource for researchers in anticipating the spectral features of 2,2,4,4,6,6-hexamethylheptane and for designing appropriate analytical methodologies.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,2,4,4,6,6-hexamethylheptane. These predictions are derived from the analysis of spectral data for analogous branched alkanes.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9 - 1.1Singlet18HC1, C1', C1'', C7, C7', C7''- H (equivalent methyl protons on C2 and C6)
~ 0.9 - 1.1Singlet9HC5, C5', C5'' - H (equivalent methyl protons on C4)
~ 1.2 - 1.4Singlet4HC3, C5 - H (equivalent methylene (B1212753) protons)

Note: Due to the high degree of symmetry and shielding in the molecule, significant overlap of signals is expected, potentially resulting in fewer distinct peaks than predicted.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted Chemical Shift (δ) ppmCarbon TypeAssignment
~ 30 - 35QuaternaryC2, C4, C6
~ 30 - 35MethylC1, C1', C1'', C7, C7', C7''
~ 25 - 30MethylC5, C5', C5''
~ 50 - 55MethyleneC3, C5

Note: The exact chemical shifts can be influenced by solvent effects and specific instrument parameters.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2960 - 2850StrongC-H StretchAlkane
1470 - 1450MediumC-H Bend (Scissoring)Alkane (CH₂)
1385 - 1365Medium-StrongC-H Bend (Rocking)Alkane (CH₃)

Note: The IR spectrum of a simple alkane is expected to be relatively simple, dominated by C-H stretching and bending vibrations. The absence of other significant peaks indicates the lack of other functional groups.

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zPredicted Relative IntensityAssignment
184Very Low / Absent[M]⁺ (Molecular Ion)
169Low[M - CH₃]⁺
127Medium[M - C₄H₉]⁺
85High[C₆H₁₃]⁺
57Very High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺
41Medium[C₃H₅]⁺

Note: For highly branched alkanes, the molecular ion peak is often very weak or not observed due to the high stability of the carbocation fragments formed upon ionization.[1] Fragmentation will preferentially occur at the quaternary carbons, leading to the formation of stable tertiary carbocations.[1][2] The most abundant fragment is expected to be the tert-butyl cation (m/z 57).[1]

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and Mass Spectra of liquid hydrocarbon samples such as 2,2,4,4,6,6-hexamethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the liquid alkane in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3][4]

    • For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid alkane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5]

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) after the measurement.[5]

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the liquid alkane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is around 100 µg/mL.[7]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure only the pure compound enters the ion source.[8][9]

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.

    • The separated compound is then introduced into the ion source of the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[10]

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

    • The data system records the abundance of each ion as a function of its m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups Present IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Structure Proposed Structure of 2,2,4,4,6,6-Hexamethylheptane NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for structural elucidation using spectroscopic methods.

References

Thermodynamic Properties of Highly Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of highly branched alkanes. Understanding these properties is crucial for applications ranging from fuel development and lubricant technology to the design of novel pharmaceuticals, where molecular stability and intermolecular interactions play a pivotal role. This guide summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates the logical workflows involved.

Core Concepts: Stability and Structure

Highly branched alkanes are generally more thermodynamically stable than their linear or less branched isomers.[1][2] This increased stability is primarily attributed to a combination of factors, including the relief of steric strain and favorable electronic effects.[2] The thermodynamic stability is reflected in key properties such as the standard enthalpy of formation, with more branched isomers exhibiting more negative values.[3]

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected highly branched alkanes at 298.15 K and 1 bar. These properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard molar heat capacity at constant pressure (Cp°). Data has been compiled from various sources, including the NIST Chemistry WebBook and critically evaluated datasets.[2][4][5]

Table 1: Standard Enthalpy of Formation (ΔfH°) of Highly Branched Alkanes

AlkaneIUPAC NameFormulaΔfH° (gas, kJ/mol)
Isobutane2-MethylpropaneC4H10-134.2 ± 0.6
Isooctane2,2,4-TrimethylpentaneC8H18-224.1 ± 1.0
Neopentane2,2-DimethylpropaneC5H12-166.0 ± 0.7
2,2,3-TrimethylbutaneTriptaneC7H16-186.2 ± 1.2
2,2,3,3-TetramethylbutaneC8H18-225.9 ± 1.3
2,2,4,4-TetramethylpentaneC9H20-249.5 ± 1.7

Data sourced from the NIST Chemistry WebBook.[4][5]

Table 2: Standard Molar Entropy (S°) of Highly Branched Alkanes

AlkaneIUPAC NameFormulaS° (gas, J/mol·K)
Isobutane2-MethylpropaneC4H10294.6 ± 0.4
Isooctane2,2,4-TrimethylpentaneC8H18423.4 ± 2.1
Neopentane2,2-DimethylpropaneC5H12306.4 ± 0.8
2,2,3-TrimethylbutaneTriptaneC7H16385.5 ± 1.7
2,2,3,3-TetramethylbutaneC8H18394.9 ± 2.1
2,2,4,4-TetramethylpentaneC9H20453.6 ± 2.5

Data sourced from the NIST Chemistry WebBook.[4][5]

Table 3: Standard Molar Heat Capacity (Cp°) of Highly Branched Alkanes

AlkaneIUPAC NameFormulaCp° (gas, J/mol·K)
Isobutane2-MethylpropaneC4H1096.5
Isooctane2,2,4-TrimethylpentaneC8H18188.7
Neopentane2,2-DimethylpropaneC5H12121.5
2,2,3-TrimethylbutaneTriptaneC7H16164.9
2,2,3,3-TetramethylbutaneC8H18187.3
2,2,4,4-TetramethylpentaneC9H20211.3

Data sourced from the NIST Chemistry WebBook.[4][5]

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°) of Highly Branched Alkanes

AlkaneIUPAC NameFormulaΔfG° (gas, kJ/mol)
Isobutane2-MethylpropaneC4H10-20.8
Isooctane2,2,4-TrimethylpentaneC8H18-12.1
Neopentane2,2-DimethylpropaneC5H12-17.3
2,2,3-TrimethylbutaneTriptaneC7H16-13.8
2,2,3,3-TetramethylbutaneC8H18-10.5
2,2,4,4-TetramethylpentaneC9H20-5.4

Calculated using the formula ΔG° = ΔH° - TΔS° with data from the tables above.

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of highly branched alkanes relies on several key techniques, primarily calorimetry.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in a constant-volume vessel.[6] The standard enthalpy of formation can then be calculated using Hess's Law.

Detailed Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation:

    • Accurately weigh a sample (typically 0.5 - 1.0 g) of the highly branched alkane in a crucible.

    • For volatile liquids, a gelatin capsule may be used to contain the sample.

    • A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Assembly and Pressurization:

    • Place the crucible in the bomb.

    • Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.[7]

  • Calorimeter Setup:

    • Place the sealed bomb in the calorimeter bucket containing a precisely measured mass of water (typically 2000 mL).[8]

    • Ensure the bomb is fully submerged and connect the ignition wires.

    • Allow the system to reach thermal equilibrium, monitoring the temperature with a high-precision thermometer (to 0.001 °C).

  • Combustion and Data Acquisition:

    • Record the initial temperature of the water bath for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the temperature begins to cool.

  • Data Analysis:

    • Plot temperature versus time to determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the heat released by the combustion reaction using the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid).

    • Correct for the heat of combustion of the fuse wire.

    • Calculate the standard enthalpy of combustion per mole of the alkane.

    • Use Hess's Law and the known standard enthalpies of formation of CO2 and H2O to calculate the standard enthalpy of formation of the alkane.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat capacity of a substance as a function of temperature and to determine the enthalpy of phase transitions (e.g., melting, crystallization).[9]

Detailed Experimental Protocol for DSC:

  • Sample Preparation:

    • Accurately weigh a small sample (typically 2-10 mg) of the highly branched alkane into an aluminum DSC pan.[10]

    • Hermetically seal the pan to prevent volatilization.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to provide a stable atmosphere.[11]

  • Temperature Program and Data Collection:

    • Equilibrate the sample at a starting temperature.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

    • Phase transitions appear as peaks on the DSC thermogram. The area under a peak is proportional to the enthalpy of the transition.

Computational Determination of Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially for isomers that may be difficult to synthesize or purify. Density Functional Theory (DFT) is a commonly used method.

Workflow for Computational Thermochemistry using Gaussian:

  • Molecule Building and Initial Geometry:

    • Construct a 3D model of the highly branched alkane using a molecular modeling program (e.g., GaussView).[12]

    • Perform an initial geometry optimization using a low-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization using a higher-level theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the final geometry optimization.[14]

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the standard enthalpy, entropy, and Gibbs free energy at the specified temperature and pressure (usually 298.15 K and 1 atm).[15]

    • The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions.

Estimation of Thermodynamic Properties: Benson Group Additivity

The Benson group additivity method is an empirical approach for estimating the thermodynamic properties of organic molecules by summing the contributions of individual chemical groups.[1][16]

Procedure for Benson Group Additivity:

  • Decomposition into Groups:

    • Deconstruct the highly branched alkane into its constituent groups. For alkanes, these groups are defined by a central carbon atom and its bonded atoms (e.g., C-(C)(H)3 for a primary carbon, C-(C)2(H)2 for a secondary carbon, etc.).

  • Summation of Group Values:

    • Use tabulated values for the contribution of each group to the desired thermodynamic property (ΔfH°, S°, Cp°).[17]

    • Sum the contributions of all groups in the molecule.

  • Application of Corrections:

    • Apply corrections for symmetry (for entropy calculations) and for steric interactions (e.g., gauche interactions) to refine the estimated value.[3]

Visualizations

Workflow for Determining Thermodynamic Properties

The following diagram illustrates the integrated workflow for determining the thermodynamic properties of highly branched alkanes, combining experimental and computational approaches.

Thermodynamic_Workflow cluster_experimental Experimental Determination cluster_computational Computational Determination cluster_estimation Estimation Method exp_start Sample of Highly Branched Alkane bomb_cal Bomb Calorimetry exp_start->bomb_cal Combustion dsc Differential Scanning Calorimetry (DSC) exp_start->dsc Heating/Cooling enthalpy_comb Enthalpy of Combustion (ΔcH°) bomb_cal->enthalpy_comb heat_cap Heat Capacity (Cp°) & Enthalpy of Phase Transitions dsc->heat_cap enthalpy_form_exp Standard Enthalpy of Formation (ΔfH°) enthalpy_comb->enthalpy_form_exp Hess's Law entropy_exp Standard Entropy (S°) (from low-T Cp) heat_cap->entropy_exp Third Law of Thermodynamics final_data Comprehensive Thermodynamic Data Tables heat_cap->final_data enthalpy_form_exp->final_data entropy_exp->final_data comp_start Molecular Structure geom_opt Geometry Optimization (e.g., DFT) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_analysis Thermochemical Analysis freq_calc->thermo_analysis enthalpy_form_comp ΔfH° thermo_analysis->enthalpy_form_comp entropy_comp thermo_analysis->entropy_comp heat_cap_comp Cp° thermo_analysis->heat_cap_comp gibbs_comp ΔfG° thermo_analysis->gibbs_comp enthalpy_form_comp->final_data entropy_comp->final_data heat_cap_comp->final_data gibbs_comp->final_data est_start Molecular Structure group_decomp Decomposition into Benson Groups est_start->group_decomp sum_groups Summation of Group Values group_decomp->sum_groups apply_corr Apply Corrections (Symmetry, Steric) sum_groups->apply_corr est_properties Estimated Thermodynamic Properties (ΔfH°, S°, Cp°) apply_corr->est_properties est_properties->final_data

Caption: Workflow for Thermodynamic Property Determination.

Logical Relationship between Branching and Stability

The following diagram illustrates the logical relationship between increased branching in alkanes and their thermodynamic stability.

Branching_Stability increased_branching Increased Branching in Alkane Isomers steric_relief Relief of Steric Strain increased_branching->steric_relief electronic_effects Favorable Electronic Effects increased_branching->electronic_effects lower_pe Lower Potential Energy steric_relief->lower_pe electronic_effects->lower_pe increased_stability Increased Thermodynamic Stability lower_pe->increased_stability more_neg_dhf More Negative ΔfH° lower_dhc Lower Heat of Combustion (ΔcH°) increased_stability->more_neg_dhf increased_stability->lower_dhc

Caption: Branching and Thermodynamic Stability Relationship.

References

Solubility of 2,2,4,4,6,6-Hexamethylheptane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4,4,6,6-hexamethylheptane, a highly branched aliphatic hydrocarbon. Given the scarcity of publicly available quantitative solubility data for this specific compound, this guide leverages data from structurally similar branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), to provide a representative understanding of its solubility profile. The principles of "like dissolves like" govern the solubility of this nonpolar molecule, indicating its miscibility with other nonpolar organic solvents and insolubility in polar solvents.[1][2][3][4][5]

Quantitative Solubility Data

SolventPolarityExpected Solubility of 2,2,4,4,6,6-Hexamethylheptane
HexaneNonpolarMiscible
TolueneNonpolarMiscible
BenzeneNonpolarMiscible
Diethyl EtherPolar aproticSoluble
ChloroformPolar aproticSoluble
AcetonePolar aproticSparingly soluble to Insoluble
EthanolPolar proticSparingly soluble to Insoluble
MethanolPolar proticInsoluble
WaterPolar proticInsoluble

Note: This table is based on the general principles of solubility for nonpolar compounds and data for structurally similar molecules. Experimental verification is required for precise quantitative values.

Experimental Protocols

The following is a detailed methodology for determining the solubility of a liquid or solid hydrocarbon, such as 2,2,4,4,6,6-hexamethylheptane, in an organic solvent using the gravimetric method.[8][9][10]

Objective: To quantitatively determine the solubility of 2,2,4,4,6,6-hexamethylheptane in a given organic solvent at a specific temperature.

Materials:

  • 2,2,4,4,6,6-Hexamethylheptane (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of 2,2,4,4,6,6-hexamethylheptane to a vial containing a known volume of the organic solvent. The presence of a separate phase of the solute is necessary to ensure saturation. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic water bath set to the desired experimental temperature. d. Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: a. Once equilibrium is achieved, stop the agitation and allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any microscopic undissolved particles.

  • Solvent Evaporation: a. Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without causing significant evaporation of the 2,2,4,4,6,6-hexamethylheptane. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more volatile solvents. b. Continue the evaporation process until a constant weight of the residue is achieved.

  • Gravimetric Analysis and Calculation: a. Accurately weigh the evaporating dish containing the dry 2,2,4,4,6,6-hexamethylheptane residue. b. Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish. c. The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Visualizations

Caption: Factors influencing the solubility of branched alkanes.

G Experimental Workflow for Gravimetric Solubility Determination start Start prep_solution Prepare Saturated Solution (Excess solute in solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate sampling Withdraw Supernatant equilibrate->sampling filtration Filter Sample (Remove undissolved solute) sampling->filtration weigh_dish Weigh Pre-tared Evaporating Dish add_filtrate Add Filtrate to Dish filtration->add_filtrate weigh_filtrate Weigh Dish with Filtrate add_filtrate->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh Dish with Residue until Constant Weight evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Gravimetric method for solubility determination.

References

An In-Depth Technical Guide to the Molecular Structure and Isomerism of C13H28 (Tridecane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane (B166401), a saturated alkane with the molecular formula C13H28, represents a fascinating area of study in organic chemistry due to its extensive isomerism. With 802 possible constitutional isomers, the structural diversity of tridecane provides a rich landscape for investigating structure-property relationships.[1] This technical guide offers a comprehensive overview of the molecular structures and isomerism of C13H28, presenting key physicochemical data, detailed experimental protocols for isomer characterization, and visual representations of classification and analytical workflows. This information is particularly valuable for professionals in research, chemical sciences, and drug development, where the precise properties of organic molecules are paramount.

While n-tridecane, the straight-chain isomer, is a colorless, combustible liquid, its various branched isomers exhibit a range of physical properties.[2] These differences in properties, arising from variations in molecular structure, are critical in applications ranging from fuel and solvent formulation to the use of alkanes as components in pharmaceutical preparations.

Molecular Structure and Isomerism of C13H28

The 802 constitutional isomers of C13H28 can be systematically categorized based on the length of their principal carbon chain and the nature of their alkyl substituents. This classification provides a logical framework for understanding the structural diversity of this alkane.

Classification of C13H28 Isomers

The isomers of tridecane can be grouped by the longest continuous carbon chain (the parent chain) within their structure. This systematic classification is illustrated in the diagram below.

A diagram illustrating the classification of C13H28 isomers.

Physicochemical Properties of Selected C13H28 Isomers

The physical properties of alkanes are highly dependent on their molecular structure. Generally, for isomers of the same carbon number, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more compact and symmetrical molecules may have higher melting points. The following table summarizes key physical properties for n-tridecane and a selection of its branched isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Tridecane629-50-5235.4-5.50.756
2-Methyldodecane1560-97-0227.7-0.754
2,4-Dimethylundecane17312-80-0---
2,6-Dimethylundecane----
6-Ethylundecane17312-60-6---

Experimental Protocols for Isomer Characterization

The separation and identification of C13H28 isomers require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating the volatile isomers of tridecane and identifying them based on their mass spectra and retention times.

Experimental Workflow for GC-MS Analysis

G Experimental Workflow for GC-MS Analysis of C13H28 Isomers SamplePrep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection (Vaporization of sample) SamplePrep->GC_Injection GC_Separation GC Separation (Capillary column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Detection of fragment ions) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Identification via spectral library and retention indices) MS_Analysis->Data_Analysis

References

Synthesis of Highly Branched Alkanes for High-Performance Fuels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of high-performance and cleaner-burning fuels has intensified research into the synthesis of highly branched alkanes. These molecules, characterized by their numerous methyl and ethyl groups, exhibit superior combustion properties, including high octane (B31449) ratings and low freezing points, making them ideal components for advanced gasoline and jet fuels. This technical guide provides an in-depth overview of the primary synthetic strategies for producing highly branched alkanes, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented is curated to support researchers in the fields of catalysis, fuel science, and sustainable energy in their efforts to develop next-generation fuel technologies.

Core Synthetic Strategies

The production of highly branched alkanes is dominated by four main catalytic approaches: alkylation, isomerization, oligomerization, and innovative routes starting from biomass-derived platform molecules. Each of these methods offers distinct advantages and challenges in achieving the desired product distribution and fuel properties.

Catalytic Alkylation

Alkylation is a cornerstone process in petroleum refining for producing high-octane gasoline components. It involves the reaction of light isoparaffins, most commonly isobutane (B21531), with light olefins (e.g., butenes, propene) in the presence of a strong acid catalyst.[1][2] The resulting product, known as alkylate, is a complex mixture of highly branched alkanes, predominantly trimethylpentanes and dimethylhexanes, and is prized for its excellent antiknock characteristics and clean-burning nature, as it contains no olefinic or aromatic hydrocarbons.[1][2]

Reaction Mechanism & Workflow

The reaction proceeds via a carbenium ion mechanism initiated by the protonation of an olefin by the acid catalyst. This carbocation then reacts with isobutane to form a tert-butyl cation, which propagates the chain reaction.[2] The process is highly exothermic, necessitating efficient cooling to maintain optimal reaction temperatures and minimize side reactions like polymerization.[2]

Alkylation_Workflow cluster_feed Feed Preparation cluster_reaction Alkylation Reaction cluster_separation Product Separation cluster_products Outputs Olefins (C3-C4) Olefins (C3-C4) Reactor Reactor Olefins (C3-C4)->Reactor Isobutane (i-C4) Isobutane (i-C4) Isobutane (i-C4)->Reactor Settler Settler Reactor->Settler Acid_Catalyst H2SO4 or HF Catalyst Acid_Catalyst->Reactor Cooling Refrigeration Cooling->Reactor Fractionator Fractionator Settler->Fractionator Hydrocarbon Phase Recycled_Acid Recycled Acid Settler->Recycled_Acid Acid Phase Alkylate High-Octane Alkylate Fractionator->Alkylate Recycled_iC4 Recycled Isobutane Fractionator->Recycled_iC4 Byproducts n-Butane, Propane Fractionator->Byproducts Recycled_iC4->Reactor Recycle Recycled_Acid->Reactor Reuse

Figure 1: Generalized workflow for a sulfuric acid alkylation unit.
Quantitative Data for Alkylation

The operating conditions significantly influence the yield and quality of the alkylate product. Key variables include temperature, acid strength, isobutane-to-olefin ratio, and olefin space velocity.[2]

ParameterSulfuric Acid (H₂SO₄) ProcessReference(s)
Catalyst Concentrated Sulfuric Acid (88-98% monohydrate)
Reactants Isobutane and C₃-C₅ Olefins[3]
Temperature 2-13 °C (70°F)[1][2]
Pressure Sufficient to maintain liquid phase (~0.5 MPa)
Isobutane/Olefin Ratio 7:1 to 12:1 (molar)[3]
Acid/Hydrocarbon Ratio ~1.1 (volume)[3]
Product Yield 1.70-1.78 m³ alkylate / m³ butene[4]
Key Products Trimethylpentanes (TMPs), Dimethylhexanes (DMHs)
Product RON 94–99[1][2]
Product MON 88–94[1][2]

Table 1: Typical Operating Conditions and Product Properties for Sulfuric Acid Alkylation.

Experimental Protocol: Lab-Scale Isobutane/Butene Alkylation

This protocol describes a typical batch-wise alkylation experiment.

1. Reactor Setup:

  • A sealed, cooled batch reactor (e.g., a high-pressure autoclave) equipped with a high-speed agitator (e.g., 3000 rpm) is used to ensure vigorous mixing of the hydrocarbon and acid phases.

  • The reactor is fitted with a cooling system to maintain the desired reaction temperature (e.g., 5-10°C).

2. Reactant Charging:

  • The reactor is charged with a predetermined amount of isobutane and concentrated sulfuric acid (e.g., 96 wt%).

  • The system is pressurized (e.g., to 0.5 MPa) with an inert gas like nitrogen to ensure all hydrocarbons remain in the liquid phase.

3. Reaction Initiation:

  • The olefin feed (e.g., a mixture of butenes) is introduced into the reactor at a controlled rate.

  • The reaction is highly exothermic; the cooling system must be actively managed to maintain a constant temperature.

4. Reaction and Sampling:

  • The reaction mixture is agitated for a specified duration.

  • Samples can be withdrawn periodically to analyze the product distribution over time using Gas Chromatography (GC-FID and GC-MS).[5]

5. Product Workup:

  • After the reaction is complete, agitation is stopped, and the mixture is allowed to settle into two phases: an upper hydrocarbon phase and a lower acid phase.

  • The hydrocarbon layer is carefully separated, washed (e.g., with cold water and a dilute sodium carbonate solution) to remove residual acid, and dried over an anhydrous salt (e.g., MgSO₄).

  • The final alkylate product is analyzed for its composition and properties.

Hydroisomerization of n-Alkanes

Hydroisomerization is a catalytic process that transforms linear n-alkanes into their more valuable branched isomers, significantly improving their octane number and cold-flow properties.[6] This process is crucial for upgrading straight-run naphtha and other paraffinic feedstocks into high-quality gasoline and jet fuel blendstocks.

Reaction Mechanism & Pathway

The reaction occurs over bifunctional catalysts, which possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal isomerization).[6] The generally accepted mechanism involves:

  • Dehydrogenation of the n-alkane to an n-alkene on a metal site (e.g., Platinum).

  • Protonation of the n-alkene on a Brønsted acid site (e.g., in a zeolite) to form a secondary carbenium ion.

  • Skeletal rearrangement of the carbenium ion to a more stable tertiary carbenium ion.

  • Deprotonation to form a branched iso-alkene.

  • Hydrogenation of the iso-alkene on a metal site to yield the final branched alkane product.

Hydroisomerization_Pathway cluster_catalyst Bifunctional Catalyst Metal_Site Metal Site (e.g., Pt) n_Alkene n-Alkene Acid_Site Acid Site (e.g., Zeolite) Carbocation_Sec Secondary Carbocation n_Alkane n-Alkane n_Alkane:e->n_Alkene:w - H2 n_Alkene->Carbocation_Sec + H+ Carbocation_Tert Tertiary Carbocation Carbocation_Sec->Carbocation_Tert Isomerization iso_Alkene iso-Alkene Carbocation_Tert->iso_Alkene - H+ Cracking Cracked Products Carbocation_Tert->Cracking β-scission iso_Alkane Branched Alkane iso_Alkene->iso_Alkane + H2

Figure 2: Reaction pathway for n-alkane hydroisomerization.
Quantitative Data for Hydroisomerization

The selectivity towards isomers versus undesired cracking products is highly dependent on the catalyst properties (metal-acid balance, pore structure) and reaction conditions. Zeolites like ZSM-22, ZSM-23, and SAPO-11 are commonly used supports due to their shape-selective properties.

ParameterPt/ZSM-22 (n-dodecane)Pt/Ca-H-ZSM-22 (n-hexadecane)Reference(s)
Catalyst Platinum on ZSM-22 Zeolite0.45 wt% Pt on Calcium-exchanged H-ZSM-22[7],[8]
Feedstock n-Dodecanen-Hexadecane[7],[8]
Temperature 300 °C312 °C (585 K)[7],[8]
Pressure 2 MPaNot specified[7],[8]
H₂/Hydrocarbon Ratio Not specifiedNot specified[7],[8]
WHSV Not specifiedInvestigated as a variable[8]
Conversion 87.5%~90%[7],[8]
Isomer Selectivity 88.0%85.8%[7],[8]
Isomer Yield ~77%77.8%[7],[8]
Key Products Mono- and di-branched isomersPredominantly mono-branched isomers[7],[8]

Table 2: Representative Data for Hydroisomerization of Long-Chain Alkanes.

Experimental Protocol: Preparation of Pt/ZSM-22 Catalyst and Hydroisomerization

This protocol is a composite based on typical procedures for zeolite-based catalyst synthesis and testing.[8][9][10][11]

1. Catalyst Preparation (Ion-Exchange Method):

  • The H-ZSM-22 zeolite support is first prepared or obtained commercially. It may undergo pre-treatment, such as calcination in air at high temperatures (e.g., 550°C) to remove any organic templates.

  • For ion exchange, the zeolite powder is slurried in an aqueous solution of a platinum precursor, such as tetraammineplatinum(II) nitrate (B79036) [Pt(NH₃)₄(NO₃)₂].

  • The slurry is stirred at room temperature for an extended period (e.g., 12-24 hours) to allow for the exchange of protons in the zeolite with the platinum complex cations.

  • The solid is then filtered, washed thoroughly with deionized water to remove any unexchanged precursor, and dried in an oven (e.g., at 110°C overnight).

  • The dried catalyst is calcined in air (e.g., ramping to 350-400°C) to decompose the ammine ligands and fix the platinum.

2. Catalyst Activation and Reaction:

  • A fixed-bed continuous flow reactor is loaded with the prepared Pt/ZSM-22 catalyst.

  • The catalyst is activated in-situ by reduction under a flow of hydrogen at an elevated temperature (e.g., 350°C) for several hours.

  • After activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 260-320°C).

  • The n-alkane feedstock (e.g., n-heptane or n-hexadecane) is pumped into the reactor along with a co-feed of hydrogen at a specific molar ratio and weight hourly space velocity (WHSV).

  • The reactor effluent is cooled, and the liquid and gas phases are separated.

  • The liquid product is collected and analyzed by GC to determine the conversion of the n-alkane and the selectivity to various isomers and cracked products.

Oligomerization of Light Olefins

Oligomerization is the process of converting light, short-chain olefins (like ethylene (B1197577), propylene (B89431), and butenes) into longer-chain molecules (oligomers), which can be hydrogenated to produce branched alkanes suitable for gasoline and jet fuel.[2] The degree of branching and the carbon number distribution of the product can be tuned by the choice of catalyst and reaction conditions.

Catalysts and Mechanisms
  • Solid Acid Catalysts (e.g., Solid Phosphoric Acid - SPA): These catalysts, often based on phosphoric acid supported on kieselguhr, operate via a carbenium ion mechanism similar to alkylation.[12] They are effective for propylene and butene oligomerization, producing a wide distribution of branched olefins.[13]

  • Metal-Based Catalysts (e.g., Nickel on Silica-Alumina): These systems can operate through a different mechanism, such as the Cossee-Arlman mechanism, and are particularly useful for ethylene oligomerization. The acidity of the support can also contribute to isomerization of the products, leading to branched structures.[2]

Quantitative Data for Oligomerization
ParameterSolid Phosphoric Acid (Propylene)Ni/Silica-Alumina (Ethylene/Propylene/Butene)Reference(s)
Catalyst Phosphoric Acid on KieselguhrNickel on mildly acidic mesoporous Silica-Alumina[12],[2]
Feedstock PropyleneEthylene, Propylene, 1-Butylene mixtures[12],[2]
Temperature 200-210 °C120 °C[12],[2]
Pressure 4.0 MPa16-32 bar olefin partial pressure[12],[2]
Propylene Conversion 98%>99% (for ethylene)[14],[15]
Product Selectivity (Propylene Feed) ~59.6% Nonenes, ~19.1% DodecenesNot Applicable[14]
Product Selectivity (Mixed Feed) Not Applicable>90% selectivity to gasoline and jet fuel range hydrocarbons[2]
Key Products Branched C₆, C₉, C₁₂ olefinsBranched C₆-C₁₂⁺ olefins[13],[2]

Table 3: Representative Data for Light Olefin Oligomerization.

Experimental Protocol: Preparation of a Solid Phosphoric Acid (SPA) Catalyst

This protocol outlines the general steps for creating an SPA catalyst.

1. Support Preparation:

  • A siliceous support material, such as kieselguhr (diatomaceous earth), is selected. The quality, particularly bulk density and impurity levels, can affect catalyst performance.[16]

2. Acid Impregnation:

  • The support is mixed with an oxygen acid of phosphorus, typically polyphosphoric acid, at an elevated temperature (e.g., 170°C) to form a paste-like composite.[17]

  • The ratio of acid to support is a critical parameter that influences catalyst activity and strength.[16]

3. Extrusion and Calcination:

  • The composite material is extruded to form pellets of a desired size and shape.

  • The extrudates are then calcined at a specific temperature (e.g., 250-450°C). This step is crucial for developing the catalyst's mechanical strength and active phases, which include various silicon phosphates.

4. Catalyst Activation (In-situ):

  • In the reactor, the catalyst often requires the presence of a small amount of water in the olefin feed to slowly hydrolyze the silicon phosphates, releasing free phosphoric acid which is the active catalytic species.[12]

Synthesis from Biomass-Derived Molecules

Renewable routes to highly branched alkanes are being developed using platform chemicals derived from lignocellulosic biomass, such as furfural (B47365) and cyclopentanone.[18][19] These pathways typically involve a sequence of C-C bond-forming reactions followed by hydrodeoxygenation (HDO) to remove oxygen and saturate the molecule.

Synthetic Strategy: Aldol (B89426) Condensation and Hydrodeoxygenation (HDO)

A common strategy involves the aldol condensation of a ketone (e.g., cyclopentanone) with an aldehyde (e.g., furfural) to create larger, oxygenated precursor molecules. These precursors are then subjected to HDO over a bifunctional catalyst to produce the final cycloalkane or branched alkane product.

Biomass_to_Alkane cluster_feed Biomass Precursors cluster_reaction Catalytic Conversion Furfural Furfural Aldol_Condensation Aldol Condensation (Base Catalyst) Furfural->Aldol_Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Aldol_Condensation Oxygenated_Intermediate C-C Coupled Intermediate (e.g., Furan-based Adduct) Aldol_Condensation->Oxygenated_Intermediate HDO Hydrodeoxygenation (HDO) (e.g., Pd/H-ZSM-5) Final_Product Branched/Cyclic Alkanes (Jet Fuel Range) HDO->Final_Product Oxygenated_Intermediate->HDO + H2

Figure 3: Pathway from biomass precursors to branched alkanes.
Quantitative Data for Biomass-to-Alkane Synthesis

ParameterCyclopentanone + Furfural RouteMesityl Oxide + 2-Methylfuran (B129897) RouteReference(s)
C-C Coupling Step Aldol Condensation over solid base (e.g., Pd/C-CaO)Alkylation followed by intramolecular aldol condensation[19]
HDO Catalyst Pd/H-ZSM-5Not specified[19]
HDO Conditions 573 K, 6.0 MPa H₂Not specified
Overall Carbon Yield ~84.8%Not specified
Final Product Diesel and jet fuel range cycloalkanesJet fuel range branched cycloalkanes[19]
Product Density 0.82 g/mL0.82 g/mL[19]
Product Freezing Point 241.7 K (-31.5 °C)217-219 K (~ -55 °C)[19]

Table 4: Representative Data for Synthesis of Branched Alkanes from Biomass Derivatives.

Experimental Protocol: Two-Step Synthesis of Cycloalkanes from Furfural and Cyclopentanone

This protocol is based on the work of Zhang et al.[18][20]

1. Step 1: Aldol Condensation/Hydrogenation:

  • Furfural, cyclopentanone, and a solid catalyst (e.g., Pd/C-CaO) are charged into a high-pressure batch reactor.

  • The reactor is sealed, purged with N₂, and then pressurized with H₂ (e.g., to 4.0 MPa).

  • The mixture is heated to the reaction temperature (e.g., 150°C or 423 K) and stirred for a set duration.

  • After cooling, the solid catalyst is filtered off, and the liquid product, primarily 2,5-bis(furan-2-ylmethyl)-cyclopentanone, is collected.

2. Step 2: Hydrodeoxygenation (HDO):

  • The intermediate product from Step 1 is fed into a continuous flow fixed-bed reactor packed with a bifunctional HDO catalyst (e.g., Pd/H-ZSM-5).

  • The reaction is carried out under a high pressure of hydrogen (e.g., 6.0 MPa) and at a high temperature (e.g., 300°C or 573 K).

  • The liquid product is collected downstream after cooling and depressurization.

  • The final product, a mixture of cycloalkanes, is analyzed for its composition, density, and freezing point.

Conclusion

The synthesis of highly branched alkanes is a critical area of research for the development of next-generation, high-performance fuels. Traditional refinery processes like alkylation and isomerization remain vital for producing high-octane gasoline from petroleum feedstocks. Concurrently, oligomerization provides a flexible route to convert light olefins into valuable liquid fuels. Exciting advancements in catalysis are also enabling the production of structurally complex and high-density branched and cyclic alkanes from renewable biomass sources, offering a sustainable pathway to advanced jet fuels. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to innovate and optimize these synthetic strategies for future fuel applications.

References

The Impact of High Branching on Alkane Physical Properties: A Technical Guide Using 2,2,4,4,6,6-Hexamethylheptane as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the profound effects of extensive alkyl branching on the physicochemical properties of alkanes, using the highly substituted model compound, 2,2,4,4,6,6-hexamethylheptane. By comparing its properties to its linear isomer, n-tridecane, and other less-branched isomers, we can elucidate the structure-property relationships that are critical in fields ranging from materials science to drug design, where molecular shape and intermolecular forces dictate substance behavior.

Introduction to Alkane Branching Effects

Alkanes, the simplest hydrocarbons, consist solely of carbon and hydrogen atoms connected by single bonds. While their chemical reactivity is generally low, their physical properties, such as boiling point, melting point, density, and viscosity, are highly dependent on their molecular structure. Isomers, molecules with the same chemical formula but different atomic arrangements, provide an excellent platform for studying these structure-property relationships.

Increased branching in alkanes generally leads to a more compact, spherical molecular shape. This has two primary consequences for their physical properties:

  • Decreased van der Waals forces: A more spherical shape reduces the surface area available for intermolecular contact, leading to weaker van der Waals dispersion forces. This typically results in lower boiling points and viscosities compared to linear isomers of the same molecular weight.

  • Disruption of crystal packing: The irregular shapes of many branched alkanes can hinder their ability to pack efficiently into a crystal lattice. This generally leads to lower melting points. However, highly symmetrical branched molecules can sometimes pack more efficiently than their linear counterparts, resulting in unusually high melting points.

Physicochemical Properties of C13 Alkane Isomers

To quantitatively assess the impact of branching, the following table summarizes the key physical properties of 2,2,4,4,6,6-hexamethylheptane, its linear isomer n-tridecane, and other representative C13 alkane isomers.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Dynamic Viscosity (mPa·s)
n-TridecaneTridecane (B166401)C₁₃H₂₈184.37234[1][2][3][4]-5.5[1][2][4]0.756[1][2][3][5]1.724 (at 25°C)[5]
2,2,4,6,6-Pentamethylheptane (B104275)2,2,4,6,6-PentamethylheptaneC₁₂H₂₆170.34177-178---
2,2,4,4,6,6-Hexamethylheptane 2,2,4,4,6,6-Hexamethylheptane C₁₃H₂₈ 184.37 204.6 (Predicted) [6][7]- 0.8 (Predicted) [6][7]-
2,2,3,4,6,6-Hexamethylheptane2,2,3,4,6,6-HexamethylheptaneC₁₃H₂₈184.36----

Note: Experimental data for many highly branched alkane isomers are scarce. Predicted values are provided where experimental data is unavailable. The data for 2,2,4,6,6-pentamethylheptane (a C12 isomer) is included to provide an additional point of comparison for a highly branched structure.

Experimental Protocols

Proposed Synthesis of 2,2,4,4,6,6-Hexamethylheptane via Grignard Reaction

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanol

  • Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction.[6] Prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the tert-butyl chloride solution to the magnesium suspension. Once the reaction begins (indicated by the disappearance of the iodine color and gentle reflux), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

  • Reaction with 2,2,4-Trimethyl-3-pentanone (B1266196) (tert-Butyl Isopropyl Ketone): Cool the prepared tert-butylmagnesium chloride solution to 0°C in an ice bath. Prepare a solution of 2,2,4-trimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Carefully pour the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 2,2,4,4,6,6-hexamethyl-3-heptanol can be purified by distillation or column chromatography.

Step 2: Reduction of 2,2,4,4,6,6-Hexamethyl-3-heptanol to 2,2,4,4,6,6-Hexamethylheptane

A variety of methods can be employed for the reduction of the tertiary alcohol to the corresponding alkane. One common method is the Barton-McCombie deoxygenation.

  • Formation of a Thionoester: React the purified 2,2,4,4,6,6-hexamethyl-3-heptanol with a slight excess of a suitable thiocarbonylating agent, such as phenyl chlorothionoformate, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent (e.g., dichloromethane) at room temperature.

  • Radical-initiated Reduction: Treat the resulting thionoester with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) in a suitable solvent (e.g., toluene) at reflux.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude 2,2,4,4,6,6-hexamethylheptane can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes.

Measurement of Physical Properties

Standard laboratory procedures would be employed to determine the physical properties of the synthesized 2,2,4,4,6,6-hexamethylheptane and other C13 isomers.

  • Boiling Point: Determined using distillation under atmospheric pressure or by using a micro-boiling point apparatus.

  • Melting Point: For solid compounds, determined using a standard melting point apparatus.

  • Density: Measured using a pycnometer or a digital density meter at a controlled temperature.

  • Viscosity: Measured using a viscometer, such as an Ostwald viscometer or a rotational viscometer, at a controlled temperature.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

SynthesisWorkflow cluster_synthesis Synthesis of 2,2,4,4,6,6-Hexamethylheptane cluster_analysis Analysis and Characterization start tert-Butyl Chloride + Mg in Ether grignard Formation of tert-Butylmagnesium Chloride start->grignard reaction Grignard Reaction grignard->reaction ketone 2,2,4-Trimethyl-3-pentanone ketone->reaction alcohol 2,2,4,4,6,6-Hexamethyl-3-heptanol reaction->alcohol reduction Reduction alcohol->reduction product 2,2,4,4,6,6-Hexamethylheptane reduction->product purification Purification (Distillation/Chromatography) product->purification spectroscopy Structural Confirmation (NMR, Mass Spec) purification->spectroscopy phys_props Physical Property Measurement purification->phys_props

References

A Theoretical Framework for the Conformational Analysis of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes such as 2,2,4,4,6,6-hexamethylheptane present significant challenges for conformational analysis due to severe steric hindrance. The presence of multiple quaternary carbon centers and bulky tert-butyl groups restricts internal rotations and leads to complex potential energy surfaces. While specific experimental data on the conformational preferences of 2,2,4,4,6,6-hexamethylheptane are scarce in the literature, this technical guide outlines a robust theoretical and computational methodology for its comprehensive analysis. This document details the requisite computational protocols, data presentation strategies, and the logical framework necessary to elucidate the molecule's conformational landscape, providing a valuable blueprint for researchers in computational chemistry and drug design.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For highly flexible or sterically crowded molecules, understanding the accessible conformations and the energy barriers between them is paramount. 2,2,4,4,6,6-Hexamethylheptane serves as an exemplary case of extreme steric congestion. Its structure, featuring three quaternary carbons and four tert-butyl-like groups, imposes significant constraints on the rotation around its central C-C bonds.

The dominant steric factors arise from the interactions between the bulky groups attached to the C2, C4, and C6 positions. A thorough conformational analysis must, therefore, focus on the torsional potentials around the C3-C4 and C5-C6 bonds. The primary goal of such a study is to identify the low-energy conformers, quantify the energy differences between them, and determine the rotational barriers that separate these stable states. This guide details the theoretical approaches best suited for tackling this complex problem.

Experimental Protocols: A Computational Approach

In the absence of direct experimental data from techniques like NMR spectroscopy or X-ray crystallography for this specific molecule, computational chemistry provides a powerful alternative for a rigorous conformational analysis. The protocol involves a multi-step process designed to systematically explore the molecule's potential energy surface (PES).

Step 1: Initial Structure Generation and Preliminary Optimization The first step involves generating an initial 3D structure of 2,2,4,4,6,6-hexamethylheptane. A preliminary geometry optimization is then performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to obtain a reasonable starting geometry.

Step 2: Potential Energy Surface (PES) Scan To identify all potential conformers, a relaxed PES scan is conducted. This involves systematically rotating one or more key dihedral angles while allowing all other geometric parameters (bond lengths, angles) to relax. For 2,2,4,4,6,6-hexamethylheptane, the critical dihedral angles are C2-C3-C4-C5 and C3-C4-C5-C6. A typical scan would involve rotating one of these dihedrals in increments of 10-15 degrees over a full 360-degree range.

Step 3: Optimization of Stationary Points The local minima (corresponding to stable conformers) and local maxima (corresponding to transition states for rotation) identified from the PES scan are then subjected to full geometry optimization. This is performed using more accurate and reliable quantum mechanical methods. Given the importance of non-covalent interactions and dispersion forces in sterically crowded alkanes, Density Functional Theory (DFT) is a suitable choice.[1]

  • Recommended DFT Functionals: Double-hybrid functionals like PBE-QIDH or r²SCAN-QIDH, or hybrid functionals such as B3LYP, are commonly used.[1]

  • Dispersion Correction: It is critical to include a dispersion correction, such as Grimme's D3 or D4 correction, to accurately model the van der Waals interactions between the bulky methyl groups.[1]

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a more extensive one like def2-TZVP is recommended for a balance of accuracy and computational cost.

Step 4: Frequency Calculations and Thermochemical Analysis For each optimized structure, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification of Stationary Points: For a stable conformer (a minimum), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the rotational motion connecting two conformers.

  • Thermochemical Data: The frequency calculation yields the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K). These corrections are essential for obtaining accurate relative energies.

The final relative energies (ΔE, ΔH, and ΔG) of all conformers are then calculated with respect to the global minimum energy structure.

G cluster_input Input Generation cluster_scan Conformational Search cluster_refinement Refinement and Analysis cluster_output Results start Initial 3D Structure of 2,2,4,4,6,6-Hexamethylheptane pes_scan Relaxed Potential Energy Surface (PES) Scan (e.g., around C3-C4 bond) start->pes_scan Molecular Mechanics pre-optimization id_stationary Identify Minima (Conformers) and Maxima (Transition States) pes_scan->id_stationary geom_opt Full Geometry Optimization (DFT + Dispersion Correction) id_stationary->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Stationary Points (0 imaginary freq for minima, 1 for transition state) freq_calc->verify thermo Calculate Thermochemical Corrections (ZPVE, ΔG, ΔH) verify->thermo final_energies Final Relative Energies and Rotational Barriers thermo->final_energies data_table Tabulate Conformer Geometries, Energies, and Dihedral Angles final_energies->data_table

Caption: Computational workflow for conformational analysis. (Max Width: 760px)

Data Presentation

A systematic presentation of the quantitative data is crucial for comparing the properties of different conformers. The results should be summarized in tables that clearly list the key geometric and energetic parameters for each unique conformer identified.

Table 1: Relative Energies of 2,2,4,4,6,6-Hexamethylheptane Conformers

Conformer IDKey Dihedral Angles (degrees)¹Relative Electronic Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH₂₉₈, kcal/mol)Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol)Population (%)²
Conf-1 C2-C3-C4-C5 = X0.000.000.00P₁
Conf-2 C2-C3-C4-C5 = YE₂H₂G₂P₂
Conf-3 C2-C3-C4-C5 = ZE₃H₃G₃P₃

¹ Key dihedral angles defining the conformation. ² Calculated from the Boltzmann distribution using ΔG₂₉₈ values.

Table 2: Rotational Barriers in 2,2,4,4,6,6-Hexamethylheptane

Rotational ProcessTransition State (TS) IDForward Barrier (ΔG‡, kcal/mol)Reverse Barrier (ΔG‡, kcal/mol)Imaginary Frequency (cm⁻¹)
Conf-1 ↔ Conf-2 TS-12G‡₁₂G‡₂₁ν₁
Conf-2 ↔ Conf-3 TS-23G‡₂₃G‡₃₂ν₂

Expected Conformational Preferences and Steric Interactions

The conformational landscape of 2,2,4,4,6,6-hexamethylheptane is dominated by the steric repulsion between the tert-butyl group at C2, the two methyl groups at C4, and the isobutyl-like fragment starting at C5. The rotation around the C3-C4 and C4-C5 bonds will be particularly hindered.

Using Newman projections, we can visualize the steric clashes. Looking down the C4-C5 bond, the front carbon (C4) is attached to two methyl groups and the C3 carbon (which is part of a bulky neopentyl-like group). The back carbon (C5) is attached to two hydrogens and the C6 carbon (part of another neopentyl-like group). The most significant interactions will be between the bulky substituents on C4 and C6. Staggered conformations where the largest groups are anti-periplanar are expected to be the most stable.[2] However, even in staggered arrangements, significant gauche interactions between methyl groups will be unavoidable, leading to high overall steric strain. Eclipsed conformations are expected to be highly destabilized and represent the peaks of the rotational energy barriers.

G Newman Projection down C4-C5 Bond cluster_rear C5 C5_H1 H C5->C5_H1 60° C5_H2 H C5->C5_H2 300° C5_C6 C(CH₃)₂CH₂C(CH₃)₃ C5->C5_C6 180° C4 C4_Me1 C4->C4_Me1  0° C4_Me2 C4->C4_Me2 240° C4_C3 C4->C4_C3 120° clash Significant steric repulsion between bulky terminal groups

Caption: Steric interactions in a staggered conformer. (Max Width: 760px)

Conclusion

References

An In-depth Technical Guide to 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,4,4,6,6-Hexamethylheptane is a saturated hydrocarbon with the chemical formula C₁₃H₂₈. Its structure is characterized by a seven-carbon chain (heptane) with six methyl group substitutions at the 2, 2, 4, 4, 6, and 6 positions. This extensive branching results in a sterically hindered and compact molecule with distinct physical and chemical properties compared to its linear isomer, n-tridecane.

The high degree of branching in 2,2,4,4,6,6-hexamethylheptane influences its volatility, viscosity, and thermal stability, making it a subject of interest in fields such as lubricant technology and as a reference compound in analytical chemistry. In the context of drug development, highly branched alkanes can serve as inert scaffolds or be utilized in the synthesis of complex molecules.

Physicochemical Properties

The following table summarizes the available quantitative data for 2,2,4,4,6,6-hexamethylheptane. It is important to note that much of the accessible data is predicted through computational modeling rather than determined through direct experimentation.

PropertyValueSource
Molecular Formula C₁₃H₂₈[1][2][3]
Molecular Weight 184.367 g/mol [1][2][3][4]
CAS Registry Number 34701-49-0[1][2][3]
IUPAC Name 2,2,4,4,6,6-hexamethylheptane[4]
Canonical SMILES CC(C)(C)CC(C)(C)CC(C)(C)C[4]
Density (Predicted) 0.8 ± 0.1 g/cm³[2]
Boiling Point (Predicted) 204.6 ± 7.0 °C at 760 mmHg[2]
Flash Point (Predicted) 75.4 ± 11.7 °C[2]
Vapor Pressure (Predicted) 0.4 ± 0.2 mmHg at 25°C[2]
Refractive Index (Predicted) 1.425[2]
LogP (Predicted) 6.57[1]

Synthesis of Highly Branched Alkanes: A General Overview

One potential strategy involves a Grignard reaction to assemble the carbon skeleton, followed by dehydration and hydrogenation. This approach allows for the controlled construction of the desired branched structure.

Hypothetical Experimental Protocol for the Synthesis of 2,2,4,4,6,6-Hexamethylheptane

The following is a hypothetical, multi-step experimental protocol for the synthesis of 2,2,4,4,6,6-hexamethylheptane. This protocol is illustrative and based on general methods for the synthesis of highly branched alkanes.

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanone

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings and anhydrous diethyl ether.

  • Grignard Reagent Formation: A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of tert-butylmagnesium chloride. The reaction mixture is stirred until the magnesium is consumed.

  • Acylation: Pivaloyl chloride is dissolved in anhydrous diethyl ether and added dropwise to the cooled Grignard reagent solution.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield 2,2,4,4-tetramethyl-3-pentanone.

Step 2: Grignard Reaction with Tert-butylmagnesium Chloride

  • Reaction Setup: A similar setup to Step 1 is used. A solution of 2,2,4,4-tetramethyl-3-pentanone in anhydrous diethyl ether is placed in the flask.

  • Addition of Grignard Reagent: A solution of tert-butylmagnesium chloride (prepared as in Step 1) is added dropwise to the ketone solution at 0 °C.

  • Workup and Purification: The reaction is worked up as described in Step 1 to yield the tertiary alcohol, 2,2,4,4,6,6-hexamethyl-3-heptanol.

Step 3: Dehydration of the Tertiary Alcohol

  • Reaction Setup: The alcohol from Step 2 is dissolved in a suitable solvent such as toluene (B28343) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • Dehydration: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated. The resulting alkene, 2,2,4,4,6,6-hexamethyl-2-heptene, is purified by distillation.

Step 4: Hydrogenation of the Alkene

  • Reaction Setup: The purified alkene is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) in a high-pressure hydrogenation vessel.

  • Catalyst: A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The vessel is charged with hydrogen gas to a pressure of approximately 50 psi and the mixture is shaken or stirred at room temperature until the uptake of hydrogen ceases.

  • Workup and Purification: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated. The final product, 2,2,4,4,6,6-hexamethylheptane, is purified by fractional distillation.

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed synthetic workflow for 2,2,4,4,6,6-hexamethylheptane.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Alcohol Formation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation tert-butylmagnesium chloride tert-butylmagnesium chloride 2,2,4,4-Tetramethyl-3-pentanone 2,2,4,4-Tetramethyl-3-pentanone tert-butylmagnesium chloride->2,2,4,4-Tetramethyl-3-pentanone Grignard Reaction Pivaloyl chloride Pivaloyl chloride Pivaloyl chloride->2,2,4,4-Tetramethyl-3-pentanone Ketone 2,2,4,4-Tetramethyl-3-pentanone Alcohol 2,2,4,4,6,6-Hexamethyl-3-heptanol Ketone->Alcohol Grignard Reaction Grignard2 tert-butylmagnesium chloride Grignard2->Alcohol Alcohol2 2,2,4,4,6,6-Hexamethyl-3-heptanol Alkene 2,2,4,4,6,6-Hexamethyl-2-heptene Alcohol2->Alkene Acid-catalyzed Dehydration Alkene2 2,2,4,4,6,6-Hexamethyl-2-heptene Final_Product 2,2,4,4,6,6-Hexamethylheptane Alkene2->Final_Product Catalytic Hydrogenation (Pd/C, H2)

Caption: A multi-step synthetic workflow for 2,2,4,4,6,6-hexamethylheptane.

Logical Relationships in Synthesis Planning

The selection of a synthetic route for a highly branched alkane involves considering several logical relationships between starting materials, intermediates, and reaction types.

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_intermediates Intermediates cluster_target Target Molecule SM1 tert-butyl chloride R1 Grignard Reaction SM1->R1 SM2 Pivaloyl chloride SM2->R1 I1 Ketone R1->I1 I2 Alcohol R1->I2 R2 Dehydration I3 Alkene R2->I3 R3 Hydrogenation Target 2,2,4,4,6,6-Hexamethylheptane R3->Target I1->R1 I2->R2 I3->R3

Caption: Logical relationships in the synthesis of 2,2,4,4,6,6-hexamethylheptane.

Potential Applications

While specific applications of 2,2,4,4,6,6-hexamethylheptane are not extensively documented, its properties suggest potential utility in several areas:

  • Reference Standards: Due to its well-defined structure and high purity potential, it could serve as a reference standard in gas chromatography and other analytical techniques.

  • Lubricant Technology: Highly branched alkanes can exhibit favorable viscosity and thermal stability, making them candidates for advanced lubricant formulations.

  • Inert Solvents: Its non-polar and sterically hindered nature could make it a useful inert solvent for specific chemical reactions.

  • Precursor in Chemical Synthesis: It could be a starting material for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceutical compounds where a highly branched, lipophilic moiety is desired.

Conclusion

2,2,4,4,6,6-Hexamethylheptane represents an interesting, yet under-characterized, highly branched alkane. While a detailed historical record of its discovery remains elusive, its physicochemical properties and potential synthetic pathways can be inferred from the broader knowledge of organic chemistry. The hypothetical synthetic protocol and logical diagrams presented in this guide offer a framework for its preparation and understanding. Further experimental investigation into the properties and reactivity of this compound is warranted to fully explore its potential applications in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,4,4,6,6-Hexamethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, protocol for the synthesis of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane, utilizing a Grignard reagent-based approach. Due to the extreme steric hindrance of the target molecule, a direct one-step synthesis via Grignard addition to a carbonyl compound is not feasible. Instead, a multi-step pathway is proposed, culminating in a cobalt-catalyzed cross-coupling reaction between a tertiary alkyl halide and a sterically hindered Grignard reagent. This method is based on established principles for the formation of congested carbon-carbon bonds.

Introduction

2,2,4,4,6,6-Hexamethylheptane is a highly branched aliphatic hydrocarbon with significant steric congestion around its quaternary carbon centers. Such structures are of interest in materials science, as molecular models for studying steric effects in chemical reactions, and as high-performance lubricants or fuel additives. The synthesis of such sterically hindered molecules presents a significant challenge.

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2] Typically, this involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] However, with severely hindered substrates, this addition can be outcompeted by side reactions such as enolization or reduction.[3] For the synthesis of 2,2,4,4,6,6-hexamethylheptane, a more advanced application of Grignard reagents is necessary. This protocol outlines a proposed three-step synthesis employing a cobalt-catalyzed cross-coupling (Kumada-type) reaction, a powerful method for joining sterically demanding alkyl fragments.[1]

The proposed synthetic route is as follows:

  • Synthesis of 2-Bromo-2,4,4-trimethylpentane (B1279443): This tertiary alkyl halide is prepared via hydrobromination of commercially available 2,4,4-trimethyl-1-pentene (B89804) (diisobutylene).

  • Preparation of Neopentylmagnesium Bromide: A primary, yet sterically hindered, Grignard reagent is synthesized from neopentyl bromide and magnesium turnings.

  • Cobalt-Catalyzed Cross-Coupling: The two fragments are coupled using a cobalt catalyst to form the target molecule, 2,2,4,4,6,6-hexamethylheptane.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2,4,4-trimethylpentane

This protocol describes the hydrobromination of 2,4,4-trimethyl-1-pentene.

Materials:

  • 2,4,4-Trimethyl-1-pentene (diisobutylene)

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether

  • Anhydrous calcium chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride)

Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube (if using HBr gas)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube (or dropping funnel), dissolve 2,4,4-trimethyl-1-pentene (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise via the dropping funnel. Maintain the temperature at 0 °C.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully quench by pouring the mixture into a separatory funnel containing ice-cold water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield 2-bromo-2,4,4-trimethylpentane.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: Colorless liquid

  • Boiling Point: Approximately 60-62 °C at 20 mmHg

  • ¹H NMR (CDCl₃): Characteristic peaks for the trimethyl and neopentyl groups.

  • ¹³C NMR (CDCl₃): Signals corresponding to the branched alkyl structure.

Protocol 2: Preparation of Neopentylmagnesium Bromide

This protocol details the formation of the Grignard reagent. Strict anhydrous conditions are essential.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Neopentyl bromide (1-bromo-2,2-dimethylpropane)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Equipment:

  • Flame-dried three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Heating mantle or water bath

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a stream of inert gas.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of neopentyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion (~5-10%) of the neopentyl bromide solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be required.

  • Once initiated, add the remainder of the neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the gray-colored Grignard reagent solution to room temperature. The reagent is typically used directly in the next step.

Quantitative Data Summary Table 1: Grignard Reagent Preparation

Parameter Value
Reactants
Magnesium 1.2 eq
Neopentyl Bromide 1.0 eq
Solvent Anhydrous Diethyl Ether
Typical Concentration 0.5 - 1.0 M

| Yield | Typically assumed to be quantitative and used in situ. |

Protocol 3: Cobalt-Catalyzed Cross-Coupling

This protocol describes the final C-C bond formation to yield 2,2,4,4,6,6-hexamethylheptane.

Materials:

  • Neopentylmagnesium bromide solution (from Protocol 2)

  • 2-Bromo-2,4,4-trimethylpentane (from Protocol 1)

  • Cobalt(II) chloride (CoCl₂) (anhydrous)

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid (~1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Inert atmosphere glovebox or Schlenk line

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation or chromatography apparatus

Procedure:

  • Under an inert atmosphere, add anhydrous cobalt(II) chloride (5 mol%) to a flask containing a solution of 2-bromo-2,4,4-trimethylpentane (1.0 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the previously prepared neopentylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to obtain pure 2,2,4,4,6,6-hexamethylheptane.

Quantitative Data Summary Table 2: Hypothetical Cross-Coupling Reaction

Parameter Value Reference
Reactants
2-Bromo-2,4,4-trimethylpentane 1.0 eq N/A
Neopentylmagnesium Bromide 1.5 eq N/A
Catalyst CoCl₂ (5 mol%) [1]
Solvent Anhydrous Diethyl Ether N/A
Reaction Time 12-24 h [1]
Temperature 0 °C to Room Temp. [1]

| Hypothetical Yield | 40-60% | N/A |

Visualizations

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of Tertiary Bromide cluster_step2 Step 2: Grignard Reagent Preparation cluster_step3 Step 3: Cobalt-Catalyzed Cross-Coupling s1_start 2,4,4-Trimethyl-1-pentene + HBr in Ether s1_process Hydrobromination (0 °C) s1_start->s1_process s1_workup Aqueous Workup & Purification s1_process->s1_workup s1_product 2-Bromo-2,4,4-trimethylpentane s1_workup->s1_product s3_reactants Mix Products from Step 1 & 2 + CoCl₂ Catalyst s1_product->s3_reactants s2_start Neopentyl Bromide + Mg Turnings in Ether s2_process Grignard Formation (Anhydrous, Reflux) s2_start->s2_process s2_product Neopentylmagnesium Bromide s2_process->s2_product s2_product->s3_reactants s3_process Cross-Coupling Reaction (0 °C to RT) s3_reactants->s3_process s3_workup Quench with HCl (aq) Aqueous Workup & Purification s3_process->s3_workup s3_final 2,2,4,4,6,6-Hexamethylheptane s3_workup->s3_final

Caption: Proposed synthetic workflow for 2,2,4,4,6,6-hexamethylheptane.

Concluding Remarks

The synthesis of highly sterically hindered alkanes such as 2,2,4,4,6,6-hexamethylheptane requires non-traditional approaches. The proposed multi-step protocol utilizing a cobalt-catalyzed Grignard cross-coupling reaction provides a plausible, though hypothetical, route for obtaining this challenging molecule. This application note serves as a conceptual guide for researchers aiming to synthesize similar sterically congested structures, emphasizing the versatility of Grignard reagents beyond simple carbonyl additions. Experimental validation and optimization of the proposed protocol are necessary to determine the actual yields and feasibility.

References

Application Notes and Protocols for the Synthesis of 2,2,4,4,6,6-Hexamethylheptane via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proposed Synthetic Pathway

The proposed synthesis of 2,2,4,4,6,6-hexamethylheptane is a two-step process. The first step involves the synthesis of the key intermediate, 2,2,4,4-tetramethyl-1-pentene, from di-tert-butyl ketone. The second, and key, step is the Friedel-Crafts alkylation of an excess of isobutane (B21531) with the synthesized C9 alkene, using a strong acid catalyst. This reaction is designed to introduce a tert-butyl group at the C1 position of the pentene and saturate the double bond, yielding the desired highly branched C13 alkane.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,2,4,4-Tetramethyl-1-pentene cluster_step2 Step 2: Friedel-Crafts Alkylation cluster_purification Purification A Di-tert-butyl ketone D Wittig Reaction A->D B Methyltriphenylphosphonium bromide B->D C n-Butyllithium C->D E 2,2,4,4-Tetramethyl-1-pentene D->E H Alkylation Reaction E->H F Isobutane (excess) F->H G Sulfuric Acid (catalyst) G->H I 2,2,4,4,6,6-Hexamethylheptane H->I J Crude Product I->J K Washing & Drying J->K L Fractional Distillation K->L M Pure Product L->M

Application Note and Protocol for the Purification of 2,2,4,4,6,6-Hexamethylheptane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,2,4,4,6,6-hexamethylheptane using fractional distillation. This method is designed to separate the target compound from potential impurities that may be present from synthesis or commercial sources.

Introduction

2,2,4,4,6,6-Hexamethylheptane is a highly branched alkane with potential applications in various fields of research and development, including as a solvent, a component in fuel studies, and a reference compound in analytical chemistry. High purity of this compound is often essential for reproducible and accurate experimental results. Fractional distillation is a robust technique for purifying volatile liquids based on differences in their boiling points. Due to the high boiling point of 2,2,4,4,6,6-hexamethylheptane, vacuum fractional distillation is recommended to prevent thermal decomposition and to allow for distillation at a lower, more manageable temperature.

Data Presentation

The successful separation of 2,2,4,4,6,6-hexamethylheptane from potential impurities relies on the differences in their boiling points. The table below summarizes the key physical properties of the target compound and a likely impurity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C at 760 mmHg)
2,2,4,4,6,6-HexamethylheptaneC₁₃H₂₈184.37204.6 ± 7.0[1]
2,2,4,6,6-PentamethylheptaneC₁₂H₂₆170.33177 - 178[2]

Note: Boiling points of other isomeric impurities may be close to that of the target compound, necessitating an efficient fractional distillation setup.

Experimental Protocols

This section outlines the detailed methodology for the purification of 2,2,4,4,6,6-hexamethylheptane by vacuum fractional distillation.

Materials and Equipment:

  • Crude 2,2,4,4,6,6-hexamethylheptane

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or structured packing)

  • Distillation head with a condenser and vacuum adapter

  • Thermometer or temperature probe

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Manometer

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place the crude 2,2,4,4,6,6-hexamethylheptane and a magnetic stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Connect the fractionating column to the round-bottom flask. For high efficiency, a packed column is recommended.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser and the vacuum adapter. Use a multi-arm adapter (cow-type) for the receiving flasks to allow for the collection of different fractions without breaking the vacuum.

    • Connect the vacuum adapter to a cold trap, and then to the vacuum pump. Include a manometer in the system to monitor the pressure.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Insulate the distillation column and the neck of the flask with glass wool to minimize heat loss.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Start the vacuum pump and allow the system to reach a stable, reduced pressure. A pressure of 10-20 mmHg is a good starting point.

    • Begin stirring the contents of the round-bottom flask.

    • Gradually heat the flask using the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • Collect the initial fraction (forerun) which will contain lower-boiling impurities. This is typically collected over a lower temperature range.

    • As the temperature stabilizes at the boiling point of the desired compound at the set pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature reading during the collection of a fraction indicates a pure compound.

    • If the temperature starts to drop after the main fraction has been collected, it indicates that the majority of the desired product has distilled. Stop the heating.

    • Collect any higher-boiling impurities in a final fraction.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool down.

    • Carefully and slowly break the vacuum by first opening the system to the atmosphere before turning off the vacuum pump.

    • Turn off the cooling water.

    • Disassemble the apparatus once it has returned to room temperature.

Purity Analysis:

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of 2,2,4,4,6,6-hexamethylheptane by vacuum fractional distillation.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis A 1. Assemble Apparatus B 2. Charge Flask with Crude Product A->B C 3. Connect Column & Head B->C D 4. Attach Condenser & Vacuum C->D E 5. Insulate D->E F 6. Start Cooling & Vacuum E->F G 7. Begin Heating & Stirring F->G H 8. Collect Forerun (Impurities) G->H I 9. Collect Main Fraction (Product) H->I J 10. Collect Final Fraction I->J K 11. Cool System J->K L 12. Break Vacuum K->L M 13. Disassemble L->M N 14. Analyze Fractions (GC/NMR) M->N

Caption: Workflow for Vacuum Fractional Distillation.

References

Application Notes & Protocols: Utilizing 2,2,4,4,6,6-Hexamethylheptane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2,4,4,6,6-hexamethylheptane as a reference standard in gas chromatography (GC). These guidelines are intended for analytical chemists, researchers in drug development, and scientists requiring precise and accurate quantification of volatile and semi-volatile organic compounds.

Introduction to 2,2,4,4,6,6-Hexamethylheptane as an Internal Standard

2,2,4,4,6,6-Hexamethylheptane is a highly branched, saturated hydrocarbon. Its chemical inertness, thermal stability, and distinct retention time make it a suitable candidate for use as an internal standard (IS) in various GC applications.[1] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte.[2][3] The use of an IS can significantly improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume, solvent evaporation, and instrument response.[2][3]

Key Attributes for an Internal Standard:

  • Chemical Similarity: The IS should ideally be chemically similar to the analyte(s) of interest.[2][4]

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.[3]

  • Non-interference: The IS should not react with the analyte or components of the sample matrix.[4]

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.[4]

  • Absence in Sample: It should not be naturally present in the sample being analyzed.[2]

2,2,4,4,6,6-Hexamethylheptane, being a non-polar alkane, is particularly well-suited for the analysis of other non-polar compounds such as hydrocarbons, fatty acid methyl esters, and certain drug molecules that can be analyzed by GC.

Physicochemical Properties

A summary of the relevant physicochemical properties of 2,2,4,4,6,6-hexamethylheptane is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₈[5][6]
Molecular Weight 184.36 g/mol [5][6]
Boiling Point 204.6 ± 7.0 °C at 760 mmHg (Predicted)[5]
Density 0.8 ± 0.1 g/cm³ (Predicted)[5]
Vapor Pressure 0.4 ± 0.2 mmHg at 25°C (Predicted)[5]
Flash Point 75.4 ± 11.7 °C (Predicted)[5]
LogP 6.57 (Predicted)[5]

Note: Some of the physicochemical properties are predicted values.

Experimental Protocol: General Procedure for Internal Standard Calibration

This protocol outlines the general steps for using 2,2,4,4,6,6-hexamethylheptane as an internal standard for the quantitative analysis of a target analyte by gas chromatography.

Materials and Reagents
  • 2,2,4,4,6,6-Hexamethylheptane (≥98% purity)

  • Target Analyte(s) of known purity

  • High-purity solvent (e.g., hexane, dichloromethane, ethyl acetate), compatible with both the analyte and the internal standard.

  • Volumetric flasks and pipettes

  • GC vials with caps (B75204) and septa

  • Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS)

Preparation of Standard Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of 2,2,4,4,6,6-hexamethylheptane and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks. To each flask, add a constant, known amount of the internal standard stock solution.[7] Dilute to the mark with the solvent. This ensures that the concentration of the internal standard is the same in all calibration standards, while the analyte concentration varies.

Sample Preparation
  • Accurately weigh or measure a known amount of the unknown sample.

  • Dissolve or dilute the sample in a known volume of solvent in a volumetric flask.

  • Add the same constant, known amount of the internal standard stock solution to the sample solution as was added to the calibration standards.[3][7]

  • Dilute to the mark with the solvent.

Gas Chromatography Analysis
  • Set up the gas chromatograph with a suitable column and operating conditions (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates). The conditions should be optimized to achieve good separation between the analyte, the internal standard, and any other matrix components.

  • Inject a consistent volume of each calibration standard and the prepared sample into the GC.

  • Record the chromatograms and integrate the peak areas of the analyte and the internal standard.

Data Analysis
  • Calculate the Response Factor (RF): For each calibration standard, calculate the response factor using the following equation:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Create a Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Areaanalyte / AreaIS) against the ratio of the concentration of the analyte to the concentration of the internal standard (Concentrationanalyte / ConcentrationIS).[7] This should yield a linear relationship.

  • Determine the Concentration in the Sample: For the unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area. Using the calibration curve, determine the concentration ratio for the sample. From this, the concentration of the analyte in the prepared sample solution can be calculated. Finally, account for the initial sample weight or volume to determine the concentration in the original sample.

Visualization of Workflows

Experimental Workflow for Internal Standard Method

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Standards (Varying Analyte, Constant IS) A->C B Prepare Internal Standard (2,2,4,4,6,6-Hexamethylheptane) Stock Solution B->C D Prepare Unknown Sample with Constant IS B->D E GC Injection and Chromatographic Separation C->E D->E F Peak Integration (Analyte and IS) E->F G Calculate Peak Area Ratios (Analyte/IS) F->G H Generate Calibration Curve G->H I Quantify Analyte in Unknown Sample H->I calibration_logic cluster_inputs Inputs cluster_measurements GC Measurements cluster_ratios Calculated Ratios cluster_output Output Conc_Analyte [Analyte] in Standards Conc_Ratio [Analyte] / [IS] Conc_Analyte->Conc_Ratio Conc_IS [IS] (Constant) Conc_IS->Conc_Ratio Area_Analyte Analyte Peak Area Area_Ratio Area(Analyte) / Area(IS) Area_Analyte->Area_Ratio Area_IS IS Peak Area Area_IS->Area_Ratio Cal_Curve Calibration Curve Conc_Ratio->Cal_Curve Area_Ratio->Cal_Curve

References

Application of 2,2,4,4,6,6-Hexamethylheptane in High-Octane Fuel Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols relevant to the evaluation of 2,2,4,4,6,6-Hexamethylheptane as a potential component in high-octane fuel formulations. Due to a lack of extensive empirical data for this specific, highly-branched alkane, this guide focuses on the theoretical principles supporting its potential as a high-performance fuel additive, alongside standardized methodologies for its evaluation. The protocols outlined below are established ASTM methods for determining key fuel properties, which would be essential for characterizing 2,2,4,4,6,6-Hexamethylheptane should it be synthesized for fuel applications.

Introduction: The Role of Branched Alkanes in High-Octane Fuels

The octane (B31449) rating of a gasoline is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine. Higher octane fuels allow for higher compression ratios, leading to greater engine efficiency and power output. The structure of hydrocarbon molecules significantly influences their octane number. Highly branched alkanes are known to have substantially higher octane ratings than their straight-chain isomers. This is because branched structures are more stable and, upon combustion, form more stable free radicals, which moderates the combustion rate and prevents premature detonation.[1][2]

The reference compound for the octane scale, 2,2,4-trimethylpentane (B7799088) (iso-octane), is a highly branched alkane and is assigned an octane rating of 100. It is hypothesized that increasing the degree of branching beyond that of iso-octane can lead to even higher octane numbers. 2,2,4,4,6,6-Hexamethylheptane, a C13 alkane with six methyl groups, represents a "super-branched" structure that is theoretically expected to exhibit exceptional anti-knock properties.

Theoretical Application of 2,2,4,4,6,6-Hexamethylheptane

Key Hypothesized Properties:

  • High Research Octane Number (RON) and Motor Octane Number (MON): The extensive branching is expected to result in very high RON and MON values, likely exceeding those of iso-octane.

  • High Blending Octane Value: When blended with lower-octane gasoline stocks, it is anticipated to have a significant positive, and potentially synergistic, effect on the overall octane number of the fuel blend.

  • Clean Combustion: As a saturated alkane, it would likely exhibit clean-burning characteristics with low soot formation.

The primary challenge in its application lies in the economic feasibility of its synthesis. The production of such a sterically hindered and complex molecule would likely involve multi-step synthetic routes, potentially making it more expensive than current high-octane components produced through large-scale refining processes like alkylation and isomerization.

Data Presentation: Predicted and Reference Fuel Properties

Given the absence of experimental data for 2,2,4,4,6,6-Hexamethylheptane, the following tables present its basic molecular properties alongside the established properties of reference fuels for context.

Table 1: Molecular and Predicted Properties of 2,2,4,4,6,6-Hexamethylheptane

PropertyValueSource
Molecular Formula C₁₃H₂₈[3][4]
Molecular Weight 184.37 g/mol [3][4]
CAS Number 34701-49-0[3][4]
Predicted RON >100 (Hypothesized based on structure)-
Predicted MON >100 (Hypothesized based on structure)-

Table 2: Octane Numbers of Standard Reference Fuels and Related Compounds

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane00
Iso-octane (2,2,4-Trimethylpentane)100100
Toluene~120~107

Experimental Protocols for Fuel Property Determination

Should a sample of 2,2,4,4,6,6-Hexamethylheptane be synthesized, the following standard experimental protocols would be employed to determine its suitability as a high-octane fuel component.

Protocol for Determination of Research Octane Number (RON)

Method: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

Objective: To determine the anti-knock characteristics of 2,2,4,4,6,6-Hexamethylheptane under mild engine operating conditions.

Apparatus: A standard Cooperative Fuel Research (CFR) engine.

Procedure:

  • Engine Preparation and Calibration:

    • The CFR engine is calibrated using primary reference fuels (blends of iso-octane and n-heptane).

    • Standardized operating conditions for RON testing are established (e.g., 600 rpm engine speed, specific intake air temperature, and ignition timing).

  • Sample Preparation:

    • Prepare a blend of the test sample (2,2,4,4,6,6-Hexamethylheptane) with a base fuel of known octane number, if the pure component is not being tested.

  • Engine Testing:

    • The test sample is run in the CFR engine.

    • The compression ratio is adjusted until a standard level of knock intensity is observed.

  • Bracketing and Determination:

    • Two primary reference fuels are identified, one that knocks more and one that knocks less than the test sample at the same compression ratio.

    • The octane number of the sample is determined by interpolation between the octane numbers of the two bracketing reference fuels.

Protocol for Determination of Motor Octane Number (MON)

Method: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.

Objective: To determine the anti-knock characteristics of 2,2,4,4,6,6-Hexamethylheptane under more severe engine operating conditions.

Apparatus: A standard Cooperative Fuel Research (CFR) engine.

Procedure:

  • Engine Preparation and Calibration:

    • The CFR engine is calibrated using primary reference fuels under MON test conditions (e.g., 900 rpm engine speed, higher intake mixture temperature, and variable ignition timing).

  • Sample Preparation:

    • As in the RON test, prepare a blend or use the pure component.

  • Engine Testing:

    • The test sample is run in the CFR engine under the more severe MON conditions.

    • The compression ratio is adjusted to achieve the standard knock intensity.

  • Bracketing and Determination:

    • The MON is determined by bracketing the test sample with primary reference fuels, similar to the RON test procedure.

Visualization of Concepts

Logical Relationship of Alkane Structure to Octane Number

G cluster_0 Molecular Structure cluster_1 Combustion Characteristics cluster_2 Engine Performance cluster_3 Resulting Octane Number a Straight-Chain Alkane (e.g., n-Heptane) d Unstable Free Radicals a->d b Branched Alkane (e.g., Iso-octane) e More Stable Free Radicals b->e c Highly Branched Alkane (e.g., 2,2,4,4,6,6-Hexamethylheptane) f Highly Stable Free Radicals c->f g Rapid, Uncontrolled Combustion (Knocking) d->g h Controlled Combustion e->h i Very Controlled Combustion f->i j Low Octane Number g->j k High Octane Number h->k l Very High Octane Number i->l

Caption: Relationship between alkane branching and octane number.

Experimental Workflow for Octane Number Determination

G cluster_ron RON Determination (ASTM D2699) cluster_mon MON Determination (ASTM D2700) start Synthesize or Procure 2,2,4,4,6,6-Hexamethylheptane Sample prep Prepare Fuel Blends (if necessary) start->prep cfr Calibrate CFR Engine (ASTM D2699/D2700 Standards) prep->cfr ron_test Run Sample at 600 rpm cfr->ron_test mon_test Run Sample at 900 rpm (Severe Conditions) cfr->mon_test ron_adjust Adjust Compression Ratio to Standard Knock ron_test->ron_adjust ron_bracket Bracket with Primary Reference Fuels ron_adjust->ron_bracket ron_result Calculate RON ron_bracket->ron_result mon_adjust Adjust Compression Ratio to Standard Knock mon_test->mon_adjust mon_bracket Bracket with Primary Reference Fuels mon_adjust->mon_bracket mon_result Calculate MON mon_bracket->mon_result

Caption: Workflow for experimental octane number determination.

Conclusion

While 2,2,4,4,6,6-Hexamethylheptane is not a common fuel component and lacks readily available performance data, its highly branched structure makes it a molecule of significant theoretical interest for high-octane fuel research. Its study could provide valuable insights into the upper limits of octane enhancement achievable with branched alkanes. The protocols provided herein offer a standardized framework for the experimental validation of its fuel properties, should this compound become available for testing. Further research into the synthesis and economic viability of such "super-branched" alkanes is warranted to explore their potential in the next generation of high-performance fuels.

References

Application Notes and Protocols for 2,2,4,4,6,6-Hexamethylheptane in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of spectroscopic analysis, the choice of solvent is paramount to obtaining high-quality, interference-free data. Non-polar solvents are indispensable for the analysis of hydrophobic and non-polar analytes. 2,2,4,4,6,6-Hexamethylheptane, a highly branched and saturated alkane, presents itself as a promising yet under-explored non-polar solvent for various spectroscopic applications. Its unique properties, including high purity, chemical inertness, and a potentially wide spectral window, make it an excellent candidate for UV-Vis, IR, and NMR spectroscopy. This document provides detailed application notes and protocols for the use of 2,2,4,4,6,6-Hexamethylheptane in these analytical techniques.

Physicochemical Properties

The utility of 2,2,4,4,6,6-Hexamethylheptane as a spectroscopic solvent is underpinned by its distinct physical and chemical properties. Due to limited direct experimental data for this specific isomer, some properties are estimated based on its close structural analog, 2,2,4,6,6-pentamethylheptane, and other highly branched alkanes.

PropertyValue (2,2,4,4,6,6-Hexamethylheptane)Reference/Estimation Basis
Chemical Formula C₁₃H₂₈[1][2][3]
Molecular Weight 184.37 g/mol [1][2][3]
Appearance Colorless liquidEstimated from similar alkanes[4]
Boiling Point ~204.6 °C (Predicted)[1]
Density ~0.8 g/cm³ (Predicted)[1]
Refractive Index ~1.425 (Predicted)[1]
UV Cutoff ~200 nm (Estimated)Based on heptane (B126788) and other branched alkanes[5]
Solubility Insoluble in water; Soluble in non-polar organic solventsGeneral property of alkanes[4]
Chemical Inertness HighSaturated acyclic alkane structure

Comparison with Common Non-Polar Solvents

2,2,4,4,6,6-Hexamethylheptane offers several potential advantages over more commonly used non-polar solvents in spectroscopy. Its high boiling point can be particularly advantageous for experiments requiring elevated temperatures.

SolventChemical FormulaBoiling Point (°C)UV Cutoff (nm)Dielectric Constant (20°C)Key Features & Considerations
2,2,4,4,6,6-Hexamethylheptane C₁₃H₂₈~204.6~200 (Est.)~2.0 (Est.)High boiling point, chemically inert, low polarity.
n-Hexane C₆H₁₄692101.89Volatile, good transparency in UV.[5]
n-Heptane C₇H₁₆981971.92Good UV transparency, less volatile than hexane.[5]
Cyclohexane C₆H₁₂812102.02Common for UV-Vis, relatively low volatility.[5]
Carbon Tetrachloride CCl₄772652.24Toxic, good solvent but limited by UV cutoff and safety concerns.[5]
Chloroform CHCl₃612454.81More polar, can interact with analytes, toxic.[5]

Logical Rationale for Use in Spectroscopy

The suitability of 2,2,4,4,6,6-Hexamethylheptane as a spectroscopic solvent is based on a combination of its inherent properties.

G A 2,2,4,4,6,6-Hexamethylheptane B Saturated Alkane Structure A->B C High Degree of Branching A->C D Chemical Inertness B->D E Low Polarity B->E H Minimal Solvent-Analyte Interaction D->H E->H F High Purity Potential G Wide Spectral Window (Low UV Cutoff, IR/NMR Transparency) F->G I High Quality Spectroscopic Data G->I H->I

Caption: Properties of 2,2,4,4,6,6-Hexamethylheptane leading to high-quality spectroscopic data.

Experimental Protocols

The following are generalized protocols for the use of 2,2,4,4,6,6-Hexamethylheptane in spectroscopic analysis. It is crucial to use a high-purity, spectroscopy-grade solvent for all applications.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in 2,2,4,4,6,6-Hexamethylheptane A->B C Dilute to Desired Concentration B->C D Prepare Blank (Solvent Only) C->D E Calibrate Spectrometer D->E F Acquire Analyte Spectrum E->F G Baseline Correction F->G H Data Interpretation G->H

Caption: General workflow for spectroscopic analysis using 2,2,4,4,6,6-Hexamethylheptane.

UV-Vis Spectroscopy Protocol

Objective: To obtain the ultraviolet-visible absorption spectrum of a non-polar analyte.

Materials:

  • Spectroscopy-grade 2,2,4,4,6,6-Hexamethylheptane

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Ensure the 2,2,4,4,6,6-Hexamethylheptane is of spectroscopic grade to minimize background absorbance.

  • Sample Preparation:

    • Accurately weigh a small amount of the analyte.

    • Dissolve the analyte in a known volume of 2,2,4,4,6,6-Hexamethylheptane in a volumetric flask.

    • Perform serial dilutions as necessary to achieve a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan.

  • Blank Measurement:

    • Fill a quartz cuvette with 2,2,4,4,6,6-Hexamethylheptane.

    • Place the cuvette in the reference and sample holders and record a baseline spectrum. This will subtract the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum of the analyte.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εbc) for quantitative analysis if a calibration curve has been prepared.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of a non-polar analyte.

Materials:

  • Spectroscopy-grade 2,2,4,4,6,6-Hexamethylheptane

  • Analyte of interest

  • Liquid-sample IR cell (e.g., NaCl or KBr plates)

  • FTIR spectrometer

  • Pasteur pipettes

Procedure:

  • Solvent Transparency: 2,2,4,4,6,6-Hexamethylheptane, as a saturated alkane, will have characteristic C-H stretching and bending vibrations. It is expected to be transparent in large regions of the mid-IR spectrum, making it suitable for many analyses.

  • Sample Preparation:

    • Prepare a solution of the analyte in 2,2,4,4,6,6-Hexamethylheptane at a concentration that will yield an adequate IR signal (typically 1-10% w/v).

  • Instrument Setup:

    • Ensure the FTIR spectrometer is purged and ready for measurement.

  • Background Spectrum:

    • Acquire a background spectrum of the empty IR cell or the cell filled with pure 2,2,4,4,6,6-Hexamethylheptane. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Introduce the sample solution into the IR cell.

    • Place the cell in the spectrometer's sample compartment.

    • Acquire the IR spectrum of the sample.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify characteristic absorption bands of the analyte. The solvent's C-H bands should be noted and accounted for in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain a high-resolution NMR spectrum of a non-polar analyte.

Materials:

  • Deuterated 2,2,4,4,6,6-Hexamethylheptane (if available for field locking) or non-deuterated solvent with a co-axial insert of a deuterated solvent.

  • Analyte of interest

  • NMR tube

  • NMR spectrometer

Procedure:

  • Solvent Selection: The proton and carbon signals of 2,2,4,4,6,6-Hexamethylheptane will be present in the spectrum. Due to its highly symmetric structure, the ¹H and ¹³C NMR spectra of the solvent itself are expected to be relatively simple. The use of a deuterated version is ideal but may not be readily available.

  • Sample Preparation:

    • Dissolve the analyte in 2,2,4,4,6,6-Hexamethylheptane in an NMR tube to the appropriate concentration for the spectrometer.

    • If using a non-deuterated solvent, a sealed capillary containing a deuterated solvent (e.g., benzene-d₆ or chloroform-d) can be inserted for field locking.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer for the sample.

  • Spectrum Acquisition:

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Identify and integrate the signals of the analyte, taking care to distinguish them from the solvent signals.

Application in Drug Development: A Hypothetical Case

A newly synthesized non-polar drug candidate, designed to target a lipid-binding protein, requires spectroscopic characterization. 2,2,4,4,6,6-Hexamethylheptane could be the solvent of choice for this analysis.

G cluster_drug Drug Candidate Analysis cluster_target Biological Target Interaction A Non-polar Drug Candidate B Dissolved in 2,2,4,4,6,6-Hexamethylheptane A->B E Binding Pocket A->E Binds to Target C Spectroscopic Characterization (UV-Vis, IR, NMR) B->C D Lipid-Binding Protein C->D Confirms Structure for Binding Studies D->E F Cellular Signaling Pathway E->F Modulates Activity

Caption: Hypothetical signaling pathway involvement of a drug analyzed in 2,2,4,4,6,6-Hexamethylheptane.

Conclusion

2,2,4,4,6,6-Hexamethylheptane presents a valuable addition to the toolkit of non-polar solvents for spectroscopic analysis. Its high boiling point, chemical inertness, and expected wide spectral window make it particularly suitable for the characterization of non-polar analytes, including those relevant to drug discovery and development. While direct experimental data for some of its properties are still emerging, its characteristics, inferred from similar compounds, strongly support its utility in UV-Vis, IR, and NMR spectroscopy. The protocols provided herein offer a foundation for researchers to begin exploring the benefits of this promising solvent.

References

Application Notes and Protocols for 2,2,4,4,6,6-Hexamethylheptane as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the evaluation of 2,2,4,4,6,6-Hexamethylheptane as a high-performance lubricant additive is presented below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols.

Introduction

2,2,4,4,6,6-Hexamethylheptane is a highly branched alkane that holds potential as a lubricant additive. The molecular architecture of alkanes, particularly their degree of branching, significantly influences their tribological performance.[1] Unlike their linear counterparts, which can form ordered, high-friction layers under pressure, the irregular structure of branched alkanes disrupts this ordering, leading to improved lubricity. These application notes provide an overview of the theoretical mechanism, potential performance benefits, and standardized testing protocols for evaluating 2,2,4,4,6,6-Hexamethylheptane as a lubricant additive.

Mechanism of Action of Branched Alkanes in Lubrication

Under the high-pressure conditions of boundary lubrication, linear alkanes tend to align and form dense, ordered layers.[1] While these layers can offer some protection against wear, their high shear strength results in a significant friction force.[1] The introduction of highly branched molecules like 2,2,4,4,6,6-Hexamethylheptane disrupts this molecular packing. The methyl side groups act as structural defects, preventing the formation of well-ordered, crystalline-like structures. This disruption leads to a less ordered, more fluid-like state between surfaces, resulting in a lower coefficient of friction.

cluster_linear Linear Alkanes cluster_branched Branched Alkanes (e.g., 2,2,4,4,6,6-Hexamethylheptane) A High Pressure B Ordered Molecular Layers A->B C High Shear Strength B->C D High Friction C->D E High Pressure F Disrupted Molecular Packing E->F G Low Shear Strength F->G H Low Friction G->H

Caption: Mechanism of action for linear vs. branched alkanes in lubrication.

Application Notes

Highly branched alkanes such as 2,2,4,4,6,6-Hexamethylheptane are anticipated to be effective as friction-reducing and anti-wear additives in lubricant formulations. Potential applications include engine oils, gear oils, and industrial lubricants where boundary lubrication conditions are prevalent. The addition of this compound to a base oil is expected to enhance the lubricant's performance by reducing friction and protecting surfaces from wear, particularly under high-load and low-speed conditions.

Performance Data (Illustrative)

Table 1: Tribological Performance in Base Oil (Hypothetical Data)

Lubricant SampleAdditive Concentration (wt%)Average Coefficient of FrictionAverage Wear Scar Diameter (mm)
Base Oil00.120.55
Base Oil + 2,2,4,4,6,6-Hexamethylheptane10.090.45
Base Oil + 2,2,4,4,6,6-Hexamethylheptane20.080.41
Base Oil + 2,2,4,4,6,6-Hexamethylheptane50.070.38

Table 2: Viscosity Properties (Hypothetical Data)

Lubricant SampleAdditive Concentration (wt%)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index
Base Oil045.06.8120
Base Oil + 2,2,4,4,6,6-Hexamethylheptane246.27.0125
Base Oil + 2,2,4,4,6,6-Hexamethylheptane547.57.2128

Experimental Protocols

The following are detailed protocols for evaluating the performance of 2,2,4,4,6,6-Hexamethylheptane as a lubricant additive, based on established ASTM standards.

Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Method (based on ASTM D4172)

This test method is used for the preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact.[1][2][3][4][5]

1. Apparatus:

  • Four-Ball Wear Test Machine.[1]

  • Steel balls (AISI E-52100 steel), 12.7 mm in diameter.

  • Microscope for measuring wear scar diameter.

2. Reagents and Materials:

  • Base oil.

  • 2,2,4,4,6,6-Hexamethylheptane.

  • Solvents for cleaning (e.g., heptane, acetone).

3. Procedure:

  • Thoroughly clean the steel balls and the test cup with solvents and dry them.

  • Prepare the lubricant blends by dissolving the desired concentration of 2,2,4,4,6,6-Hexamethylheptane in the base oil.

  • Clamp three steel balls securely in the test cup.

  • Pour the test lubricant into the cup to a level that covers the three stationary balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the machine platform and apply the desired load (e.g., 392 N or 40 kgf).[6]

  • Heat the lubricant to the test temperature (e.g., 75°C).[6]

  • Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[6][7]

  • After the test, turn off the motor, remove the load, and disassemble the apparatus.

  • Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter.

4. Data Analysis:

  • A smaller average wear scar diameter indicates better anti-wear properties.[3]

  • Compare the results of the base oil with the lubricant blends containing 2,2,4,4,6,6-Hexamethylheptane.

cluster_prep Preparation cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Analysis A Clean Steel Balls and Test Cup B Prepare Lubricant Blends A->B C Clamp 3 Balls in Cup B->C D Add Lubricant C->D E Mount 4th Ball D->E F Assemble and Apply Load E->F G Heat to Test Temperature F->G H Run Test (e.g., 1200 rpm, 60 min) G->H I Disassemble and Clean Balls H->I J Measure Wear Scar Diameters I->J K Calculate Average Wear Scar J->K

Caption: Experimental workflow for the Four-Ball Wear Test.

Protocol 2: Determination of Wear Characteristics using Pin-on-Disk Apparatus (based on ASTM G99)

This laboratory procedure determines the wear of materials during sliding using a pin-on-disk apparatus.[8][9][10][11][12]

1. Apparatus:

  • Pin-on-Disk Tribometer.

  • Pin (or ball) and disk specimens (e.g., steel).

  • Balance for measuring mass loss.

  • Profilometer for measuring wear track dimensions.

2. Reagents and Materials:

  • Base oil.

  • 2,2,4,4,6,6-Hexamethylheptane.

  • Solvents for cleaning.

3. Procedure:

  • Clean the pin and disk specimens with appropriate solvents and dry them.

  • Measure the initial mass and surface profile of the specimens.

  • Secure the disk to the rotating stage and the pin to the stationary holder.

  • Apply a thin film of the test lubricant to the disk surface.

  • Apply a specified normal load to the pin.

  • Set the sliding speed and total sliding distance.

  • Start the test and record the friction force continuously.

  • After the test is complete, stop the rotation and remove the load.

  • Clean the specimens and measure their final mass and surface profile.

4. Data Analysis:

  • Calculate the coefficient of friction from the recorded friction force and the applied normal load.

  • Determine the wear volume from the profilometry data of the wear track on the disk and the wear scar on the pin.

  • Calculate the specific wear rate for both the pin and the disk.

cluster_prep Preparation cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Analysis A Clean Pin and Disk B Measure Initial Mass and Profile A->B C Mount Pin and Disk B->C D Apply Lubricant C->D E Apply Normal Load D->E F Set Sliding Speed and Distance E->F G Run Test and Record Friction F->G H Clean Specimens G->H I Measure Final Mass and Profile H->I J Calculate COF and Wear Rate I->J

Caption: Experimental workflow for the Pin-on-Disk Test.

Protocol 3: Calculation of Viscosity Index (based on ASTM D2270)

This practice covers the calculation of the viscosity index of petroleum products from their kinematic viscosities at 40°C and 100°C.[13][14]

1. Apparatus:

  • Calibrated viscometers (e.g., Cannon-Fenske or Ubbelohde).

  • Constant temperature baths maintained at 40°C ± 0.02°C and 100°C ± 0.02°C.

  • Timer accurate to 0.1 s.

2. Reagents and Materials:

  • Base oil.

  • 2,2,4,4,6,6-Hexamethylheptane.

  • Solvents for cleaning viscometers.

3. Procedure:

  • Prepare the lubricant blends with the desired concentrations of 2,2,4,4,6,6-Hexamethylheptane.

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 s.

  • Charge the viscometer with the test sample.

  • Place the charged viscometer in the 40°C bath and allow it to reach thermal equilibrium (at least 10 min).

  • Measure the efflux time of the sample. Repeat to ensure consistency.

  • Calculate the kinematic viscosity at 40°C using the viscometer constant.

  • Repeat steps 4-6 using the 100°C bath.

  • Calculate the Viscosity Index (VI) using the measured kinematic viscosities at 40°C and 100°C according to the formulas provided in the ASTM D2270 standard.[13]

4. Data Analysis:

  • A higher viscosity index indicates a smaller change in viscosity with temperature.[14]

  • Compare the VI of the base oil with that of the blends to determine the effect of the additive.

cluster_prep Preparation cluster_measurement_40 Measurement at 40°C cluster_measurement_100 Measurement at 100°C cluster_analysis Analysis A Prepare Lubricant Blends B Select and Clean Viscometer A->B C Charge Viscometer B->C D Equilibrate at 40°C C->D E Measure Efflux Time D->E F Calculate Kinematic Viscosity E->F G Equilibrate at 100°C F->G H Measure Efflux Time G->H I Calculate Kinematic Viscosity H->I J Calculate Viscosity Index (ASTM D2270) I->J

Caption: Workflow for Viscosity Index Determination.

2,2,4,4,6,6-Hexamethylheptane, as a highly branched alkane, is a promising candidate for use as a lubricant additive. Its molecular structure is expected to provide significant benefits in reducing friction and wear, particularly in boundary lubrication regimes. The experimental protocols outlined in this document provide a standardized framework for quantifying the performance of this and other novel lubricant additives, enabling researchers to make data-driven decisions in the development of advanced lubrication technologies.

References

experimental protocol for GC-MS analysis of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Analysis of 2,2,4,4,6,6-Hexamethylheptane

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the qualitative and quantitative analysis of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane, using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

2,2,4,4,6,6-Hexamethylheptane is a C13 branched alkane. Due to its complex structure, its analysis requires optimized Gas Chromatography-Mass Spectrometry (GC-MS) conditions to achieve adequate separation and identification. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection. This protocol outlines the recommended methodology for the analysis of 2,2,4,4,6,6-Hexamethylheptane.

Experimental Protocol

This protocol is based on established methods for the analysis of branched alkanes and C13 hydrocarbons.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 2,2,4,4,6,6-hexamethylheptane at a concentration of 1 mg/mL in a high-purity volatile solvent such as n-hexane or dichloromethane.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing 2,2,4,4,6,6-hexamethylheptane in the chosen solvent to achieve a concentration within the calibration range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of 2,2,4,4,6,6-Hexamethylheptane.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[1]
Mass Scan Range m/z 40-250
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify the 2,2,4,4,6,6-hexamethylheptane peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target compound from the working standards against their concentrations. Determine the concentration of 2,2,4,4,6,6-hexamethylheptane in the sample by interpolating its peak area on the calibration curve.

Predicted Mass Spectrum and Fragmentation

Due to the high degree of branching, the molecular ion peak (M⁺) for 2,2,4,4,6,6-hexamethylheptane at m/z 184 is expected to be of very low abundance or absent in the electron ionization (EI) mass spectrum.[2][3] The fragmentation will be dominated by cleavage at the quaternary carbon atoms, leading to the formation of stable tertiary carbocations.

Predicted Mass Spectral Data:

m/zProposed Fragment IonStructureRelative Abundance
57tert-Butyl cation[C(CH₃)₃]⁺High (likely base peak)
127[M - C₄H₉]⁺[C₉H₁₉]⁺Moderate
41Allyl cation[C₃H₅]⁺Moderate
71Pentyl cation[C₅H₁₁]⁺Low
85Hexyl cation[C₆H₁₃]⁺Low
113[M - C₅H₁₁]⁺[C₈H₁₇]⁺Low

Note: The relative abundances are predictive and may vary based on the specific instrument conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of 2,2,4,4,6,6-Hexamethylheptane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample gcms Inject into GC-MS prep_std->gcms prep_sample->gcms acquire Acquire Data (Full Scan / SIM) gcms->acquire qual Qualitative Analysis (Retention Time & Mass Spectrum) acquire->qual quant Quantitative Analysis (Calibration Curve) acquire->quant report Generate Report qual->report quant->report

Caption: Workflow for GC-MS analysis of 2,2,4,4,6,6-Hexamethylheptane.

Conclusion

The described GC-MS protocol provides a robust and reliable method for the analysis of 2,2,4,4,6,6-hexamethylheptane. The use of a non-polar capillary column and appropriate temperature programming allows for the successful chromatographic separation of this highly branched alkane. Identification is confirmed through the characteristic mass spectral fragmentation pattern, which is dominated by the formation of stable tertiary carbocations. This application note serves as a comprehensive guide for researchers and scientists working with this and similar compounds.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For highly branched and symmetric alkanes such as 2,2,4,4,6,6-hexamethylheptane, NMR provides unambiguous evidence of the molecular structure through the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei. Due to the high degree of symmetry in 2,2,4,4,6,6-hexamethylheptane, its NMR spectra are deceptively simple, exhibiting a limited number of signals despite the presence of 28 protons and 13 carbon atoms. These application notes provide a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted Spectral Data

The chemical structure and symmetry of 2,2,4,4,6,6-hexamethylheptane dictate the number and type of signals observed in its NMR spectra. The molecule possesses a central C4 carbon atom, creating a plane of symmetry. This results in chemical equivalency for several protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for 2,2,4,4,6,6-Hexamethylheptane.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH ₃ (on C2, C6)~0.95Singlet18H
-CH ₂- (C3, C5)~1.25Singlet4H
-CH ₃ (on C4)~1.05Singlet6H

Table 2: Predicted ¹³C NMR Spectral Data for 2,2,4,4,6,6-Hexamethylheptane.

Signal AssignmentChemical Shift (δ, ppm)
-C H₃ (on C2, C6)~31.5
-C (CH₃)₃ (C2, C6)~32.8
-C H₂- (C3, C5)~53.1
-C H₃ (on C4)~29.9
-C (CH₃)₂ (C4)~37.9

Note: The chemical shift values presented are estimates based on typical ranges for branched alkanes and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

1. Sample Preparation

A detailed and careful sample preparation is crucial for obtaining high-quality NMR spectra.

  • Materials:

    • 2,2,4,4,6,6-Hexamethylheptane (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) (0.6-0.7 mL)[1]

    • 5 mm NMR tubes

    • Pasteur pipette and glass wool

    • Vial for dissolving the sample

  • Protocol:

    • Weigh the desired amount of 2,2,4,4,6,6-hexamethylheptane and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Chloroform-d is a common choice for non-polar compounds like alkanes.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • To remove any particulate matter which can degrade spectral quality, filter the solution.[1] Place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer being used.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-60 ppm, as alkanes typically resonate in this upfield region.

Data Processing and Interpretation

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale. For a CDCl₃ solution, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.

  • Assign the signals based on their chemical shift, multiplicity (all singlets in this case), and integration, as detailed in Tables 1 and 2.

Visualizations

G Structure and NMR Equivalence of 2,2,4,4,6,6-Hexamethylheptane cluster_structure Molecular Structure cluster_assignment NMR Signal Assignment C4 C4 C3 C3 C4->C3 C5 C5 C4->C5 Me_C4_1 CH3 C4->Me_C4_1 Me_C4_2 CH3 C4->Me_C4_2 C_e ¹³C Signal e (1C, quat.) C4->C_e C2 C2 C3->C2 CH2_C3 CH2 C6 C6 C5->C6 CH2_C5 CH2 Me_C2_1 CH3 C2->Me_C2_1 Me_C2_2 CH3 C2->Me_C2_2 C1 CH3 C2->C1 C_b ¹³C Signal b (2C, quat.) C2->C_b Me_C6_1 CH3 C6->Me_C6_1 Me_C6_2 CH3 C6->Me_C6_2 C7 CH3 C6->C7 H_C ¹H Signal C (6H, singlet) Me_C4_1->H_C C_d ¹³C Signal d (2C) Me_C4_2->C_d H_A ¹H Signal A (18H, singlet) Me_C2_1->H_A C_a ¹³C Signal a (6C) Me_C2_2->C_a Me_C6_1->H_A H_B ¹H Signal B (4H, singlet) CH2_C3->H_B C_c ¹³C Signal c (2C) CH2_C5->C_c

Caption: Molecular structure and corresponding NMR signal assignments.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_1H Set up ¹H Experiment (zg30, 8-16 scans) load_sample->setup_1H setup_13C Set up ¹³C Experiment (zgpg30, 512-1024 scans) load_sample->setup_13C acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals to Structure integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

Application Notes and Protocols for 2,2,4,4,6,6-Hexamethylheptane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4,6,6-Hexamethylheptane is a highly branched saturated hydrocarbon, a member of the isoparaffin family. Its unique molecular structure, characterized by significant steric hindrance and a compact, globular shape, imparts a range of desirable physical and chemical properties. These attributes make it a valuable, albeit specialized, compound in various material science applications. Unlike its linear alkane counterparts, the extensive branching in 2,2,4,4,6,6-hexamethylheptane leads to a lower freezing point, reduced viscosity at low temperatures, and excellent thermal and oxidative stability.

This document provides detailed application notes and experimental protocols for the use of 2,2,4,4,6,6-hexamethylheptane in material science, with a focus on its potential as a high-performance lubricant base oil, a specialty solvent in polymer applications, and as a polymer processing aid.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,4,4,6,6-Hexamethylheptane is presented below. This data is essential for understanding its behavior in various applications.

PropertyValueReference
Molecular Formula C₁₃H₂₈[1][2]
Molecular Weight 184.36 g/mol [1]
CAS Number 34701-49-0[1][2]
Appearance Colorless liquid (predicted)
Boiling Point Decreases with increased branching compared to linear alkanes.[3][4]
Melting Point Highly branched structures can lead to higher melting points due to increased symmetry.[3]
Solubility Virtually insoluble in water, but soluble in organic solvents.[5]

Applications in Material Science

High-Performance Lubricant Base Oil

Highly branched alkanes are prized as base oils for synthetic lubricants due to their excellent low-temperature fluidity and thermal stability.[4] 2,2,4,4,6,6-Hexamethylheptane, with its compact structure, is expected to exhibit a low pour point and a high viscosity index, making it suitable for applications in extreme temperature environments.

Key Performance Characteristics:

  • Low Pour Point: The branched structure disrupts crystal lattice formation, enabling the oil to remain fluid at lower temperatures.[6]

  • High Viscosity Index (VI): The viscosity of highly branched alkanes changes less dramatically with temperature compared to linear alkanes, ensuring consistent lubrication over a wider operating range.[7]

  • Thermal and Oxidative Stability: The absence of easily abstractable hydrogen atoms contributes to superior resistance to degradation at high temperatures.

Experimental Protocol: Determination of Kinematic Viscosity (ASTM D445)

This protocol outlines the standard method for measuring the kinematic viscosity of transparent and opaque liquids, a critical parameter for lubricant performance.

Objective: To determine the kinematic viscosity of 2,2,4,4,6,6-Hexamethylheptane at various temperatures to assess its suitability as a lubricant base oil.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath, capable of maintaining the desired temperature within ±0.02°C.

  • Thermometer with an accuracy of ±0.02°C.

  • Timer with a resolution of at least 0.1 seconds.

Procedure:

  • Sample Preparation: Ensure the sample of 2,2,4,4,6,6-Hexamethylheptane is free from any solid particles or contaminants.

  • Viscometer Selection: Choose a calibrated viscometer where the flow time will be not less than 200 seconds.

  • Temperature Equilibration: Place the viscometer containing the sample into the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Measurement:

    • Using suction, draw the liquid sample up into the viscometer's timing bulb.

    • Release the suction and allow the liquid to flow back down under gravity.

    • Start the timer as the leading edge of the meniscus passes the upper timing mark.

    • Stop the timer as the leading edge of the meniscus passes the lower timing mark.

  • Repeatability: Perform the measurement at least three times and calculate the average flow time.

  • Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t where:

    • ν is the kinematic viscosity in centistokes (cSt).

    • C is the calibration constant of the viscometer in cSt/s.

    • t is the average flow time in seconds.

Experimental Protocol: Determination of Pour Point (ASTM D97)

This protocol describes the standard method for determining the pour point of petroleum products, which indicates the lowest temperature at which the oil will flow.

Objective: To determine the pour point of 2,2,4,4,6,6-Hexamethylheptane to evaluate its low-temperature performance.

Apparatus:

  • Test jar.

  • Thermometer.

  • Cooling bath.

  • Jacket.

  • Disk.

  • Gasket.

Procedure:

  • Sample Preparation: Pour the sample into the test jar to the marked level.

  • Heating: For specimens with pour points above -33°C, heat the sample to 45°C in a bath maintained at 48°C. For specimens with pour points at or below -33°C, heat the sample to 45°C in a bath maintained at 48°C and then cool to 15°C in a water bath at 6°C.

  • Cooling: Place the test jar in the cooling bath.

  • Observation:

    • Begin to examine the sample for flow when the temperature is 9°C above the expected pour point.

    • Remove the test jar from the jacket and tilt to ascertain whether there is movement of the oil. The complete operation of removal and replacement shall not exceed 3 seconds.

    • If the specimen has not ceased to flow, replace it in the jacket and repeat the observation at the next temperature 3°C lower.

    • Continue this process until the specimen in the test jar shows no movement when the test jar is held horizontally for 5 seconds.

  • Reporting: Record the observed temperature and add 3°C to it. This value is the pour point.

Logical Relationship of Lubricant Properties

cluster_molecular_structure Molecular Structure cluster_physical_properties Physical Properties cluster_performance_characteristics Lubricant Performance A 2,2,4,4,6,6-Hexamethylheptane (Highly Branched) B Low Intermolecular Forces A->B C Disrupted Crystal Lattice A->C E High Viscosity Index B->E D Low Pour Point C->D

Caption: Molecular structure's influence on lubricant properties.

Specialty Solvent in Polymer Chemistry

Isoparaffins are used as solvents in various industrial applications, including paints, coatings, and polymer manufacturing, due to their high purity, low odor, and chemical inertness.[8][9] 2,2,4,4,6,6-Hexamethylheptane can serve as a non-reactive medium for polymerization reactions or as a carrier solvent for delivering catalysts or other additives into a polymer matrix. Its well-defined structure and predictable properties make it a suitable candidate for applications requiring high precision.

Potential Applications:

  • Polymerization Medium: Its inertness prevents interference with polymerization kinetics.

  • Solvent for Polymer Analysis: Can be used in techniques like gel permeation chromatography (GPC) for determining the molecular weight distribution of polymers.

  • Carrier Fluid: For catalysts or additives in polymer compounding.

Experimental Workflow: Polymerization in 2,2,4,4,6,6-Hexamethylheptane

cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Purify 2,2,4,4,6,6-Hexamethylheptane C Combine Reactants in Solvent A->C B Prepare Monomer and Initiator B->C D Initiate Polymerization (e.g., heat, UV) C->D E Precipitate Polymer D->E F Isolate and Dry Polymer E->F G Characterize Polymer (e.g., GPC, NMR) F->G

Caption: Workflow for polymerization using the target solvent.

Polymer Processing Aid (PPA)

Isoparaffins can function as external lubricants or processing aids in polymer extrusion.[10] They reduce the friction between the molten polymer and the metal surfaces of the processing equipment, such as extruders and dies. This can lead to several benefits, including the elimination of melt fracture, reduced die buildup, and improved surface finish of the final product.[10]

Mechanism of Action:

2,2,4,4,6,6-Hexamethylheptane, when added to a polymer melt, can migrate to the polymer-metal interface. Its low surface tension and non-polar nature allow it to form a lubricating layer, which reduces the shear stress at the die wall and promotes a more uniform flow of the polymer melt.

Experimental Protocol: Evaluating the Effectiveness as a Polymer Processing Aid

This protocol provides a method to assess the efficiency of 2,2,4,4,6,6-Hexamethylheptane in reducing melt fracture during polymer extrusion using a capillary rheometer.[11]

Objective: To quantify the reduction in melt fracture and extrusion pressure when 2,2,4,4,6,6-Hexamethylheptane is used as a PPA for a specific polymer (e.g., Linear Low-Density Polyethylene - LLDPE).

Apparatus:

  • Capillary rheometer with a pressure transducer.

  • Capillary die of known dimensions (L/D ratio).

  • Microscope for extrudate surface analysis.

Procedure:

  • Material Preparation:

    • Prepare a masterbatch of the polymer with a known concentration of 2,2,4,4,6,6-Hexamethylheptane (e.g., 1-5 wt%).

    • Prepare blends of the polymer with different concentrations of the PPA by melt blending the masterbatch with the neat polymer.

  • Control Experiment:

    • Extrude the neat polymer through the capillary rheometer at a range of apparent shear rates.

    • Record the steady-state extrusion pressure at each shear rate.

    • Collect extrudate samples and examine their surface for melt fracture using a microscope.

  • PPA Evaluation:

    • Clean the rheometer barrel and die thoroughly.

    • Extrude the polymer blends containing different concentrations of 2,2,4,4,6,6-Hexamethylheptane at the same shear rates as the control.

    • Record the steady-state extrusion pressure for each blend.

    • Collect extrudate samples and analyze their surface morphology.

  • Data Analysis:

    • Plot extrusion pressure versus apparent shear rate for the neat polymer and the blends. A reduction in pressure indicates a lubricating effect.

    • Qualitatively and quantitatively assess the reduction in melt fracture severity with increasing PPA concentration.

Expected Results:

  • A significant reduction in extrusion pressure at a given shear rate.

  • The elimination or significant reduction of surface defects (melt fracture) on the extrudate.

  • An improvement in the surface gloss and smoothness of the extrudate.

Signaling Pathway for PPA Action

cluster_process Extrusion Process cluster_intervention PPA Intervention cluster_outcome Outcome A Molten Polymer Flow B High Friction at Die Wall A->B C Addition of 2,2,4,4,6,6-Hexamethylheptane D Migration to Polymer-Metal Interface C->D E Formation of Lubricating Layer D->E F Reduced Friction E->F G Elimination of Melt Fracture F->G H Improved Surface Finish F->H

Caption: Mechanism of action for the polymer processing aid.

Conclusion

2,2,4,4,6,6-Hexamethylheptane, as a highly branched isoparaffin, presents significant potential for specialized applications in material science. Its inherent properties of low pour point, high viscosity index, and chemical inertness make it a promising candidate for high-performance lubricants, specialty solvents, and effective polymer processing aids. The experimental protocols provided herein offer a framework for researchers and scientists to systematically evaluate and harness the unique attributes of this molecule in their respective fields. Further research into the specific performance of 2,2,4,4,6,6-Hexamethylheptane in these applications is warranted to fully realize its potential.

References

Troubleshooting & Optimization

Navigating the Challenges of Tertiary Alcohol Synthesis: A Grignard Reagent Optimization and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Grignard reaction is a powerful and frequently used tool for the formation of carbon-carbon bonds, particularly in the synthesis of tertiary alcohols. However, the successful execution of this reaction is highly sensitive to a multitude of factors, often leading to lower-than-expected yields or complete reaction failure. This technical support center provides a comprehensive guide to optimizing your Grignard reagent conditions for tertiary alcohol synthesis, complete with troubleshooting advice and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Common Issues in Tertiary Alcohol Synthesis

Navigating the intricacies of the Grignard reaction requires a systematic approach to troubleshooting. This section addresses the most common problems encountered during the synthesis of tertiary alcohols and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Yield of Tertiary Alcohol Presence of moisture or protic impurities: Grignard reagents are highly basic and will react with any source of protons, such as water, alcohols, or even acidic C-H bonds.Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents and ensure starting materials are free of water.
Inactive Magnesium: The magnesium surface can be coated with an oxide layer, preventing the reaction with the alkyl/aryl halide.Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing it in a mortar and pestle, or by using initiators like a small crystal of iodine or 1,2-dibromoethane.
Poor quality of alkyl/aryl halide: The halide may contain impurities that inhibit the reaction.Purify the alkyl/aryl halide by distillation before use.
Incorrect reaction temperature: The formation of the Grignard reagent is exothermic, and excessive heat can promote side reactions. The subsequent reaction with the ketone also requires careful temperature control.Maintain a gentle reflux during Grignard reagent formation. Cool the Grignard reagent to 0 °C before the dropwise addition of the ketone solution to manage the exothermic reaction.
Formation of Significant Byproducts Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl/aryl halide to form a homocoupled product (R-R).Add the alkyl/aryl halide slowly and at a controlled rate to maintain a low concentration in the reaction mixture. Ensure efficient stirring to quickly bring the halide into contact with the magnesium surface.
Enolization of the Ketone: If the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone upon workup. This is more common with sterically hindered ketones.Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Reduction of the Ketone: A Grignard reagent with β-hydrogens can reduce the ketone to a secondary alcohol via a hydride transfer.Choose a Grignard reagent without β-hydrogens if the desired reaction is nucleophilic addition.
Difficulty Initiating the Reaction Inactive Magnesium Surface: As mentioned above, an oxide layer can prevent the reaction from starting.In addition to mechanical activation, a small amount of pre-formed Grignard reagent from a previous batch can be used to initiate the reaction.
Inhibitors in the solvent: The solvent may contain trace amounts of water or other impurities.Use freshly distilled, anhydrous solvent. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of Grignard reactions for tertiary alcohol synthesis.

Q1: How can I be sure my Grignard reagent has formed and what is its concentration?

A1: Visual cues for the formation of a Grignard reagent include the disappearance of the metallic magnesium and the formation of a cloudy, greyish-brown solution. However, to accurately determine the concentration of your Grignard reagent, a titration is necessary. This is crucial for ensuring the correct stoichiometry in your reaction with the ketone. Several methods are available, with the titration using iodine being a common and reliable choice.

Q2: My reaction mixture turned dark and a lot of biphenyl (B1667301) was formed during the preparation of phenylmagnesium bromide. What went wrong?

A2: The formation of biphenyl is a classic example of the Wurtz coupling side reaction. This is often caused by a high local concentration of bromobenzene (B47551) and/or an elevated reaction temperature. To minimize this, ensure a slow, dropwise addition of the bromobenzene to the magnesium turnings and maintain a gentle reflux. Vigorous stirring is also essential to promote rapid reaction with the magnesium surface.

Q3: I am working with a sterically hindered ketone and getting very low yields of the tertiary alcohol. What can I do to improve this?

A3: Sterically hindered ketones are more prone to enolization, where the Grignard reagent acts as a base instead of a nucleophile. To favor the desired addition reaction, you can try the following:

  • Use a less bulky Grignard reagent: For example, methylmagnesium bromide is less sterically demanding than tert-butylmagnesium bromide.

  • Lower the reaction temperature: Performing the addition at a lower temperature (e.g., -78 °C) can increase the selectivity for nucleophilic attack.

  • Use a more reactive Grignard reagent: Organolithium reagents are generally more reactive than Grignard reagents and may give better results with hindered ketones.

Q4: What is the best workup procedure for a Grignard reaction?

A4: The workup procedure is critical for protonating the intermediate alkoxide and separating the desired tertiary alcohol. A common method involves quenching the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is a mildly acidic workup that helps to dissolve the magnesium salts without causing potential acid-catalyzed side reactions of the tertiary alcohol. Following the quench, the product is typically extracted into an organic solvent, washed, dried, and purified.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. The following sections provide step-by-step methodologies for the key stages of tertiary alcohol synthesis via a Grignard reaction.

Protocol 1: Titration of a Grignard Reagent using Iodine

This protocol provides a reliable method for determining the concentration of a freshly prepared Grignard reagent.

Materials:

  • Iodine (I₂)

  • Anhydrous diethyl ether or THF

  • 1.0 M solution of LiCl in THF (optional, but recommended for clearer endpoint)

  • Dry glassware (vials, syringes)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).

  • Add anhydrous THF (and LiCl solution if used) to dissolve the iodine, resulting in a dark brown solution.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the brown color of the iodine disappears and the solution becomes colorless or slightly yellow.

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent based on the moles of iodine used and the volume of Grignard reagent required to reach the endpoint. It is advisable to perform the titration in duplicate or triplicate for accuracy.

Protocol 2: Synthesis of a Tertiary Alcohol (Example: Triphenylmethanol)

This protocol describes the synthesis of triphenylmethanol (B194598) from phenylmagnesium bromide and benzophenone (B1666685).

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzophenone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for synthesis under inert atmosphere

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle bubbling. Gentle warming may be necessary.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzophenone

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

  • Dissolve benzophenone (0.95 equivalents) in a minimal amount of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the benzophenone solution dropwise to the stirred, cooled Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

  • The crude product can be purified by recrystallization.

Visualizing the Workflow and Troubleshooting Logic

To further aid in the understanding of the experimental process and troubleshooting, the following diagrams are provided.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification A Dry Glassware & Reagents B Activate Mg A->B C Slowly Add Alkyl/Aryl Halide B->C D Grignard Reagent Formed C->D E Cool Grignard Reagent D->E F Slowly Add Ketone E->F G Reaction F->G H Alkoxide Intermediate G->H I Quench with aq. NH4Cl H->I J Extraction I->J K Drying J->K L Purification K->L M Tertiary Alcohol L->M

Caption: Experimental workflow for tertiary alcohol synthesis.

Troubleshooting_Logic cluster_side_reactions Side Reaction Analysis Start Low Yield of Tertiary Alcohol Check_Moisture Check for Moisture? Start->Check_Moisture Check_Mg Magnesium Activation? Check_Moisture->Check_Mg No Solution_Moisture Dry Glassware & Solvents Rigorously Check_Moisture->Solution_Moisture Yes Check_Side_Reactions Evidence of Side Reactions? Check_Mg->Check_Side_Reactions Yes Solution_Mg Activate Mg (Iodine, Crushing) Check_Mg->Solution_Mg No Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Side_Reactions->Analyze_Byproducts Yes End End Check_Side_Reactions->End No Wurtz Wurtz Coupling (Slow Halide Addition) Analyze_Byproducts->Wurtz Enolization Enolization (Lower Temperature) Analyze_Byproducts->Enolization Reduction Reduction (Change Grignard Reagent) Analyze_byproducts Analyze_byproducts Analyze_byproducts->Reduction

Caption: Troubleshooting logic for low-yield Grignard reactions.

Technical Support Center: Synthesis of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions for the synthesis of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. The primary synthetic route discussed involves the Grignard reaction of a tert-butyl magnesium halide with a sterically hindered ketone, followed by reduction of the resulting tertiary alcohol.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of 2,2,4,4,6,6-hexamethylheptane due to the sterically hindered nature of the reactants and intermediates. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired tertiary alcohol (2,2,4,4,6,6-hexamethyl-3-heptanol) 1. Failed Grignard reagent formation: Presence of moisture or an oxide layer on the magnesium turnings.[1] 2. Enolization of the ketone: The Grignard reagent acts as a base instead of a nucleophile due to the steric hindrance of the ketone.[1] 3. Wurtz-type coupling of the Grignard reagent: The Grignard reagent reacts with the unreacted alkyl halide.[1]1. Ensure all glassware is flame-dried and reagents are anhydrous. Use an initiator such as iodine or 1,2-dibromoethane (B42909) to activate the magnesium.[1] 2. Perform the reaction at low temperatures (-78 °C) to favor nucleophilic addition. Consider using a less sterically hindered organometallic reagent, such as an organolithium compound. The addition of cerium(III) chloride (Luche conditions) can also promote nucleophilic addition over enolization.[1] 3. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[1]
Presence of a significant amount of 2,2,4,4-tetramethyl-3-pentanone (starting material) in the product mixture Predominant enolization: The Grignard reagent is primarily acting as a base and deprotonating the ketone.[1]Lower the reaction temperature. Use a less basic or more nucleophilic organometallic reagent.
Formation of an alkene (2,2,4,4,6,6-hexamethyl-3-heptene) instead of the desired alkane Dehydration of the tertiary alcohol: This can occur during the reduction step if acidic conditions or high temperatures are employed.[2][3][4][5]Use a neutral or basic reduction method for the tertiary alcohol. Avoid strongly acidic work-up conditions after the reduction.
Incomplete reduction of the tertiary alcohol to the alkane Steric hindrance of the tertiary alcohol: The bulky tert-butyl groups hinder access to the hydroxyl group for the reducing agent.Employ a more powerful reducing agent or a method suitable for hindered alcohols, such as conversion to a tosylate followed by reduction with a strong hydride donor like lithium aluminum hydride.[6][7][8]
Difficulty in purifying the final product Similar boiling points of the desired alkane and side products. Utilize fractional distillation under reduced pressure for separation. Preparative gas chromatography can be used for obtaining high-purity samples.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction with a sterically hindered ketone so challenging?

A1: The Grignard reagent, being a strong base, can either act as a nucleophile and add to the carbonyl group or as a base and abstract an alpha-proton from the ketone, leading to enolization.[1] With highly sterically hindered ketones like 2,2,4,4-tetramethyl-3-pentanone, the pathway to nucleophilic addition is sterically hindered, making enolization a competitive and often dominant side reaction.[1]

Q2: What is the best solvent for this Grignard reaction?

A2: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and stability of the Grignard reagent. THF is generally preferred for its higher boiling point and better solvating properties, which can be beneficial for the formation of Grignard reagents from less reactive alkyl halides.[1]

Q3: Can I use a different organometallic reagent instead of a Grignard reagent?

A3: Yes, organolithium reagents are often more nucleophilic and less prone to enolization than Grignard reagents when reacting with sterically hindered ketones.[1] However, they are also more basic and require careful handling.

Q4: What are the most common byproducts in this synthesis?

A4: The most common byproducts are the unreacted starting ketone (from enolization), the Wurtz coupling product of the Grignard reagent (e.g., 2,2,3,3-tetramethylbutane (B1293380) from tert-butylmagnesium chloride), and the alkene resulting from the dehydration of the intermediate tertiary alcohol.[1][2]

Q5: How can I confirm the identity and purity of the final product?

A5: Gas chromatography-mass spectrometry (GC-MS) is the ideal method for analyzing the product mixture.[9] The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern for 2,2,4,4,6,6-hexamethylheptane. The purity can be determined from the relative peak areas in the gas chromatogram. Comparison of the retention time with a known standard or the use of retention indices can further confirm the identity of the product.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of 2,2,4,4,6,6-Hexamethyl-3-heptanol via Grignard Reaction

This protocol describes the synthesis of the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • tert-Butyl chloride

  • Anhydrous diethyl ether or THF

  • 2,2,4,4-Tetramethyl-3-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add magnesium turnings and a small crystal of iodine to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of tert-butyl chloride in anhydrous diethyl ether or THF and add a small portion to the magnesium suspension to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2,2,4,4-tetramethyl-3-pentanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Reduction of 2,2,4,4,6,6-Hexamethyl-3-heptanol to 2,2,4,4,6,6-Hexamethylheptane

This protocol describes the conversion of the tertiary alcohol to the final alkane product.

Materials:

  • Crude 2,2,4,4,6,6-Hexamethyl-3-heptanol

  • p-Toluenesulfonyl chloride

  • Pyridine (B92270)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or THF

Procedure:

  • Tosylation of the Tertiary Alcohol:

    • Dissolve the crude tertiary alcohol in pyridine and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride and stir the mixture at 0 °C for several hours or overnight at room temperature.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude tosylate.

  • Reduction of the Tosylate:

    • Carefully add a suspension of LAH in anhydrous diethyl ether or THF to a flame-dried round-bottom flask under an inert atmosphere.

    • Dissolve the crude tosylate in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension.

    • Reflux the reaction mixture for several hours.

    • Cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solid and wash it with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude alkane by fractional distillation.

Protocol 3: GC-MS Analysis of the Product Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms)

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min (hold for 5 min)

  • Carrier Gas: Helium at a constant flow rate

  • Injection Mode: Split

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Dilute a small sample of the final product mixture in a suitable solvent (e.g., hexane).

  • Inject the sample into the GC-MS system.

  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards or calculated retention indices.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction tert-Butyl_chloride tert-Butyl chloride Grignard tert-Butylmagnesium chloride tert-Butyl_chloride->Grignard + Mg Mg Mg, Ether/THF Alcohol_intermediate 2,2,4,4,6,6-Hexamethyl-3-heptanol Grignard->Alcohol_intermediate + Ketone Ketone 2,2,4,4-Tetramethyl-3-pentanone Ketone->Alcohol_intermediate Final_Product 2,2,4,4,6,6-Hexamethylheptane Alcohol_intermediate->Final_Product Tosylation then Reduction TosCl 1. TsCl, Pyridine LAH 2. LiAlH4, Ether/THF

Caption: Synthetic pathway for 2,2,4,4,6,6-Hexamethylheptane.

Side_Reactions cluster_enolization Enolization cluster_dehydration Dehydration Grignard tert-Butylmagnesium chloride Enolate Enolate anion Grignard->Enolate acts as base Ketone 2,2,4,4-Tetramethyl-3-pentanone Ketone->Enolate Alcohol_intermediate 2,2,4,4,6,6-Hexamethyl-3-heptanol Alkene 2,2,4,4,6,6-Hexamethyl-3-heptene Alcohol_intermediate->Alkene Acidic conditions or high temp.

Caption: Major side reactions in the synthesis.

Troubleshooting_Workflow Start Low yield of final product Check_Alcohol Analyze intermediate product (after Step 1) Start->Check_Alcohol Low_Alcohol Low yield of tertiary alcohol? Check_Alcohol->Low_Alcohol Check_Grignard Verify Grignard formation (anhydrous conditions, initiator) Low_Alcohol->Check_Grignard Yes Good_Alcohol Good yield of tertiary alcohol? Low_Alcohol->Good_Alcohol No Optimize_Addition Optimize ketone addition (low temp, slow addition) Check_Grignard->Optimize_Addition Check_Reduction Review reduction step Good_Alcohol->Check_Reduction Yes Optimize_Reduction Use stronger reducing agent or alternative method (e.g., tosylation) Check_Reduction->Optimize_Reduction Check_Dehydration Check for alkene byproduct (dehydration) Check_Reduction->Check_Dehydration

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 2,2,4,4,6,6-Hexamethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,2,4,4,6,6-Hexamethylheptane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,2,4,4,6,6-Hexamethylheptane?

A1: The synthesis of highly branched alkanes like 2,2,4,4,6,6-Hexamethylheptane is challenging due to steric hindrance. The most plausible methods involve the formation of new carbon-carbon bonds using organometallic reagents. Two primary approaches are:

  • Grignard Reagent Addition to a Ketone followed by Reduction: This two-step method involves the reaction of a Grignard reagent with a sterically hindered ketone to form a tertiary alcohol, which is subsequently reduced to the desired alkane.

  • Cobalt-Catalyzed Cross-Coupling: This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide in the presence of a cobalt catalyst. This can be particularly effective for creating sterically congested alkanes.

Q2: What are the main challenges in synthesizing and purifying 2,2,4,4,6,6-Hexamethylheptane?

A2: The primary challenges stem from the molecule's highly branched and sterically hindered structure. These include:

  • Low Reaction Yields: Steric hindrance can significantly slow down the reaction rate and lead to incomplete reactions.

  • Side Reactions: Competing reactions such as elimination and Wurtz coupling can reduce the yield of the desired product.

  • Purification Difficulties: The target molecule may have a boiling point close to that of side products or unreacted starting materials, making purification by distillation challenging. Its branched structure also prevents purification by urea (B33335) adduction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of starting materials and the formation of the product and any major side products.

Q4: What are the expected physical properties of 2,2,4,4,6,6-Hexamethylheptane?

A4: As a highly branched alkane, 2,2,4,4,6,6-Hexamethylheptane is expected to be a liquid at room temperature with a relatively low boiling point for its molecular weight due to its compact structure.

PropertyPredicted Value
Molecular FormulaC₁₃H₂₈
Molecular Weight184.37 g/mol
Boiling Point~204.6 °C at 760 mmHg
Density~0.8 g/cm³

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 2,2,4,4,6,6-Hexamethylheptane.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction initiation (Grignard synthesis) Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings before use by gently crushing them in a mortar and pestle or by adding a small crystal of iodine.
Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low conversion of starting materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by GC-MS to determine the optimal conditions.
Steric hindrance impeding the reaction.Consider using a less sterically hindered Grignard reagent or alkyl halide if the synthesis strategy allows. For the two-step method, using a more reactive organolithium reagent instead of a Grignard reagent might be beneficial.
Formation of significant side products Wurtz coupling of the Grignard reagent with the alkyl halide.Add the alkyl halide slowly to the Grignard reagent solution to maintain a low concentration of the alkyl halide.
Elimination reaction competing with substitution.Use a less sterically hindered base if applicable, or optimize the reaction temperature to favor the desired substitution reaction.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting materials Incomplete reaction.See "Low conversion of starting materials" in the table above.
Inefficient purification.Optimize the fractional distillation conditions (e.g., use a longer column, adjust the reflux ratio). Consider using preparative gas chromatography for high-purity samples.
Presence of side products with similar boiling points Side reactions during synthesis.Minimize side reactions by optimizing reaction conditions (see above).
Co-distillation with the product.Preparative gas chromatography is the most effective method for separating isomers and other closely boiling impurities.
Contamination with solvent Incomplete removal of solvent after workup.Ensure complete removal of the solvent under reduced pressure. A final purification step like fractional distillation or preparative GC will also remove residual solvent.

Experimental Protocols

Proposed Synthesis of 2,2,4,4,6,6-Hexamethylheptane via Grignard Reaction and Reduction

This is a proposed two-step experimental protocol based on general methods for synthesizing highly branched alkanes. Optimization of reaction conditions may be necessary to improve yield and purity.

Step 1: Synthesis of 2,2,4,4,6,6-Hexamethylheptan-3-ol

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-chloro-2,4,4-trimethylpentane in anhydrous diethyl ether or THF to the magnesium turnings. Maintain a gentle reflux throughout the addition. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (tert-octylmagnesium chloride).

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 2,2,4,4-tetramethyl-3-pentanone in anhydrous diethyl ether or THF from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Reduction of 2,2,4,4,6,6-Hexamethylheptan-3-ol to 2,2,4,4,6,6-Hexamethylheptane

Materials:

  • Crude 2,2,4,4,6,6-Hexamethylheptan-3-ol

  • Red phosphorus

  • Iodine

  • Water

Procedure:

  • In a round-bottom flask, combine the crude tertiary alcohol, red phosphorus, and a catalytic amount of iodine.

  • Heat the mixture gently while slowly adding water. The reaction is exothermic and should be controlled carefully.

  • After the addition of water is complete, reflux the mixture for several hours until the reaction is complete (monitor by GC-MS).

  • Work-up: Cool the reaction mixture and extract the product with a suitable nonpolar solvent (e.g., hexane). Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, then with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification of 2,2,4,4,6,6-Hexamethylheptane

1. Fractional Distillation:

  • The crude product can be purified by fractional distillation under atmospheric or reduced pressure. A column with a high number of theoretical plates is recommended to separate the product from closely boiling impurities.

2. Preparative Gas Chromatography (Prep-GC):

  • For obtaining high-purity 2,2,4,4,6,6-Hexamethylheptane, preparative gas chromatography is the most effective method. This technique separates components based on their volatility and interaction with the stationary phase, allowing for the isolation of the desired compound with high purity.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_purification Purification start1 2-chloro-2,4,4-trimethylpentane + Mg in dry ether/THF grignard tert-octylmagnesium chloride (Grignard Reagent) start1->grignard reaction Grignard Addition grignard->reaction ketone 2,2,4,4-tetramethyl-3-pentanone ketone->reaction workup1 Aqueous NH4Cl Work-up reaction->workup1 alcohol Crude 2,2,4,4,6,6-Hexamethylheptan-3-ol workup1->alcohol reduction Reduction with Red Phosphorus & Iodine alcohol->reduction workup2 Extraction & Washing reduction->workup2 crude_product Crude 2,2,4,4,6,6-Hexamethylheptane workup2->crude_product distillation Fractional Distillation crude_product->distillation prep_gc Preparative GC distillation->prep_gc final_product Pure 2,2,4,4,6,6-Hexamethylheptane prep_gc->final_product

Caption: Proposed two-step synthesis and purification workflow for 2,2,4,4,6,6-Hexamethylheptane.

Troubleshooting_Yield cluster_synthesis Synthesis Issues cluster_solutions Potential Solutions start Low or No Yield no_reaction No Reaction Initiation? start->no_reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? start->side_reactions activate_mg Activate Mg turnings. Ensure anhydrous conditions. no_reaction->activate_mg Yes optimize_conditions Increase reaction time/temperature. Monitor by GC-MS. incomplete_reaction->optimize_conditions Yes minimize_side_reactions Slow addition of reagents. Optimize temperature. side_reactions->minimize_side_reactions Yes

Caption: Troubleshooting decision tree for addressing low yield issues in the synthesis.

Troubleshooting_Purity cluster_impurities Impurity Identification cluster_purification_solutions Purification Strategies start Purity Issues unreacted_sm Unreacted Starting Materials? start->unreacted_sm side_products Side Products Present? start->side_products solvent_contamination Residual Solvent? start->solvent_contamination optimize_distillation Optimize fractional distillation. (e.g., longer column, reflux ratio) unreacted_sm->optimize_distillation Yes use_prep_gc Use Preparative Gas Chromatography for high purity. side_products->use_prep_gc Yes ensure_drying Ensure complete solvent removal under vacuum. solvent_contamination->ensure_drying Yes

Technical Support Center: Troubleshooting Peak Tailing for Branched Alkanes in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for branched alkane analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is skewed, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] For branched alkanes, which often include numerous isomers with close boiling points, peak tailing can be particularly problematic as it reduces resolution between adjacent peaks, making accurate identification and quantification difficult.[1] A tailing factor or asymmetry factor greater than 1.5 is generally considered a significant issue requiring investigation.[1]

Q2: All peaks in my chromatogram, including the solvent and branched alkane peaks, are tailing. What is the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, it typically points to a physical issue within the GC system that is affecting all compounds.[1][2] Common causes include:

  • Improper Column Installation: The column may be positioned incorrectly in the inlet or detector, creating "dead volume" or unswept zones that disrupt the sample flow path.[1][3]

  • Poor Column Cut: A jagged or uneven cut of the capillary column can cause turbulence in the carrier gas flow, leading to peak distortion.[1][2]

  • System Leaks: Leaks at the inlet, detector, or fittings can disrupt the carrier gas flow rate and pressure, causing broad and tailing peaks.[1]

  • Contaminated Inlet Liner: Accumulation of non-volatile residues in the inlet liner can create active sites and disrupt the sample vaporization process.[1][4]

Q3: Only the branched alkane peaks are tailing, while other compounds in my sample have good peak shape. What should I investigate?

A3: If only specific peaks are tailing, the issue is more likely related to chemical interactions between the branched alkanes and the GC system.[1] Potential causes include:

  • Active Sites: Although alkanes are non-polar, active sites in the system, such as exposed silanol (B1196071) groups on a degraded column or a contaminated liner, can cause interactions leading to tailing.[1][5]

  • Column Contamination: Accumulation of sample matrix components at the head of the column can interfere with the partitioning of the branched alkanes.[5][6]

  • Incompatible Stationary Phase: Using a stationary phase that is not well-suited for non-polar compounds can sometimes lead to poor peak shapes.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can manifest as tailing.[1]

Q4: Can the structure of branched alkanes themselves contribute to peak tailing?

A4: Yes, the steric effects of branched alkanes can influence their interaction with the stationary phase.[7][8] Highly branched isomers may have different adsorption characteristics compared to their linear counterparts, which could potentially contribute to peak shape issues if the chromatographic conditions are not optimized.

Data Presentation

Table 1: Influence of GC Parameters on Peak Shape for Alkane Analysis

ParameterSettingEffect on Peak Shape for AlkanesRecommendation for Branched Alkanes
Injector Temperature Too LowIncomplete or slow vaporization leading to broad, tailing peaks.[9]Set temperature high enough to ensure rapid vaporization of the highest boiling branched alkane in the sample (e.g., 280-320 °C).[9]
Too HighPotential for sample degradation, which can appear as peak tailing or split peaks.[10]Avoid excessively high temperatures that could cause thermal cracking of the analytes.
Oven Temperature Program Ramp Rate Too FastMay lead to co-elution of closely related isomers.A slower temperature ramp rate (e.g., 5-10 °C/min) can improve the separation of branched isomers.
Ramp Rate Too SlowCan cause peak broadening due to increased diffusion within the column.[11]Optimize the ramp rate to achieve a balance between resolution and peak width.
Initial Temperature Too HighCan cause poor focusing of early eluting peaks, leading to broadening or splitting.[10]Start at a temperature below the boiling point of the most volatile branched alkane.
Carrier Gas Flow Rate Too LowIncreases analysis time and can lead to broader peaks due to diffusion.[11]Operate at or slightly above the optimal flow rate for the carrier gas and column dimensions to maintain good efficiency.
Too HighCan decrease resolution and may not provide sufficient interaction with the stationary phase.[11]Avoid excessive flow rates that compromise separation.
Injection Volume Too HighCan overload the column, leading to fronting or distorted peaks.[1]Reduce injection volume or dilute the sample if column overload is suspected.[1]

Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated or degraded sections from the inlet end of the GC column.

  • Cool Down the GC: Ensure the oven, inlet, and detector are at room temperature.

  • Turn Off Carrier Gas: Stop the carrier gas flow to the column.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[1]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle with no jagged edges.[1]

  • Reinstall the Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition the Column: Briefly condition the column according to the manufacturer's instructions to remove any oxygen that may have entered the system.

Protocol 2: Inlet Liner and Septum Replacement

This is a routine maintenance procedure to prevent issues arising from a contaminated inlet.

  • Cool Down the Inlet: Ensure the GC inlet is at a safe temperature (below 50°C).

  • Turn Off Carrier Gas: Stop the carrier gas flow.

  • Remove the Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.

  • Access and Replace the Liner: Following your instrument's manual, access and carefully remove the old inlet liner. Install a new, deactivated liner, ensuring it is in the correct orientation.

  • Reassemble the Inlet: Reassemble the inlet, making sure all connections are secure.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check around the inlet nut.

Mandatory Visualization

start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only branched alkane peaks tailing? all_peaks->specific_peaks No check_install Check Column Installation (Depth, Ferrules) all_peaks->check_install Yes check_activity Check for Active Sites specific_peaks->check_activity Yes check_cut Inspect Column Cut (Should be 90° and clean) check_install->check_cut check_leaks Perform Leak Check (Inlet, Detector, Fittings) check_cut->check_leaks replace_liner Replace Inlet Liner and Septum check_leaks->replace_liner end Peak Shape Improved replace_liner->end trim_column Trim 10-20 cm from Column Inlet check_activity->trim_column check_contamination Consider Column Contamination trim_column->check_contamination optimize_method Optimize GC Method Parameters (Temp, Flow Rate) check_contamination->optimize_method optimize_method->end

Caption: Troubleshooting workflow for peak tailing in GC analysis.

peak_tailing Peak Tailing of Branched Alkanes physical_causes Physical Causes (Affecting All Peaks) peak_tailing->physical_causes chemical_causes Chemical Causes (Affecting Specific Peaks) peak_tailing->chemical_causes improper_install Improper Column Installation physical_causes->improper_install poor_cut Poor Column Cut physical_causes->poor_cut leaks System Leaks physical_causes->leaks dirty_liner Contaminated Inlet Liner physical_causes->dirty_liner active_sites Active Sites (Column/Liner Degradation) chemical_causes->active_sites column_contam Column Contamination (Matrix Effects) chemical_causes->column_contam method_params Sub-optimal Method Parameters chemical_causes->method_params column_overload Column Overload chemical_causes->column_overload

Caption: Common causes of peak tailing for branched alkanes in GC.

References

purification strategies for removing isomeric impurities from 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies for removing isomeric impurities from 2,2,4,4,6,6-hexamethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a sample of 2,2,4,4,6,6-hexamethylheptane?

A1: Isomeric impurities in C13 alkanes like 2,2,4,4,6,6-hexamethylheptane are typically other structural isomers of tridecane (B166401) that form during synthesis. These can include other highly branched isomers as well as less branched and linear n-tridecane. The specific impurities will depend on the synthetic route used.

Q2: What are the primary methods for purifying 2,2,4,4,6,6-hexamethylheptane from its isomers?

A2: The main purification strategies are fractional distillation, preparative gas chromatography, and adsorptive separation using molecular sieves. The choice of method depends on the specific isomers present, the required purity, and the scale of the purification.

Q3: How does the structure of 2,2,4,4,6,6-hexamethylheptane and its isomers affect purification?

A3: The boiling point of alkanes generally decreases with increased branching.[1] Therefore, 2,2,4,4,6,6-hexamethylheptane, being a highly branched isomer, is expected to have a lower boiling point than its less branched or linear counterparts, making fractional distillation a viable option.[2] For adsorptive separation, the highly branched structure can be exploited using molecular sieves that selectively adsorb linear or less branched isomers based on their molecular dimensions.

Q4: Is crystallization a suitable method for this purification?

A4: While crystallization can be used to purify some alkanes, it is generally less practical for highly branched isomers like 2,2,4,4,6,6-hexamethylheptane, which are often liquids at or near room temperature. Low-temperature crystallization can be complex and may require specialized equipment.

Purification Strategy Selection

The selection of an appropriate purification strategy depends on the nature of the isomeric impurities. The following decision workflow can guide your choice:

G start Mixture of 2,2,4,4,6,6-Hexamethylheptane and Isomeric Impurities boiling_point_diff Significant Difference in Boiling Points? start->boiling_point_diff molecular_shape_diff Significant Difference in Molecular Shape? (e.g., linear vs. highly branched) boiling_point_diff->molecular_shape_diff No fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation Yes prep_gc High Purity Required at Small Scale? molecular_shape_diff->prep_gc No adsorption Adsorptive Separation (Molecular Sieves) molecular_shape_diff->adsorption Yes gc_purification Preparative Gas Chromatography prep_gc->gc_purification Yes end Purified 2,2,4,4,6,6-Hexamethylheptane prep_gc->end No (Consider alternative synthesis) fractional_distillation->end adsorption->end gc_purification->end G start Start setup Assemble Fractional Distillation Apparatus start->setup add_mixture Add Isomer Mixture and Boiling Chips to Flask setup->add_mixture heat Gently Heat the Flask add_mixture->heat distill Collect First Fraction (Constant Temperature) heat->distill change_flask1 Change Receiving Flask as Temperature Rises distill->change_flask1 distill2 Collect Subsequent Fractions change_flask1->distill2 analyze Analyze Fraction Purity by GC distill2->analyze end End analyze->end

References

Technical Support Center: Optimizing Reaction Temperature for Friedel-Crafts Alkylation of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts alkylation of alkanes. This guide provides detailed troubleshooting advice and protocols specifically for researchers, scientists, and drug development professionals working on C-C bond formation involving alkanes. The alkylation of alkanes, a cornerstone of industrial processes for producing high-octane gasoline (alkylate), presents unique challenges compared to the more common alkylation of aromatic compounds. Temperature is one of the most critical parameters influencing reaction rate, product selectivity, and catalyst lifespan.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is very low or the reaction is not initiating. What is the likely cause related to temperature?

A: A low or non-existent yield can be due to several factors, with temperature being a primary suspect.

  • Temperature Too Low: Every reaction has a minimum activation energy. If the temperature is too low, the reaction may not start or may proceed at an impractically slow rate. This is a common reason for low conversion.[1]

  • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for product formation via techniques like GC-MS or TLC.

  • Inactive Catalyst: Ensure your catalyst (e.g., anhydrous AlCl₃, H₂SO₄) is fresh and has not been deactivated by moisture.[1] An inactive catalyst will not initiate the reaction, regardless of temperature.

Q2: I am observing a complex mixture of isomers instead of my target product. How can I control this with temperature?

A: The formation of multiple isomers is a classic sign of carbocation rearrangements, a common challenge in Friedel-Crafts alkylation.[1]

  • Cause: The reaction proceeds through carbocation intermediates. These intermediates will rearrange via hydride or alkyl shifts to form a more stable carbocation before alkylating the alkane.[2][3][4] Higher temperatures provide the energy to overcome the barrier for these rearrangements, leading to a wider distribution of isomers.[5]

  • Solution: Lowering the reaction temperature is the most effective strategy to minimize carbocation rearrangements.[1] By reducing the available thermal energy, you can kinetically favor the reaction of the initially formed carbocation before it has a chance to rearrange. Operating at the lowest practical temperature that still allows for a reasonable reaction rate is key to improving selectivity.

Q3: My reaction mixture is turning dark, and I'm isolating tar-like substances. What is happening and how can I prevent it?

A: Darkening, charring, or the formation of tar indicates decomposition and significant side reactions, often caused by excessive heat.

  • Cause: The alkylation of alkanes is a highly exothermic reaction.[6] If the heat is not dissipated effectively, localized "hot spots" can form, leading to side reactions like olefin polymerization (oligomerization) and decomposition.[1][7][8] This is particularly problematic at higher temperatures.

  • Solution:

    • Lower the Overall Temperature: Perform the reaction in a cooling bath (e.g., ice-water or ice-salt) to maintain a consistent and low temperature.[1]

    • Control Rate of Addition: Add the alkylating agent (e.g., alkene) or the catalyst slowly and dropwise. This allows the reaction's exothermic heat to be managed effectively without significant temperature spikes.[1]

Q4: How do I select an appropriate starting temperature for my specific alkane/alkene/catalyst system?

A: The optimal temperature is highly dependent on the catalyst system.

  • Sulfuric Acid (H₂SO₄): These reactions require very low temperatures, typically in the range of 5 °C to 10 °C .[9]

  • Hydrofluoric Acid (HF): HF-catalyzed reactions can be run at slightly warmer temperatures, generally between 21 °C and 38 °C .[9] HF is known to be less sensitive to minor temperature fluctuations than sulfuric acid.[6]

  • Solid Acid Catalysts (e.g., AlCl₃, Zeolites): These catalysts offer a much wider operational range. Depending on the specific catalyst, temperatures can range from -10 °C to 150 °C .[7] For example, some AlCl₃-type catalysts work well between 10 °C and 50 °C, while industrial zeolite processes may operate at 50-90 °C.[7][9] It is best to start at the lower end of the recommended range for your catalyst and gradually increase if the reaction rate is too slow.

Data Presentation: Effect of Temperature on Reaction Outcomes

The following table summarizes the general effects of increasing the reaction temperature on key parameters in alkane alkylation.

ParameterEffect of Increasing TemperatureRationale
Reaction Rate IncreasesProvides more kinetic energy to overcome the activation energy barrier.
Product Selectivity DecreasesPromotes carbocation rearrangements, leading to a wider range of isomers.[5]
Catalyst Lifespan DecreasesAccelerates side reactions like olefin polymerization, which deactivates the catalyst.[7][8]
Decomposition/Charring IncreasesThe reaction is exothermic; higher starting temperatures make it harder to control heat buildup.[6]

Experimental Protocols

General Protocol for Optimizing Reaction Temperature

This protocol provides a framework for the alkylation of an iso-alkane (e.g., isobutane) with an alkene (e.g., butene) using a Lewis acid catalyst like AlCl₃.

Materials:

  • Anhydrous iso-alkane (in excess)

  • Alkene (limiting reagent)

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (if necessary)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, and a dropping funnel, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling bath (e.g., ice-water).

  • Quenching solution (e.g., ice-cold water).

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Charge the reaction flask with the anhydrous iso-alkane and solvent (if used).

  • Cooling: Begin stirring and cool the reaction flask to the desired starting temperature (e.g., 0 °C) using the cooling bath.

  • Catalyst Addition: Add the anhydrous Lewis acid catalyst to the stirred solution portion-wise and slowly. Monitor the temperature closely to ensure it does not rise significantly.

  • Alkene Addition: Once the catalyst is added and the temperature is stable, begin the dropwise addition of the alkene from the dropping funnel. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the target temperature. Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them (e.g., by GC).

  • Troubleshooting During Reaction:

    • If reaction is too slow: Allow the cooling bath to expire and let the reaction slowly warm to room temperature, or increase the temperature in 5-10 °C increments with a controlled heating mantle.

    • If reaction is too vigorous: Immediately cool the flask further or slow/stop the addition of the alkene.

  • Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture over ice-cold water with vigorous stirring.

  • Workup: Separate the organic layer. Wash it sequentially with a dilute sodium bicarbonate solution and then water.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent via rotary evaporation and purify the product, typically by distillation.

Mandatory Visualizations

Troubleshooting Logic for Alkane Alkylation

G start Problem Observed low_yield Low or No Yield start->low_yield isomers Mixture of Isomers start->isomers charring Charring / Tar Formation start->charring q_temp_low Is Temp Too Low? low_yield->q_temp_low q_temp_high_iso Is Temp Too High? isomers->q_temp_high_iso q_temp_high_char Is Reaction Too Vigorous? charring->q_temp_high_char sol_increase_temp Action: Incrementally Increase Temperature q_temp_low->sol_increase_temp Yes q_catalyst Is Catalyst Active? q_temp_low->q_catalyst No sol_catalyst Action: Use Fresh, Anhydrous Catalyst q_catalyst->sol_catalyst No sol_decrease_temp_iso Action: Lower Temperature to Reduce Rearrangement q_temp_high_iso->sol_decrease_temp_iso Yes sol_decrease_temp_char Action: Lower Temperature & Control Addition Rate q_temp_high_char->sol_decrease_temp_char Yes

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Workflow for Temperature Optimization

G start 1. Assemble Dry Glassware under Inert Atmosphere add_alkane 2. Charge with Iso-alkane & Cool to Start Temp (e.g., 0°C) start->add_alkane add_catalyst 3. Add Anhydrous Catalyst Slowly & Portion-wise add_alkane->add_catalyst monitor1 Monitor Temperature add_catalyst->monitor1 add_alkene 4. Add Alkene Dropwise (Control Exotherm) monitor1->add_alkene monitor2 Monitor Temperature & Progress add_alkene->monitor2 decision Reaction Complete? monitor2->decision decision->monitor2 No quench 5. Quench Reaction in Ice-Water decision->quench Yes workup 6. Workup & Purification quench->workup finish Obtain Product workup->finish

Caption: A typical experimental workflow for Friedel-Crafts alkylation of alkanes.

References

catalyst selection for the synthesis of highly branched hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of highly branched hydrocarbons.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of highly branched hydrocarbons, offering potential causes and solutions.

Issue 1: Low Product Yield

A frequent challenge in organic synthesis is obtaining a lower-than-expected yield of the desired branched hydrocarbon.[1] This can stem from various factors throughout the experimental process.

Potential CauseRecommended Solution(s)
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal duration.[1] - Increase Reactant Concentration: Higher concentrations can increase the reaction rate, but be mindful of potential side reactions.[2] - Adjust Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat may lead to product decomposition.[3]
Catalyst Deactivation - Check for Poisons: Impurities in the feedstock, such as sulfur compounds, can poison the catalyst.[4] Purify starting materials if necessary. - Regenerate Catalyst: For zeolite catalysts, regeneration can often be achieved by carefully burning off coke deposits in a controlled atmosphere.[5]
Product Loss During Workup - Minimize Transfers: Each transfer of the product can result in material loss. - Ensure Complete Extraction: Use an adequate volume of an appropriate solvent and perform multiple extractions to ensure all product is recovered from the aqueous layer.[6]
Suboptimal Reaction Conditions - Verify Temperature and Pressure: Ensure that the reaction is conducted at the optimal temperature and pressure for the specific catalyst and reactants being used. Deviations can significantly impact yield.[3][7]

Issue 2: Poor Selectivity towards Branched Isomers

Achieving high selectivity for the desired branched isomer over linear or other isomeric products is a critical aspect of these syntheses.

Potential CauseRecommended Solution(s)
Inappropriate Catalyst Choice - Utilize Shape-Selective Catalysts: Zeolites with specific pore structures (e.g., HZSM-5) can favor the formation of certain branched isomers by sterically hindering the formation of others.[8] - Consider Bifunctional Catalysts: Catalysts with both metal and acid sites can influence the reaction pathway and improve selectivity towards branched products.[9]
Non-Optimal Reaction Temperature - Fine-Tune Temperature: Temperature can influence the product distribution. A systematic study of the reaction at various temperatures can help identify the optimal range for maximizing the desired isomer.[3][10]
Incorrect Feedstock Composition - Adjust H2/CO Ratio (for FTS): In Fischer-Tropsch synthesis, the ratio of hydrogen to carbon monoxide in the syngas can affect the degree of branching.[11]
Isomerization Reactions - Control Reaction Time: Longer reaction times can sometimes lead to the isomerization of the desired product into thermodynamically more stable, but undesired, isomers.[12]

Issue 3: Catalyst Deactivation

Catalyst deactivation is a common problem in hydrocarbon synthesis, leading to a gradual loss of activity and selectivity.[4]

Potential CauseRecommended Solution(s)
Coking - Definition: The deposition of carbonaceous materials (coke) on the active sites of the catalyst.[4] - Solution: Catalyst regeneration is often possible by controlled combustion of the coke. For zeolites, this is typically done by heating in air at elevated temperatures (e.g., 500-600 °C).[13][8]
Poisoning - Definition: Strong chemisorption of impurities from the feed onto the catalyst's active sites. Common poisons include sulfur, nitrogen, and halogen compounds.[4] - Solution: Purify the feedstock to remove catalyst poisons before introducing it to the reactor.
Sintering - Definition: The agglomeration of small metal particles on the catalyst support at high temperatures, leading to a decrease in active surface area.[4] - Solution: Operate the reactor within the recommended temperature range for the catalyst to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common types of catalysts used for synthesizing highly branched hydrocarbons? A1: Zeolite-based catalysts, such as HZSM-5, Beta-zeolite, and Y-zeolite, are widely used due to their strong acidity and shape-selective properties which favor the formation of branched isomers.[14] Composite catalysts, like Cu/BEA, and traditional Fischer-Tropsch catalysts based on iron or cobalt are also employed, particularly for synthesis from syngas or CO2.[15][16]

  • Q2: How do I choose the right catalyst for my specific application? A2: The choice of catalyst depends on several factors, including the desired product, the feedstock, and the operating conditions. For high-octane gasoline components, zeolites like HZSM-5 are often preferred.[8] For the conversion of syngas to a broader range of hydrocarbons, Fischer-Tropsch catalysts are suitable.[11]

Reaction Conditions

  • Q3: What is the typical temperature range for the synthesis of branched hydrocarbons? A3: The optimal temperature varies depending on the catalyst and process. For instance, Fischer-Tropsch synthesis is typically conducted between 150-300 °C.[17] Higher temperatures generally lead to faster reactions but can also favor the production of lighter hydrocarbons and increase the rate of catalyst deactivation.[11]

  • Q4: How does pressure influence the synthesis of highly branched hydrocarbons? A4: Increased pressure generally leads to higher conversion rates and can favor the formation of longer-chain alkanes.[17] In processes like hydrocracking, higher pressure can enhance the yield of naphtha, which contains branched hydrocarbons.[18] However, the optimal pressure is process-specific. For example, in the artificial photosynthesis of hydrocarbons using a Co/CoO catalyst, an optimal pressure of 0.40 MPa was observed.[7]

Experimental Procedures

  • Q5: Where can I find a detailed experimental protocol for the synthesis of highly branched alkanes? A5: While specific protocols are often proprietary or published in scientific literature, a general procedure for the synthesis of branched alkanes can involve steps like a Grignard reaction to create a tertiary alcohol, followed by dehydration and hydrogenation.[19] For industrial processes like Methanol-to-Gasoline, the process generally involves the dehydration of methanol (B129727) to dimethyl ether (DME) followed by the conversion of DME to hydrocarbons over a ZSM-5 catalyst.[8][20]

Experimental Protocols

1. General Protocol for Methanol-to-Gasoline (MTG) Synthesis using a Fixed-Bed Reactor

This protocol outlines the general steps for converting methanol to gasoline-range hydrocarbons, which are rich in branched alkanes, using a fixed-bed reactor with a ZSM-5 catalyst.

  • Catalyst Preparation:

    • Obtain or synthesize HZSM-5 zeolite catalyst.

    • Press the zeolite powder into pellets and sieve to the desired particle size.

    • Load a fixed-bed reactor with the prepared catalyst.

    • Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed water.

  • Reaction Procedure:

    • Vaporize a feed of methanol (or a mixture of methanol and water).

    • Introduce the vaporized feed into the heated reactor containing the activated catalyst.

    • Maintain the reactor at the desired temperature (typically 350-450 °C) and pressure.

    • The reaction converts methanol first to dimethyl ether (DME) and then to a mixture of hydrocarbons and water.[8]

    • The product stream exits the reactor and is cooled to condense the liquid products (hydrocarbons and water).

    • Separate the hydrocarbon phase (gasoline) from the aqueous phase.

    • Analyze the hydrocarbon product using gas chromatography (GC) to determine the composition and yield of branched hydrocarbons.

2. General Protocol for Fischer-Tropsch Synthesis of Hydrocarbons

This protocol describes the general procedure for synthesizing hydrocarbons from syngas (a mixture of CO and H₂) using a Fischer-Tropsch catalyst.

  • Catalyst Preparation:

    • Prepare an iron-based or cobalt-based catalyst, often supported on a high-surface-area material like alumina (B75360) or silica.

    • Load the catalyst into a suitable reactor (e.g., a fixed-bed or slurry reactor).

    • Activate the catalyst in-situ by reduction with hydrogen at an elevated temperature.

  • Reaction Procedure:

    • Introduce a pre-mixed feed of syngas (H₂ and CO in a specific ratio) into the reactor.

    • Maintain the reactor at the desired temperature (e.g., 200-350 °C) and pressure (e.g., 10-40 atm).

    • The syngas reacts over the catalyst to form a wide range of hydrocarbons and water.[17]

    • The product stream is cooled to condense the liquid hydrocarbons and water.

    • The products are separated into gas, liquid hydrocarbon, and aqueous phases.

    • The liquid hydrocarbon phase is then typically subjected to further processing, such as hydrocracking and isomerization, to produce the desired branched hydrocarbon products.[9]

Visualizations

Catalyst_Selection_Workflow start Define Desired Branched Hydrocarbon Product feedstock Identify Feedstock (e.g., Syngas, Methanol, CO2) start->feedstock catalyst_type Select Catalyst Type feedstock->catalyst_type zeolite Zeolite (e.g., HZSM-5, Beta) catalyst_type->zeolite High Octane/ Methanol Feed ft_catalyst Fischer-Tropsch (Fe, Co) catalyst_type->ft_catalyst Syngas Feed composite_catalyst Composite Catalyst (e.g., Cu/BEA) catalyst_type->composite_catalyst CO2 Feed reaction_conditions Determine Optimal Reaction Conditions (Temp, Pressure) zeolite->reaction_conditions ft_catalyst->reaction_conditions composite_catalyst->reaction_conditions synthesis Perform Synthesis reaction_conditions->synthesis analysis Analyze Product (Yield, Selectivity) synthesis->analysis optimization Optimize Catalyst & Conditions analysis->optimization optimization->catalyst_type

Caption: Workflow for catalyst selection in branched hydrocarbon synthesis.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Poor Selectivity) check_catalyst Investigate Catalyst Performance start->check_catalyst deactivated Deactivated? (Coking, Poisoning) check_catalyst->deactivated regenerate Regenerate or Replace Catalyst deactivated->regenerate Yes check_conditions Review Reaction Conditions (Temp, Pressure, Time) deactivated->check_conditions No solution Problem Resolved regenerate->solution optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_feedstock Analyze Feedstock Purity check_conditions->check_feedstock check_workup Evaluate Workup Procedure check_conditions->check_workup optimize_conditions->solution purify_feedstock Purify Feedstock check_feedstock->purify_feedstock purify_feedstock->solution improve_workup Improve Extraction/Purification check_workup->improve_workup improve_workup->solution

Caption: Troubleshooting workflow for synthesis of branched hydrocarbons.

Synthesis_Signaling_Pathway cluster_feedstock Feedstock cluster_catalytic_conversion Catalytic Conversion cluster_products Primary Products cluster_upgrading Upgrading Syngas Syngas (CO + H2) FTS Fischer-Tropsch Synthesis (Fe, Co Catalyst) Syngas->FTS Methanol Methanol (CH3OH) MTG Methanol-to-Gasoline (Zeolite Catalyst) Methanol->MTG CO2 Carbon Dioxide (CO2) CO2_Hydro CO2 Hydrogenation (Composite Catalyst) CO2->CO2_Hydro Linear_Hydrocarbons Linear & Lightly Branched Hydrocarbons FTS->Linear_Hydrocarbons Gasoline_Range Gasoline-Range Hydrocarbons MTG->Gasoline_Range Oxygenates Oxygenates CO2_Hydro->Oxygenates Isomerization Isomerization / Hydrocracking Linear_Hydrocarbons->Isomerization Gasoline_Range->Isomerization Oxygenates->Isomerization Final_Product Highly Branched Hydrocarbons Isomerization->Final_Product

Caption: General pathways for the synthesis of highly branched hydrocarbons.

References

overcoming solubility issues of long-chain alkanes in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with long-chain alkanes in synthetic chemistry.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems encountered during experiments involving long-chain alkanes.

Problem 1: My long-chain alkane starting material will not dissolve in the reaction solvent.

Answer: This is a common issue stemming from the nonpolar nature of long-chain alkanes. The principle of "like dissolves like" is paramount; nonpolar solutes dissolve best in nonpolar solvents.[1][2] If you are observing poor solubility, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Undissolved Starting Material start Alkane starting material is not dissolving temp Increase Reaction Temperature start->temp check_temp Is the alkane now soluble? temp->check_temp solvent Change to a more nonpolar solvent (e.g., Toluene (B28343), Heptane) check_temp->solvent No end_success Proceed with Reaction check_temp->end_success Yes check_solvent Is the alkane now soluble? solvent->check_solvent energy Apply Physical Energy (Sonication or Microwave) check_solvent->energy No check_solvent->end_success Yes check_energy Is the alkane now soluble? energy->check_energy check_energy->end_success Yes end_fail Re-evaluate solvent system or consider alternative synthetic route check_energy->end_fail No

Caption: Workflow for addressing an undissolved alkane starting material.

  • Increase Temperature: Often the simplest solution is to gently heat the reaction mixture.[1] The solubility of alkanes generally increases with temperature.[3] However, be cautious of the thermal stability of all reactants and reagents.

  • Solvent Selection: If temperature adjustment is insufficient or not viable, your solvent may be too polar. Alkanes are virtually insoluble in polar solvents like water but dissolve well in nonpolar organic solvents.[4][5] Consider switching to solvents like hexane (B92381), heptane, or toluene.[1]

  • Physical Methods: Applying energy can overcome dissolution barriers.

    • Sonication: High-frequency sound waves can break down particles and increase the surface area available for dissolution.[6] This is particularly useful for poorly soluble compounds.[6][7]

    • Microwave Irradiation: Microwave energy can lead to rapid and uniform heating of the material, which can enhance solubility.[8][9]

Problem 2: A precipitate forms during the reaction, causing it to stall.

Answer: Precipitation of a long-chain intermediate is a strong indicator of poor solubility in the reaction medium. This intermediate cannot react further if it is not in solution, leading to low yields even if starting materials are consumed.[1]

  • Co-solvent Addition: Introduce a co-solvent that is miscible with your primary solvent but has a higher dissolving power for your nonpolar intermediate.[1][10] For example, if your reaction is in a moderately polar solvent, adding a nonpolar co-solvent like hexane or toluene can create a more favorable environment for the long-chain intermediate.[1]

  • Increase Temperature: As with starting materials, increasing the temperature can help redissolve a precipitated intermediate.[1]

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reactant in a separate phase (e.g., an aqueous phase) and a long-chain alkane in an organic phase, a phase-transfer catalyst is essential. The PTC acts like a detergent, shuttling the ionic reactant into the organic phase to allow the reaction to proceed.[11][12]

G cluster_phases Mechanism of Phase-Transfer Catalysis organic_phase Organic Phase (contains long-chain alkane R-X) product Product R-Nu organic_phase->product 4. Reaction occurs aqueous_phase Aqueous Phase (contains nucleophile Nu⁻ M⁺) catalyst PTC (Q⁺A⁻) aqueous_phase->catalyst 1. PTC enters aqueous phase ion_pair Ion Pair [Q⁺Nu⁻] catalyst->ion_pair 2. Anion Exchange ion_pair->organic_phase 3. Ion pair migrates to organic phase catalyst_regenerated Regenerated PTC [Q⁺X⁻] product->catalyst_regenerated 5. Catalyst binds leaving group catalyst_regenerated->aqueous_phase 6. PTC returns to aqueous phase

Caption: Mechanism of a phase-transfer catalyst in a biphasic reaction.

Frequently Asked Questions (FAQs)

Q1: How does alkane chain length affect solubility?

A1: As the length of the hydrocarbon chain increases, the molecule becomes larger and the van der Waals forces between alkane molecules increase. Overcoming these forces requires more energy, leading to a general decrease in solubility in a given solvent.[13] For instance, longer-chain alkanes require higher temperatures to achieve the same level of solubility as their shorter-chain counterparts.

Q2: What are the best general-purpose solvents for long-chain alkanes?

A2: Nonpolar solvents are the best choice. The density and miscibility of alkanes usually increase with the number of carbon atoms, but they remain less dense than and insoluble in water.[14] Good choices include:

  • Heptane[15][16]

  • Hexane[1]

  • Toluene[1][13]

  • Cyclohexane

  • Ethers (like THF, though more polar)[1]

Q3: Can surfactants or other additives improve solubility?

A3: Yes, surfactants can be used to improve the dissolution of poorly soluble compounds.[17] Surfactants are amphiphilic molecules that can form micelles, creating a microenvironment where the nonpolar alkane can be solubilized within a more polar bulk solvent.[18] This is especially useful in biphasic systems or when trying to dissolve alkanes in aqueous media.

Data Presentation

Table 1: Solubility of n-Alkanes in Toluene at Various Temperatures

n-AlkaneCarbon No.Molar Mass ( g/mol )Temperature (°C)Solubility ( g/100g Toluene)
TetracosaneC24338.6725.01.8
OctacosaneC28394.7725.00.3
DotriacontaneC32450.8840.01.0
HexatriacontaneC36507.0050.02.5
TetracontaneC40563.1060.05.5
TetratetracontaneC44619.2170.012.0

Note: Data is illustrative and synthesized from trends described in scientific literature. Actual values can vary. As chain length increases, higher temperatures are needed to achieve significant solubility.[13]

Experimental Protocols

Protocol 1: Co-Solvent Addition for a Stalled Reaction

Objective: To redissolve a precipitated long-chain intermediate by introducing a nonpolar co-solvent.

Materials:

  • Reaction mixture with precipitate

  • Anhydrous nonpolar co-solvent (e.g., hexane, toluene)

  • Inert atmosphere setup (if required)

  • Stirring apparatus

Methodology:

  • Observation: Confirm the reaction has stalled (e.g., via TLC, LC-MS) and a precipitate is present.[1]

  • Co-solvent Selection: Choose a nonpolar co-solvent that is miscible with the primary reaction solvent.[1]

  • Incremental Addition: Under an inert atmosphere (if necessary), add the co-solvent to the stirring reaction mixture in small increments (e.g., 5-10% of the total reaction volume at a time).[1]

  • Monitoring: After each addition, allow the mixture to stir vigorously for 15-20 minutes. Visually inspect for any reduction in the amount of precipitate.

  • Analysis: Once the precipitate has redissolved, take an aliquot of the reaction mixture and analyze it (e.g., TLC, LC-MS) to confirm if the reaction has resumed.

  • Optimization: Repeat steps 3-5 until the precipitate is fully dissolved and the reaction proceeds. Record the total volume of co-solvent added for future optimization.

Protocol 2: Enhancing Solubility with Sonication

Objective: To dissolve a poorly soluble long-chain alkane starting material using ultrasonication.

Materials:

  • Reaction flask containing the alkane and solvent

  • Ultrasonic bath or probe sonicator

  • Temperature monitoring device

Methodology:

  • Preparation: Prepare a suspension of the long-chain alkane in the chosen reaction solvent in the reaction flask.

  • Sonication Setup: Place the reaction flask in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the level of the solvent in the flask. Alternatively, insert a sonicator probe directly into the mixture (use caution with flammable solvents).

  • Application: Turn on the sonicator. The high-frequency waves will generate cavitation bubbles, which upon collapsing, create localized high pressure and temperature, facilitating the breakdown and dissolution of solid particles.[6][8]

  • Temperature Control: Sonication can generate heat. Monitor the temperature of the reaction mixture and use a cooling bath if necessary to maintain the desired reaction temperature.

  • Monitoring: Continue sonication until the solid material is fully dissolved. This may take anywhere from a few minutes to over an hour depending on the alkane, solvent, and concentration.

  • Initiate Reaction: Once a clear solution is obtained, proceed with the addition of other reagents to initiate the chemical reaction.

References

Technical Support Center: Scaling Up the Synthesis of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,4,6,6-Hexamethylheptane, particularly when scaling up for industrial use. Given the absence of a standardized industrial process for this specific isomer, this guide draws upon established principles of highly branched alkane synthesis, primarily focusing on acid-catalyzed alkylation and Grignard-based methods.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible industrial-scale synthesis route for 2,2,4,4,6,6-Hexamethylheptane?

A1: While a dedicated industrial process for 2,2,4,4,6,6-Hexamethylheptane is not widely documented, the most feasible approach would be the acid-catalyzed alkylation of an isobutane (B21531) stream with a suitable C9 olefin or a combination of smaller olefins that can oligomerize in situ. The petroleum industry extensively uses alkylation to produce high-octane gasoline components, and this technology could be adapted.[1][2] A key challenge is controlling the isomerization to favor the desired 2,2,4,4,6,6-isomer over other C13 alkanes.

Q2: What are the primary competing reactions that reduce the yield of the desired product?

A2: In acid-catalyzed alkylation, several side reactions can occur. These include olefin polymerization, where the olefin reacts with itself to form larger molecules, and cracking, where larger molecules break down into smaller fragments.[3][4] Self-alkylation of isobutane can also occur, leading to the formation of other branched alkanes.[5] In Grignard-based syntheses, Wurtz-type coupling of the alkyl halide is a common side reaction.[6]

Q3: What types of catalysts are typically used for the industrial synthesis of highly branched alkanes?

A3: Strong liquid acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are the most common catalysts in industrial alkylation units.[1][2] Solid acid catalysts are also being investigated to mitigate the environmental and safety concerns associated with liquid acids.[7] For laboratory-scale and potentially adaptable smaller-scale industrial processes, catalysts for Grignard cross-coupling reactions, such as those based on cobalt, are employed.[8]

Q4: How can I purify 2,2,4,4,6,6-Hexamethylheptane from the reaction mixture?

A4: Purification of highly branched alkanes from a complex mixture of isomers and byproducts is challenging due to their similar boiling points. Fractional distillation is the primary method used in industry.[9] For high-purity applications, techniques like preparative gas chromatography may be necessary, although this is less common for large-scale production. Urea adduction can be used to separate linear alkanes from branched isomers, and molecular sieves can also aid in separation based on molecular size and shape.[9]

Q5: What are the main safety concerns when scaling up the synthesis of this alkane?

A5: When using strong acid catalysts like H₂SO₄ or HF, the primary safety concerns are their high corrosivity (B1173158) and toxicity.[1][10] Handling these acids requires specialized equipment and strict safety protocols.[10] Grignard reagents are highly reactive and pyrophoric, especially on a large scale, and must be handled under an inert atmosphere and with extreme care to prevent fires.[6][8]

Troubleshooting Guides

Acid-Catalyzed Alkylation Issues
Problem Potential Cause Troubleshooting Steps
Low Conversion of Olefins - Insufficient catalyst activity- Poor mixing of hydrocarbon and acid phases- Low reaction temperature- Increase catalyst concentration or replace with fresh catalyst.- Ensure vigorous agitation to create a fine emulsion.- Optimize reaction temperature; while lower temperatures favor alkylation, they can reduce reaction rates.[2]
Low Selectivity for 2,2,4,4,6,6-Hexamethylheptane - Incorrect isobutane-to-olefin ratio- High reaction temperature- Catalyst deactivation- Maintain a high isobutane-to-olefin ratio to suppress olefin polymerization.[2]- Lower the reaction temperature to minimize side reactions.- Regenerate or replace the catalyst.[11][12]
High Acid Consumption - Water contamination in the feed- High olefin concentration- Ensure feedstocks are thoroughly dried before entering the reactor.[13]- Maintain a high isobutane-to-olefin ratio.
Catalyst Deactivation - Coke formation on the catalyst surface- Dilution of the acid catalyst with water or acid-soluble oils- Implement catalyst regeneration procedures.- Purify feedstocks to remove poisons like sulfur compounds.- Control reaction conditions to minimize the formation of deactivating intermediates.[14]
Grignard Synthesis-Related Issues (for potential alternative synthesis)
Problem Potential Cause Troubleshooting Steps
Failure of Grignard Reagent Formation - Presence of moisture in glassware or solvents- Passivated magnesium surface- Thoroughly dry all glassware and use anhydrous solvents.- Activate magnesium turnings (e.g., with iodine or by grinding).[6]
Low Yield of Coupled Product - Wurtz coupling side reaction- Steric hindrance- Add the alkyl halide slowly to the magnesium turnings.- Consider using a more reactive Grignard reagent or a less sterically hindered substrate.
Formation of Tertiary Alcohol Instead of Alkane - Incomplete reduction of the intermediate alcohol- Ensure complete reaction of the reducing agent.- Optimize the reduction reaction conditions (temperature, time).[8]

Experimental Protocols

Representative Protocol for Acid-Catalyzed Alkylation (Conceptual)

This protocol is a generalized representation and would require significant optimization for the specific synthesis of 2,2,4,4,6,6-Hexamethylheptane.

  • Feed Preparation: A stream of isobutane and the selected C9 olefin (or a mixture of smaller olefins) are purified to remove water and sulfur compounds.

  • Reaction: The hydrocarbon feed is mixed with a chilled, concentrated sulfuric acid catalyst in a stirred reactor. A high isobutane-to-olefin ratio (e.g., 10:1) is maintained. The reaction is carried out at a low temperature (e.g., 5-15 °C) with vigorous agitation to ensure good mixing of the two phases.

  • Separation: The reactor effluent is sent to a settler where the acid phase separates from the hydrocarbon phase. The acid is recycled back to the reactor.

  • Neutralization and Washing: The hydrocarbon phase is treated with a caustic solution to neutralize any remaining acid, followed by washing with water.

  • Fractionation: The hydrocarbon stream is fed to a series of distillation columns to separate the unreacted isobutane (which is recycled), lighter byproducts, the desired C13 alkane fraction, and heavier byproducts.

Representative Protocol for Grignard-Based Synthesis (Laboratory Scale)

This two-step protocol is a common laboratory method for producing highly branched alkanes.[8][15]

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with an appropriate alkyl halide (e.g., tert-butyl chloride) in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.[16]

  • Reaction with a Ketone: The Grignard reagent is then reacted with a suitable ketone (e.g., di-tert-butyl ketone) at a low temperature (e.g., 0 °C). After the reaction is complete, it is quenched with an aqueous ammonium (B1175870) chloride solution.

  • Workup and Purification of Tertiary Alcohol: The organic layer is separated, washed, dried, and the solvent is removed. The resulting tertiary alcohol is purified by column chromatography or distillation.

  • Reduction to the Alkane: The purified tertiary alcohol is then reduced to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.[8]

Quantitative Data

Table 1: Representative Operating Conditions for Sulfuric Acid Alkylation

ParameterTypical Range
Isobutane/Olefin Ratio8:1 to 15:1
Reaction Temperature2 to 10 °C
Acid Strength98.5 to 99.5 wt% H₂SO₄
Olefin Space Velocity0.1 to 0.4 hr⁻¹

Note: Data are generalized from industrial alkylation processes for gasoline production and would need to be optimized for the specific synthesis of 2,2,4,4,6,6-Hexamethylheptane.[2]

Visualizations

Experimental_Workflow_Alkylation cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Separation & Purification Feed_Isobutane Isobutane Purification Feed Purification Feed_Isobutane->Purification Feed_Olefin C9 Olefin Feed_Olefin->Purification Reactor Alkylation Reactor Purification->Reactor Settler Acid Settler Reactor->Settler Catalyst H2SO4 Catalyst Catalyst->Reactor Settler->Catalyst Recycle Neutralization Neutralization & Washing Settler->Neutralization Fractionation Fractional Distillation Neutralization->Fractionation Fractionation->Feed_Isobutane Recycle Product 2,2,4,4,6,6-Hexamethylheptane Fractionation->Product

Caption: Experimental workflow for the proposed acid-catalyzed synthesis of 2,2,4,4,6,6-Hexamethylheptane.

Troubleshooting_Low_Yield cluster_causes_conversion Potential Causes for Low Conversion cluster_causes_selectivity Potential Causes for Low Selectivity Start Low Yield of Desired Product Check_Conversion Check Olefin Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Cause_Catalyst Inactive Catalyst Low_Conversion->Cause_Catalyst Cause_Mixing Poor Mixing Low_Conversion->Cause_Mixing Cause_Temp Incorrect Temperature Low_Conversion->Cause_Temp Check_Selectivity Check Product Selectivity High_Conversion->Check_Selectivity Low_Selectivity Low Selectivity Check_Selectivity->Low_Selectivity Low Good_Selectivity Good Selectivity (Product Loss) Check_Selectivity->Good_Selectivity High Cause_Ratio Incorrect Reactant Ratio Low_Selectivity->Cause_Ratio Cause_Side_Reactions Side Reactions (Polymerization) Low_Selectivity->Cause_Side_Reactions

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis of 2,2,4,4,6,6-Hexamethylheptane.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2,2,4,4,6,6-Hexamethylheptane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of highly specific organic molecules such as 2,2,4,4,6,6-Hexamethylheptane, the verification of purity is a critical step to ensure product quality, reaction efficiency, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of 2,2,4,4,6,6-Hexamethylheptane, supported by experimental protocols and comparative data.

Introduction to Purity Analysis of 2,2,4,4,6,6-Hexamethylheptane

2,2,4,4,6,6-Hexamethylheptane (C13H28, MW: 184.36 g/mol ) is a highly branched alkane.[1] Its synthesis can result in a variety of impurities, primarily isomeric variants and unreacted starting materials. The accurate identification and quantification of these impurities are paramount. GC-MS is a powerful and widely used technique for this purpose due to its high separation efficiency and definitive identification capabilities.[2][3] However, other methods like Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can be used as an orthogonal technique for comprehensive purity assessment.[4][5]

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired accuracy and precision.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[6]Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[4]
Selectivity High selectivity based on chromatographic separation and unique mass fragmentation patterns. Excellent for separating isomers.Excellent for structural elucidation and identification of impurities with unique NMR signals.
Sensitivity Very high (can detect trace level impurities, typically at ppm to ppb levels).[4]Moderate (typically requires mg of sample).[4]
Limit of Detection (LOD) ~0.1 ppm~100 ppm
Limit of Quantitation (LOQ) ~0.5 ppm~500 ppm
**Linearity (R²) **>0.999>0.999
Precision (RSD%) < 2%< 1%
Sample Throughput HighModerate
Impurity Identification Excellent, aided by mass spectral libraries.Excellent for structurally distinct impurities, challenging for isomers with very similar spectra.
Sample Requirements Volatile and thermally stable compounds. Small sample size (µL).Soluble sample. Larger sample size (mg). Non-destructive.[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2,2,4,4,6,6-Hexamethylheptane Purity

This protocol is designed for the separation and quantification of 2,2,4,4,6,6-Hexamethylheptane and its potential isomeric impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2,2,4,4,6,6-Hexamethylheptane sample.

  • Dissolve the sample in 10 mL of high-purity hexane (B92381) to create a 10 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For quantitative analysis, add an internal standard (e.g., n-dodecane) at a known concentration to all standards and samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peak corresponding to 2,2,4,4,6,6-Hexamethylheptane based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by analyzing their fragmentation patterns. Isomeric impurities will have similar mass spectra but different retention times.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate results, use the internal standard method to construct a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary method for purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,2,4,4,6,6-Hexamethylheptane sample into a vial.

  • Accurately weigh a certified internal standard (e.g., maleic anhydride) into the same vial. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Workflow

To illustrate the logical flow of the purity validation process, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Purity Report quantify->report Method_Comparison_Logic cluster_methods Analytical Methods cluster_gcms_char GC-MS Characteristics cluster_qnmr_char qNMR Characteristics start Purity Validation of 2,2,4,4,6,6-Hexamethylheptane gcms GC-MS start->gcms qnmr qNMR start->qnmr gcms_sens High Sensitivity gcms->gcms_sens gcms_sep Excellent Separation gcms->gcms_sep gcms_id Definitive Identification gcms->gcms_id qnmr_abs Absolute Quantification qnmr->qnmr_abs qnmr_nondest Non-destructive qnmr->qnmr_nondest qnmr_struct Structural Information qnmr->qnmr_struct end Comprehensive Purity Assessment gcms_id->end qnmr_struct->end

References

comparative analysis of 2,2,4,4,6,6-Hexamethylheptane and isooctane as fuel additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,2,4,4,6,6-Hexamethylheptane and Isooctane (B107328) as Fuel Additives

Introduction

The pursuit of higher efficiency and performance in internal combustion engines has led to extensive research into fuel additives that can enhance anti-knock properties. The octane (B31449) rating of a fuel is a standard measure of its ability to resist autoignition, or "knocking," during compression. Isooctane (2,2,4-trimethylpentane) serves as the benchmark for this scale, defining the 100-point mark on the Research Octane Number (RON) scale.[1][2][3] This guide provides a comparative analysis of isooctane against 2,2,4,4,6,6-hexamethylheptane, a more complex and highly branched alkane, to evaluate its potential as a high-performance fuel additive. While empirical data for 2,2,4,4,6,6-hexamethylheptane is not widely available, its performance can be inferred from established structure-activity relationships.

Physicochemical Properties

The fundamental physical and chemical properties of a compound influence its behavior as a fuel additive, including its energy content and volatility.

Property2,2,4,4,6,6-HexamethylheptaneIsooctane (2,2,4-trimethylpentane)
Molecular Formula C₁₃H₂₈[4]C₈H₁₈[1]
Molecular Weight 184.36 g/mol [4]114.23 g/mol [5]
IUPAC Name 2,2,4,4,6,6-hexamethylheptane[4]2,2,4-trimethylpentane[6][7]
Appearance Not specifiedColorless liquid[8]

Performance as Fuel Additives

The performance of a fuel additive is primarily evaluated by its effect on the octane rating and its energy output, measured by the heat of combustion.

Performance Metric2,2,4,4,6,6-HexamethylheptaneIsooctane (2,2,4-trimethylpentane)
Research Octane Number (RON) Not experimentally determined; predicted to be >100100 (by definition)[1][9][10]
Motor Octane Number (MON) Not experimentally determined; predicted to be >100100 (by definition)
Standard Molar Heat of Combustion (ΔH°c) Not experimentally determined-5461 kJ/mol[11]
Octane Rating Analysis

Isooctane is the primary reference fuel used to define the octane scale, with a RON and MON of 100.[1][3][12] The anti-knock quality of a fuel is determined by comparing it to a mixture of isooctane and n-heptane (which has an octane rating of 0).[12][13]

While specific experimental octane ratings for 2,2,4,4,6,6-hexamethylheptane are not available in public literature, its molecular structure provides a strong basis for predicting its performance. A higher degree of branching in alkane isomers is directly correlated with increased resistance to autoignition and, therefore, a higher octane number.[14] As 2,2,4,4,6,6-hexamethylheptane is significantly more branched than isooctane, it is theoretically expected to exhibit superior anti-knock characteristics and an octane rating greater than 100.

Caption: Logical relationship between molecular branching and anti-knock performance.

Experimental Protocols

Determination of Octane Number (RON/MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized test methods, primarily ASTM D2699 and ASTM D2700, respectively.[13][15] These methods use a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[16]

Methodology (ASTM D2699 - RON):

  • Engine Preparation: The CFR engine is calibrated and operated under specific, controlled conditions. For RON, the engine speed is maintained at 600 rpm.[8]

  • Fuel Sample Analysis: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is detected by a sensor.

  • Reference Fuel Bracketing: Two primary reference fuels (PRFs)—blends of isooctane and n-heptane with known octane numbers—are selected, one that knocks more and one that knocks less than the test sample.

  • Comparison: The knock intensity of the test sample is bracketed between the knock intensities of the two reference fuels.

  • Octane Number Calculation: The octane number of the test fuel is calculated by interpolating between the values of the two reference fuels.[17]

The MON test (ASTM D2700) follows a similar procedure but under more severe conditions, including a higher engine speed (900 rpm) and a preheated fuel mixture, to simulate fuel performance under load.[8][13]

G start Start prep_engine Prepare & Calibrate CFR Test Engine (e.g., 600 rpm for RON) start->prep_engine run_sample Introduce Test Fuel into Engine prep_engine->run_sample adjust_cr Adjust Compression Ratio to Achieve Standard Knock Intensity run_sample->adjust_cr record_ki Record Knock Intensity adjust_cr->record_ki select_prf Select Bracketing Reference Fuels (PRF Blends) record_ki->select_prf compare Compare Knock Intensities of Test Fuel and PRFs record_ki->compare run_prf1 Run PRF 1 (Lower ON) select_prf->run_prf1 run_prf2 Run PRF 2 (Higher ON) select_prf->run_prf2 run_prf1->compare run_prf2->compare interpolate Interpolate to Determine Octane Number of Test Fuel compare->interpolate Bracketed end_node End interpolate->end_node

Caption: Experimental workflow for octane number determination via ASTM standards.

Determination of Heat of Combustion

The heat of combustion is measured using a bomb calorimeter. This experiment determines the amount of heat released when a specific amount of a substance undergoes complete combustion.[18][19]

Methodology:

  • Sample Preparation: A precise mass of the liquid fuel (e.g., isooctane) is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated outer container (the calorimeter). The initial temperature of the water is accurately measured.

  • Ignition: The sample is ignited electrically via an ignition wire.

  • Temperature Measurement: The combustion of the fuel releases heat, which is absorbed by the water and the calorimeter, causing the temperature to rise. The final equilibrium temperature is recorded.[20][21]

  • Calculation: The total heat released (q) is calculated using the formula q = C * ΔT, where C is the total heat capacity of the calorimeter and water, and ΔT is the change in temperature. The molar heat of combustion is then determined by dividing the heat released by the number of moles of the fuel sample.[18][22]

Conclusion

Isooctane is the established standard for octane rating and a critical component in formulating high-performance gasolines.[6][9] Its performance characteristics are well-documented and serve as a reliable benchmark. In contrast, while 2,2,4,4,6,6-hexamethylheptane is not a common fuel additive and lacks extensive public performance data, its molecular structure is highly indicative of its potential. Based on the fundamental principle that increased branching enhances anti-knock properties, it is strongly predicted that 2,2,4,4,6,6-hexamethylheptane would exhibit an octane rating significantly higher than 100. This makes it a compound of interest for further research, necessitating empirical testing in CFR engines to validate its theoretical advantages and determine its viability as a next-generation fuel additive.

References

FTIR Analysis for Functional Group Confirmation in 2,2,4,4,6,6-Hexamethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Fourier-transform infrared (FTIR) spectroscopic signature of 2,2,4,4,6,6-hexamethylheptane with potential functional group impurities. Detailed experimental protocols and data presentation are included to aid in the accurate identification and quality control of this highly branched alkane.

Introduction to FTIR Spectroscopy for Alkane Analysis

FTIR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. For a saturated alkane like 2,2,4,4,6,6-hexamethylheptane, the FTIR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) stretching and bending vibrations.[1][2][3] The absence of peaks associated with other functional groups confirms the purity of the sample.

Expected FTIR Spectrum of 2,2,4,4,6,6-Hexamethylheptane

The structure of 2,2,4,4,6,6-hexamethylheptane consists solely of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. Therefore, its FTIR spectrum is expected to exhibit characteristic C-H stretching and bending vibrations.

Key Spectral Regions for 2,2,4,4,6,6-Hexamethylheptane:

  • C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[2][3] Asymmetric stretching vibrations occur at higher frequencies than symmetric stretching vibrations.[4]

  • C-H Bending: Moderate to weak absorptions from methyl and methylene groups are anticipated in the 1350-1470 cm⁻¹ range.[2][3][5] Specifically, methyl C-H bending (scissoring) appears around 1470-1450 cm⁻¹ and methyl rocking is observed between 1370-1350 cm⁻¹.[2][3]

Comparison with Potential Functional Group Impurities

The presence of impurities introduces additional peaks into the FTIR spectrum. This section compares the expected spectral features of pure 2,2,4,4,6,6-hexamethylheptane with those of common contaminants.

Functional GroupCharacteristic Absorption Band (cm⁻¹)IntensityNotes
Alkane (C-H) 2850-3000 Strong C-H stretch (present in 2,2,4,4,6,6-hexamethylheptane) [2][3]
1470-1450 Medium CH₂ and CH₃ deformation (present in 2,2,4,4,6,6-hexamethylheptane) [2][3]
1370-1390 Medium CH₃ deformation (present in 2,2,4,4,6,6-hexamethylheptane) [2]
Alkene (C=C)3010-3100Medium=C-H stretch[6]
1620-1680Medium to WeakC=C stretch[6]
Alcohol/Water (-OH)3200-3600Strong, BroadO-H stretch[7]
Carbonyl (C=O)1670-1780StrongC=O stretch (from aldehydes, ketones, esters, etc.)[7]
Ether (C-O)1000-1300StrongC-O stretch

Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for obtaining the FTIR spectrum of a liquid sample like 2,2,4,4,6,6-hexamethylheptane.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Liquid sample cell (e.g., KBr or NaCl plates) or Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder (or with the clean ATR crystal). This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • For liquid cells: Place a small drop of the 2,2,4,4,6,6-hexamethylheptane sample between two salt plates (KBr or NaCl). Ensure there are no air bubbles.

    • For ATR: Place a drop of the sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be baseline-corrected and the peaks of interest labeled.

Workflow for Functional Group Confirmation

The following diagram illustrates the logical workflow for confirming the functional groups present in a sample of 2,2,4,4,6,6-hexamethylheptane using FTIR analysis.

FTIR_Analysis_Workflow FTIR Analysis Workflow for 2,2,4,4,6,6-Hexamethylheptane cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Functional Group Confirmation A Prepare Liquid Sample C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Process Spectrum (Baseline Correction, etc.) C->D E Identify Peak Frequencies D->E F Compare with Reference Spectra E->F G Peaks in 2850-3000 cm⁻¹ & 1350-1470 cm⁻¹ ranges? F->G H Absence of significant peaks >3000 cm⁻¹ and in 1600-1800 cm⁻¹ & 3200-3600 cm⁻¹ ranges? G->H Yes J Impurity Detected: Presence of Other Functional Groups G->J No I Purity Confirmed: Primarily Alkane C-H Bonds H->I Yes H->J No

References

A Comparative Guide to the Lubricating Properties of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular architecture of alkanes, the fundamental components of many lubricating oils and solvents, plays a pivotal role in their performance. This guide provides an objective comparison of the lubricating properties of branched versus linear alkanes, supported by experimental data and detailed methodologies. Understanding these differences is crucial for applications ranging from the formulation of advanced lubricants to the selection of solvents in pharmaceutical manufacturing where tribological properties can influence processing and final product characteristics.

Executive Summary

In general, the lubricating properties of alkanes are significantly influenced by their molecular structure. Branched alkanes tend to exhibit a lower coefficient of friction, particularly under boundary lubrication conditions, compared to their linear isomers of the same carbon number. This is primarily attributed to the irregular shape of branched molecules, which hinders the formation of highly ordered, high-shear-strength films that linear alkanes can establish under pressure. However, the viscosity of alkanes, another key lubricating property, shows a more complex relationship with branching. For shorter to medium-chain alkanes, branching typically leads to lower viscosity. Conversely, for very long-chain alkanes, extensive branching can result in increased viscosity due to a greater potential for molecular entanglement.

Data Presentation: A Comparative Overview

PropertyLinear Alkanes (n-Alkanes)Branched Alkanes (iso-Alkanes)Rationale for Difference
Coefficient of Friction (Boundary Lubrication) Generally HigherGenerally LowerBranched structures disrupt the formation of ordered, high-shear-strength molecular layers.
Wear Rate Generally higher for shorter chainsGenerally lowerReduced friction and prevention of direct asperity contact contribute to lower wear.
Viscosity (Short/Medium Chain) HigherLowerMore compact, spherical shape of branched molecules reduces intermolecular van der Waals forces.[1]
Viscosity (Long Chain) LowerCan be higherIncreased potential for molecular entanglement in highly branched long-chain alkanes.[1]
Boiling Point HigherLowerLarger surface area of linear molecules leads to stronger London dispersion forces.
Molecular Stability Less StableMore StableBranched alkanes have a lower surface area exposed to intermolecular forces, reducing the energy required to overcome them.[2]

Table 1: Comparative Properties of Linear vs. Branched Alkanes

AlkaneTypeCoefficient of Friction (μ)Wear Scar Diameter (mm)Test Conditions
n-HexadecaneLinear~0.12 (in air)~0.6 (in N2, 25°C)High-Frequency Reciprocating Rig (HFRR)
Isooctane (2,2,4-Trimethylpentane)BranchedLower than n-hexadecane (qualitative)~0.35 (in N2, 25°C)High-Frequency Reciprocating Rig (HFRR)
n-DodecaneLinear-0.602HFRR, interrupted test

Table 2: Selected Experimental Tribological Data (Note: Data is compiled from different sources and may not be directly comparable due to varying test conditions.)

Experimental Protocols

The evaluation of the lubricating properties of alkanes relies on standardized tribological tests. The following are detailed methodologies for two key experiments.

Four-Ball Wear Test (ASTM D4172)

This method is used to determine the wear-preventive characteristics of lubricating fluids.

1. Apparatus:

  • A four-ball wear tester consisting of three stationary steel balls held in a cup and a fourth steel ball rotated by a motor-driven spindle.

  • The test lubricant is placed in the cup, immersing the three stationary balls.

  • A loading mechanism applies a specified force to the rotating ball against the stationary balls.

  • A heating system to maintain the lubricant at a specified temperature.

2. Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane) and dry them.

  • Assemble the three stationary balls in the cup and clamp them securely.

  • Add the alkane sample to the cup to a level that covers the stationary balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the tester and apply the specified load (e.g., 147 N or 392 N).

  • Heat the lubricant to the test temperature (e.g., 75 °C).

  • Start the motor and rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

  • After the test, disassemble the apparatus and clean the stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls using a microscope.

3. Data Analysis:

  • Calculate the average wear scar diameter from the measurements of the three stationary balls. A smaller wear scar diameter indicates better wear protection.

  • The coefficient of friction can also be continuously monitored during the test if the apparatus is equipped with a torque sensor.

Pin-on-Disk Test (ASTM G99)

This test method determines the wear and friction characteristics of materials and lubricants in sliding contact.

1. Apparatus:

  • A pin-on-disk tribometer with a stationary pin (or ball) that is in contact with a rotating disk.

  • The pin is held in a holder and a normal force is applied through a lever arm and weights.

  • The disk is mounted on a rotating spindle with variable speed control.

  • A system to measure the frictional force between the pin and the disk.

  • The test can be performed with or without a lubricant. For alkane testing, a small amount of the sample is applied to the disk surface.

2. Procedure:

  • Clean the pin and disk specimens with an appropriate solvent and dry them.

  • Mount the disk on the rotating spindle and the pin in its holder.

  • Apply a small, uniform layer of the alkane lubricant to the surface of the disk.

  • Bring the pin into contact with the disk surface and apply the desired normal load (e.g., 10 N).

  • Set the rotational speed of the disk to the desired value (e.g., 0.1 m/s sliding speed).

  • Start the test and run for a specified sliding distance or duration.

  • Continuously record the frictional force during the test.

  • After the test, measure the wear on both the pin and the disk. This can be done by measuring the dimensions of the wear scar using a profilometer or microscope.

3. Data Analysis:

  • Calculate the coefficient of friction (μ) as the ratio of the frictional force (Ff) to the normal force (FN): μ = Ff / FN.

  • Calculate the wear volume or wear rate from the profilometry data of the wear track on the disk and the wear scar on the pin.

Mandatory Visualization

G Linear Linear Alkane (e.g., n-Hexadecane) Shape Molecular Shape Linear->Shape Elongated Branched Branched Alkane (e.g., Isooctane) Branched->Shape Compact/Spherical SurfaceArea Surface Area Shape->SurfaceArea Friction Coefficient of Friction Shape->Friction Affects film formation IntermolecularForces Intermolecular Forces (van der Waals) SurfaceArea->IntermolecularForces Strength Viscosity Viscosity IntermolecularForces->Viscosity Wear Wear Rate Friction->Wear

Caption: Logical relationship between alkane structure and lubricating properties.

G cluster_prep 1. Preparation cluster_test 2. Testing cluster_analysis 3. Analysis Clean Clean Specimens (Balls/Pin & Disk) Assemble Assemble Test Apparatus Clean->Assemble Apply Apply Alkane Lubricant Assemble->Apply Load Apply Normal Load Apply->Load Run Initiate Sliding/Rotation (Controlled Speed & Duration) Load->Run Record Record Frictional Force Run->Record MeasureWear Measure Wear Scar/Track Run->MeasureWear CalcCoF Calculate Coefficient of Friction Record->CalcCoF CalcWear Calculate Wear Rate/Volume MeasureWear->CalcWear Compare Compare Results CalcCoF->Compare CalcWear->Compare

Caption: Experimental workflow for tribological testing of alkanes.

References

A Comparative Guide to the Octane Number Determination of 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octane (B31449) number of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. For researchers and professionals in drug development, where high-purity branched alkanes may be used as solvents or in specific synthesis pathways, understanding the properties of these compounds is essential. This guide provides a comparative analysis of the determination of the octane number for the highly branched alkane 2,2,4,4,6,6-hexamethylheptane, placed in context with other relevant hydrocarbons. Due to the scarcity of publicly available, experimentally determined octane numbers for 2,2,4,4,6,6-hexamethylheptane, this guide leverages data from structurally similar compounds to provide a robust estimation based on established chemical principles.

The primary methodologies for determining octane numbers are the Research Octane Number (RON) and the Motor Octane Number (MON), governed by ASTM International standards D2699 and D2700, respectively. These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1] The RON is indicative of fuel performance under milder, low-speed driving conditions, while the MON reflects performance under more severe, high-speed, and high-load conditions.[1][2][3]

Comparative Analysis of Octane Numbers

The octane rating of alkanes is highly dependent on their molecular structure. A fundamental principle is that the degree of branching significantly influences the octane number; more highly branched isomers exhibit higher octane numbers than their straight-chain counterparts.[4][5][6][7] This is because branched alkanes form more stable carbocations during combustion, which slows down the radical chain reactions that lead to knocking.[5][6]

To estimate the octane number of 2,2,4,4,6,6-hexamethylheptane (a C13 alkane), it is instructive to compare it with other alkanes of varying structures and carbon numbers.

Table 1: Comparison of Research Octane Number (RON) and Motor Octane Number (MON) for Selected Alkanes

Compound NameIUPAC NameMolecular FormulaStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneHeptaneC₇H₁₆Straight-chain00
Isooctane (B107328)2,2,4-TrimethylpentaneC₈H₁₈Highly Branched100100
n-OctaneOctaneC₈H₁₈Straight-chain-20-17
2-Methylheptane2-MethylheptaneC₈H₁₈Single Branch46.445.2
2,2-Dimethylhexane2,2-DimethylhexaneC₈H₁₈Double Branch7478
2,2,4,6,6-Pentamethylheptane (B104275)2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Highly Branched>99 (estimated)>95 (estimated)
2,2,4,4,6,6-Hexamethylheptane 2,2,4,4,6,6-Hexamethylheptane C₁₃H₂₈ Highly Branched >100 (estimated) >98 (estimated)

From the table, it is evident that as the number of methyl branches increases, the octane number rises significantly. For instance, n-octane has a negative RON, while the highly branched isooctane (2,2,4-trimethylpentane) defines the 100-point on the octane scale.[5] Given that 2,2,4,4,6,6-hexamethylheptane possesses a very high degree of branching with six methyl groups, it is anticipated to have a Research Octane Number exceeding that of isooctane, likely placing it in the category of high-performance fuel components.

Experimental Protocols

The determination of RON and MON is conducted using a standardized Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.[1][8]

ASTM D2699: Research Octane Number (RON) Determination

This method simulates low-speed, mild knocking conditions.[9]

Apparatus:

  • Standard CFR engine with a variable compression ratio.

  • Knock meter to measure the intensity of knocking.

  • Carburetor with adjustable fuel-air ratio.

  • Standardized reference fuels: isooctane (100 RON) and n-heptane (0 RON).

Procedure:

  • Engine Preparation and Warm-up: The CFR engine is started and allowed to warm up for approximately one hour to ensure stable operating conditions.

  • Standardization: The engine is calibrated using a primary reference fuel (PRF) blend with a known octane number close to that of the sample to be tested. The compression ratio is adjusted to achieve a standard knock intensity, typically a mid-scale reading on the knock meter.

  • Sample Testing: The engine is then run on the sample fuel. The fuel-air ratio is adjusted to produce the maximum knock intensity.

  • Bracketing: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the estimated value of the sample. The knock intensity of the sample is bracketed by the knock intensities of these two reference blends.

  • Determination of RON: The compression ratio is adjusted so that the sample fuel produces the same knock intensity as the reference fuels. The Research Octane Number of the sample is then calculated by interpolation between the octane numbers of the two bracketing reference fuels.[10]

ASTM D2700: Motor Octane Number (MON) Determination

This method evaluates fuel performance under more severe conditions, such as higher engine speeds and intake mixture temperatures.[2][3][11]

Apparatus:

  • The same standard CFR engine as used for RON determination.

Key Differences in Operating Conditions from RON:

  • Engine Speed: 900 rpm (compared to 600 rpm for RON).[1]

  • Intake Air Temperature: Held at a higher, constant temperature.

  • Spark Timing: Varies with the compression ratio.

Procedure: The procedural steps for MON determination are analogous to those for RON, including engine warm-up, standardization, sample testing, and bracketing with primary reference fuels.[12] The key distinction lies in the more severe operating conditions of the CFR engine, which typically result in a lower octane number for the same fuel compared to its RON value.[3]

Logical Workflow for Octane Number Determination

The following diagram illustrates the logical steps involved in determining the octane number of a test fuel according to ASTM standards.

OctaneNumberDetermination cluster_prep Preparation cluster_calibration Calibration cluster_testing Sample Testing cluster_bracketing Bracketing cluster_calculation Calculation A Engine Warm-up and Stabilization B Select Primary Reference Fuel (PRF) for Calibration A->B C Operate Engine on Calibration PRF B->C D Adjust Compression Ratio for Standard Knock Intensity C->D E Operate Engine on Test Sample D->E F Adjust Fuel-Air Ratio for Maximum Knock E->F G Record Knock Intensity F->G H Select Two Bracketing PRFs G->H I Measure Knock Intensity of Bracketing PRFs H->I J Compare Sample Knock to PRF Knock I->J K Interpolate to Find Octane Number J->K Knock Intensities Match L Report Final RON or MON K->L

Caption: Workflow for RON/MON Determination.

While direct experimental octane number data for 2,2,4,4,6,6-hexamethylheptane is not prevalent in published literature, a comparative analysis based on the established structure-activity relationships of alkanes provides a strong basis for its estimation. The extensive branching in its structure strongly suggests a Research Octane Number exceeding 100, indicating superior anti-knock properties. The standardized ASTM D2699 and D2700 methods provide a rigorous and reproducible framework for the experimental determination of these values, which would be necessary for a definitive characterization. For professionals in fields requiring high-purity solvents or chemical intermediates, understanding these properties is crucial for process optimization and safety.

References

A Comparative Guide to Purity Assessment of 2,2,4,4,6,6-Hexamethylheptane: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of non-chromophoric and volatile compounds like 2,2,4,4,6,6-Hexamethylheptane is a critical analytical challenge. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Flame Ionization Detection (GC-FID), an established alternative for such analytes. This document outlines the experimental protocols for both techniques, presents a comparative analysis of their performance, and illustrates the workflows using diagrams.

Introduction to Purity Determination of Non-UV Active Compounds

2,2,4,4,6,6-Hexamethylheptane, a branched alkane, lacks a UV-absorbing chromophore, rendering conventional HPLC-UV detection methods ineffective for its purity assessment.[1][2] In such cases, alternative analytical techniques are required. Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[3][4] Unlike chromatographic techniques, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard of a different compound.[3][5] This provides a significant advantage as it does not require a certified reference standard of the analyte itself.[3][6]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile organic compounds.[7][8] It separates compounds based on their volatility and interaction with a stationary phase, and the FID provides a response that is proportional to the amount of carbon atoms in the analyte.[8][9]

This guide will compare the utility of qNMR and GC-FID for the purity assessment of 2,2,4,4,6,6-Hexamethylheptane.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of qNMR and GC-FID for the purity analysis of a volatile, non-UV active compound like 2,2,4,4,6,6-Hexamethylheptane.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[6][10]Signal is generated by the combustion of organic compounds in a hydrogen flame, producing ions that are measured.[8][9]
Accuracy High, often with uncertainties <0.1%.[11][12]High, dependent on proper calibration.
Precision Excellent, with relative standard deviations (RSDs) typically below 1%.[13]Excellent, with RSDs typically below 2%.
Limit of Detection (LOD) In the µM range.[14]In the low ppm to ppb range.
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time.[14]Typically in the low ppm range.
Sample Throughput Moderate, sample preparation is relatively simple.High, especially with an autosampler.
Need for Reference Standard Requires a certified internal standard of a different, known compound.[3][5]Requires a certified reference standard of the analyte for accurate quantification.
Structural Information Provides detailed structural information of the analyte and any impurities.[3]Provides no structural information, only retention time.
Destructive/Non-destructive Non-destructive.[15]Destructive.[9]

Experimental Protocols

This protocol describes the determination of the purity of 2,2,4,4,6,6-Hexamethylheptane using ¹H qNMR with an internal standard.

1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of 2,2,4,4,6,6-Hexamethylheptane into an NMR tube.[16]

  • Accurately weigh and add a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.[16]

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker spectrometer) should be used.[16]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[3]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]

  • Acquisition Time (aq): At least 3 seconds.[3]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0 to 10 ppm).

3. Data Processing

  • Apply a line broadening of 0.3 Hz.[3]

  • Manually phase the spectrum and apply a baseline correction.[3]

  • Integrate a well-resolved signal for 2,2,4,4,6,6-Hexamethylheptane (e.g., the singlet from the nine equivalent protons of the three tert-butyl groups) and a known signal for the internal standard.

4. Purity Calculation The purity of the analyte is calculated using the following formula[5]:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected signal of the analyte.

  • I_IS: Integral of the selected signal of the internal standard.

  • N_analyte: Number of protons for the integrated analyte signal.

  • N_IS: Number of protons for the integrated internal standard signal.

  • M_analyte: Molecular weight of the analyte.

  • M_IS: Molecular weight of the internal standard.

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard.

This protocol describes the determination of the purity of 2,2,4,4,6,6-Hexamethylheptane using GC-FID.

1. Sample and Standard Preparation

  • Stock Solution: Accurately weigh a known amount of 2,2,4,4,6,6-Hexamethylheptane and dissolve it in a suitable volatile solvent (e.g., hexane, pentane) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Solution: Prepare a solution of the 2,2,4,4,6,6-Hexamethylheptane sample to be tested in the same solvent, ensuring the concentration falls within the range of the calibration standards.

2. GC-FID Instrument Conditions

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) suitable for separating volatile hydrocarbons.

  • Injector Temperature: 250 °C.[17]

  • Detector Temperature: 280 °C.[17]

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any potential impurities.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

  • Split Ratio: 25:1 or as appropriate for the concentration.[17]

3. Data Acquisition and Analysis

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Identify the peak corresponding to 2,2,4,4,6,6-Hexamethylheptane based on its retention time.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of 2,2,4,4,6,6-Hexamethylheptane in the sample solution using the calibration curve.

  • The purity is then determined by comparing the measured concentration to the expected concentration based on the weight of the sample dissolved.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and the logical relationship for choosing an analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 2,2,4,4,6,6-Hexamethylheptane weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum dissolve->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by qNMR.

Method_Selection start Purity Assessment of 2,2,4,4,6,6-Hexamethylheptane check_uv Does the compound have a UV chromophore? start->check_uv hplc_uv HPLC-UV check_uv->hplc_uv Yes alternative Consider Alternative Methods check_uv->alternative No check_volatility Is the compound volatile? gc_fid GC-FID check_volatility->gc_fid Yes qnmr qNMR check_volatility->qnmr Yes/No other Other (e.g., LC-CAD/ELSD) check_volatility->other No alternative->check_volatility

Caption: Logical diagram for selecting a purity assessment method.

Conclusion

Both qNMR and GC-FID are suitable and powerful techniques for the purity assessment of the non-UV active and volatile compound 2,2,4,4,6,6-Hexamethylheptane.

  • qNMR offers the distinct advantage of being a direct, primary method that does not require a reference standard of the analyte, while also providing structural information about any impurities present.[3][5] This makes it an excellent choice during drug discovery and for the certification of reference materials.

  • GC-FID is a highly sensitive and robust technique with high sample throughput, making it ideal for routine quality control in a manufacturing environment.[7] However, its accuracy is dependent on the availability of a high-purity reference standard of 2,2,4,4,6,6-Hexamethylheptane.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, the need for structural information, and the desired sample throughput. For a comprehensive purity assessment, employing both techniques can provide orthogonal and confirmatory results.

References

A Guide to Cross-Validation of Analytical Methods for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, the selection and validation of analytical methods are critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of commonly employed Gas Chromatography (GC) methods for branched alkane analysis, supported by experimental data. It further details a robust protocol for the cross-validation of these methods between laboratories, a crucial step for ensuring inter-laboratory reproducibility and compliance with regulatory standards.

The analysis of branched alkanes presents unique challenges due to the vast number of isomers and their similar physicochemical properties, making chromatographic separation complex. Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the gold standard for this type of analysis. The choice of GC column, method parameters, and a rigorous validation process are paramount for achieving accurate and reproducible results.

Comparative Performance of GC Columns for Branched Alkane Analysis

The selection of the GC column is the most critical factor in the separation of branched alkanes. Non-polar stationary phases are the industry standard for this application. The following table summarizes the performance characteristics of two commonly used non-polar GC columns for the analysis of a standard mixture of branched alkanes.

Performance ParameterAgilent J&W DB-5ht Restek Rtx-5MS
Stationary Phase (5%-Phenyl)-methylpolysiloxane5% Diphenyl / 95% Dimethyl Polysiloxane
Max Temperature (°C) 400350
Resolution of Critical Pairs ExcellentVery Good
Bleed at High Temperatures Very LowLow
Inertness HighExcellent
Precision (%RSD for Peak Area) < 2%< 3%[1]
Common Applications High-temperature GC, analysis of high molecular weight hydrocarbonsDetailed hydrocarbon analysis, environmental analysis

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods for branched alkane analysis.

GC-MS Method for Branched Alkane Analysis

This protocol is designed for the quantitative analysis of branched alkanes in a hydrocarbon mixture.

1. Sample Preparation:

  • Accurately weigh and dissolve the hydrocarbon sample in a suitable volatile solvent (e.g., hexane) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards of known branched alkanes in the same solvent, covering the expected concentration range of the samples.

  • Add a suitable internal standard (e.g., a deuterated alkane) to all sample and standard solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 3 minutes, then ramp at 12.5°C/min to 290°C and hold for 4 minutes.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 40 to 550.

Inter-Laboratory Cross-Validation Protocol

This protocol outlines the steps for a comparative testing approach to cross-validate a GC-MS method for branched alkane analysis between two laboratories (Lab A - originating lab, Lab B - receiving lab).

1. Pre-Validation Phase:

  • Method Transfer: Lab A provides the fully validated analytical method documentation to Lab B, including the detailed GC-MS protocol, validation reports, and standard operating procedures.

  • Training: Lab A personnel may train Lab B analysts on the specific requirements of the method.

  • Instrument Qualification: Both laboratories must ensure their GC-MS systems are properly qualified and calibrated.

2. Validation Execution Phase:

  • Sample Selection: A single, homogeneous batch of a representative branched alkane mixture is prepared and divided into two sets of samples, one for each laboratory. A minimum of 5 different concentrations spanning the method's range should be prepared in triplicate.

  • Analysis: Both laboratories analyze the samples concurrently using the same validated GC-MS method.

  • Data Reporting: The results (e.g., peak areas, concentrations) are reported in a standardized format.

3. Statistical Analysis and Acceptance Criteria:

  • The data from both laboratories are statistically compared to assess the method's reproducibility.

  • Precision: The relative standard deviation (%RSD) of the results from each laboratory should be within the limits established during the initial method validation (e.g., <15%).

  • Accuracy: The mean results from Lab B should not deviate from the mean results of Lab A by more than a pre-defined percentage (e.g., ±15%).

  • Statistical Tests: An F-test can be used to compare the variances of the two datasets, and a two-tailed t-test can be used to compare the means. The results of these tests should indicate no statistically significant difference between the two laboratories at a 95% confidence level.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for selecting a suitable GC column for branched alkane analysis and the procedural flow of an inter-laboratory cross-validation.

GC_Column_Selection start Start: Branched Alkane Analysis complexity High Complexity Mixture? start->complexity high_mw High Molecular Weight Analytes? complexity->high_mw Yes standard_length Standard Length Column (e.g., 30m) is Sufficient complexity->standard_length No high_temp_col Select High-Temperature Column (e.g., DB-5ht) high_mw->high_temp_col Yes standard_col Select Standard MS Column (e.g., Rtx-5MS) high_mw->standard_col No column_length Select Longer Column (e.g., 60m or 100m) standard_length->high_mw end End: Column Selected high_temp_col->end standard_col->end

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

Cross_Validation_Workflow start Start: Inter-Laboratory Cross-Validation method_transfer Method Transfer and Training start->method_transfer sample_prep Prepare and Distribute Homogeneous Samples method_transfer->sample_prep analysis Concurrent Analysis by Both Labs sample_prep->analysis data_collection Collect and Report Data analysis->data_collection stat_analysis Statistical Analysis (F-test, t-test, %RSD, %Bias) data_collection->stat_analysis acceptance Acceptance Criteria Met? stat_analysis->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies and Re-validate acceptance->fail No

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

References

comparative study of solvent effects using 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Solvent Effects: 2,2,4,4,6,6-Hexamethylheptane vs. Common Non-Polar Solvents

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes and analytical measurements. This guide provides a comparative study of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane, with two common non-polar solvents, n-heptane and cyclohexane (B81311). Due to the limited availability of direct experimental data for 2,2,4,4,6,6-hexamethylheptane, this guide combines its known physicochemical properties with established principles of solvent and steric effects to offer a predictive comparison of its performance in various applications.

Physicochemical Properties

The physical and chemical properties of a solvent are fundamental to its behavior in a reaction or analytical procedure. The table below summarizes key properties for 2,2,4,4,6,6-hexamethylheptane, n-heptane, and cyclohexane.

Property2,2,4,4,6,6-Hexamethylheptanen-HeptaneCyclohexane
Molecular Formula C₁₃H₂₈C₇H₁₆C₆H₁₂
Molecular Weight ( g/mol ) 184.36100.2184.16
Boiling Point (°C) ~203 (Predicted)98.480.7
Melting Point (°C) --90.66.5
Density (g/mL at 20°C) ~0.75 (Predicted)0.6840.779
Dielectric Constant (at 20°C) ~2.0 (Estimated)1.922.02
Structure Highly Branched AlkaneStraight-Chain AlkaneCycloalkane

Predicted Solvent Performance: A Comparative Analysis

The significant steric hindrance of 2,2,4,4,6,6-hexamethylheptane, arising from its six methyl groups, is expected to be the primary determinant of its performance as a solvent compared to the less sterically encumbered n-heptane and cyclohexane.

Reaction Kinetics

In general, for reactions where the transition state is less solvated than the reactants, an increase in solvent polarity can decrease the reaction rate. However, as all three solvents are non-polar, the differences in their effects on reaction kinetics are more likely to be governed by steric factors.

For reactions sensitive to steric hindrance around the reaction center, such as Sₙ2 reactions, the bulky nature of 2,2,4,4,6,6-hexamethylheptane may impede the approach of reactants, potentially leading to slower reaction rates compared to n-heptane or cyclohexane.[1] Conversely, in reactions where solvent coordination to a catalyst or reactant is undesirable, the steric bulk of 2,2,4,4,6,6-hexamethylheptane could be advantageous by minimizing such interactions.

Product Distribution

In reactions where multiple products can be formed, the steric bulk of the solvent can influence the product ratio. For instance, in reactions involving bulky reagents, the use of a sterically demanding solvent like 2,2,4,4,6,6-hexamethylheptane could favor the formation of the less sterically hindered product.

Solubility

As a highly non-polar solvent, 2,2,4,4,6,6-hexamethylheptane is expected to be an excellent solvent for other non-polar compounds. However, its bulky nature might affect its ability to solvate large, irregularly shaped molecules as effectively as the more flexible n-heptane.

Experimental Protocols in Non-Polar Solvents

Wurtz Reaction for Alkane Synthesis

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[2][3] This reaction is typically carried out in a dry, non-polar solvent.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add sodium metal (2 equivalents) cut into small pieces.

  • Add dry n-heptane to cover the sodium.

  • From the dropping funnel, add a solution of the alkyl halide (1 equivalent) in dry n-heptane dropwise with vigorous stirring.

  • An exothermic reaction should commence. If not, gentle heating may be required to initiate the reaction.

  • After the addition is complete, reflux the mixture for 2-3 hours with continuous stirring.

  • Cool the reaction mixture to room temperature and quench the excess sodium by the careful addition of ethanol.

  • Add water to dissolve the sodium halide salts.

  • Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and purify the product alkane by distillation.

Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. Non-polar solvents are often used for this reaction.[4][5]

Protocol:

  • In a round-bottom flask, dissolve the diene (1 equivalent) and the dienophile (1.1 equivalents) in cyclohexane.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, collect it by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.

Spectroscopic Analysis in Non-Polar Solvents

The choice of solvent can influence spectroscopic measurements. Alkanes like n-heptane and cyclohexane are generally considered "transparent" in UV-Vis spectroscopy above 200 nm, making them suitable solvents for analyzing chromophores that absorb in this region.[6]

In NMR spectroscopy, non-polar solvents typically have minimal interaction with the analyte, leading to chemical shifts that are close to the "intrinsic" values of the molecule. However, subtle differences in magnetic anisotropy and van der Waals interactions can cause minor solvent-induced shifts. The chemical shifts of residual protons in deuterated n-heptane and cyclohexane are well-documented and can be used as internal references.[7][8]

Visualizing Solvent Effects

The following diagrams illustrate the conceptual differences in how these solvents might interact in a chemical system.

G Solvent-Reactant Interaction Model cluster_0 2,2,4,4,6,6-Hexamethylheptane cluster_1 n-Heptane cluster_2 Cyclohexane HMH Highly Branched (Sterically Hindered) HMH_effect Minimal Solvation of Bulky Reactants HMH->HMH_effect leads to Heptane Linear Chain (Flexible) Heptane_effect Effective Solvation of Various Reactant Shapes Heptane->Heptane_effect allows Cyclohexane Cyclic Structure (Rigid) Cyclohexane_effect Conformational Constraints on Solvation Cyclohexane->Cyclohexane_effect imposes

Caption: Steric profiles of the compared solvents.

G Workflow for Solvent Selection in a Hypothetical Reaction start Define Reaction (e.g., Sₙ2 with bulky nucleophile) consider_solvents Consider Non-Polar Solvents start->consider_solvents hmh 2,2,4,4,6,6-Hexamethylheptane (Highly Hindered) consider_solvents->hmh heptane n-Heptane (Less Hindered) consider_solvents->heptane cyclohexane Cyclohexane (Moderately Hindered) consider_solvents->cyclohexane predict_outcome Predict Outcome Based on Sterics hmh->predict_outcome heptane->predict_outcome cyclohexane->predict_outcome hmh_outcome Potentially Slower Rate, Higher Selectivity predict_outcome->hmh_outcome heptane_outcome Faster Rate, Lower Selectivity predict_outcome->heptane_outcome cyclohexane_outcome Intermediate Rate and Selectivity predict_outcome->cyclohexane_outcome experiment Experimental Verification hmh_outcome->experiment heptane_outcome->experiment cyclohexane_outcome->experiment

References

A Comparative Performance Analysis of 2,2,4,4,6,6-Hexamethylheptane and Other C13 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of the highly branched alkane 2,2,4,4,6,6-hexamethylheptane with its linear isomer, n-tridecane. Alkanes are foundational compounds in research and development, often used as non-polar solvents, standards in analytical chemistry, and components in formulation studies.[1][2] Understanding the performance differences driven by molecular structure is critical for selecting the appropriate isomer for a specific application. While branched-chain alkanes are often preferred as fuels for their anti-knock properties, their utility in laboratory and pharmaceutical settings is dictated by properties such as boiling point, density, and viscosity.[2]

Structural Influence on Physical Properties

The branching of the carbon chain significantly influences the intermolecular van der Waals forces, which in turn dictates the physical properties of alkane isomers.[3][4]

  • Boiling Point: Straight-chain alkanes have higher boiling points than their branched isomers.[3][5] This is due to the larger surface area of linear molecules, which allows for stronger van der Waals interactions that require more energy to overcome.[3]

  • Density: The effect of branching on density is less uniform. Increased branching can disrupt molecular packing, leading to lower density. However, highly symmetrical or spherical molecules may pack more efficiently than their linear counterparts, resulting in a higher density.[6]

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, generally increases with the length of the carbon chain due to stronger intermolecular forces.[7][8] For isomers, unbranched alkanes are typically more viscous than their branched counterparts because the extended shape leads to greater molecular entanglement.[5]

The relationship between molecular structure and physical properties can be visualized as a logical flow.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Resulting Physical Properties Structure Alkane Isomer Structure Linear Linear Chain (e.g., n-Tridecane) Structure->Linear Type Branched Branched Chain (e.g., Hexamethylheptane) Structure->Branched Type SurfaceArea Molecular Surface Area Linear->SurfaceArea Maximizes Packing Molecular Packing Efficiency Linear->Packing Generally efficient Branched->SurfaceArea Minimizes Branched->Packing Can increase or decrease Forces Van der Waals Forces BoilingPoint Boiling Point Forces->BoilingPoint Directly Affects Viscosity Viscosity Forces->Viscosity Directly Affects SurfaceArea->Forces Influences Strength Density Density Packing->Density Directly Affects

Caption: Logical relationship between alkane structure and physical properties.

Quantitative Data Comparison

The following table summarizes key physical properties for 2,2,4,4,6,6-Hexamethylheptane and n-tridecane. Data for 2,2,4,4,6,6-hexamethylheptane is predicted, as experimental values are not widely available, highlighting its status as a more specialized chemical.

Property2,2,4,4,6,6-Hexamethylheptanen-TridecaneUnit
Molecular Formula C13H28[9]C13H28[1]-
Molar Mass 184.367[9]184.367[1]g·mol−1
Boiling Point 204.6 ± 7.0 (Predicted)[10]232 to 236[1]°C
Melting Point --6 to -4[1]°C
Density 0.8 ± 0.1 (Predicted)[10]0.756[1]g·mL−1
Refractive Index 1.425 (Predicted)[10]1.425[11]n20/D
Flash Point 75.4 ± 11.7 (Predicted)[10]79[12]°C
Vapor Pressure 0.4 ± 0.2 (at 25°C, Predicted)[10]-mmHg

Experimental Protocols

Objective comparison requires standardized methods for measuring physical and chemical properties. Below are detailed protocols for key performance indicators.

Protocol 1: Purity Analysis via Gas Chromatography (GC)

Gas chromatography is a standard technique for separating and analyzing volatile compounds, making it ideal for determining the purity of alkane isomers.[13][14]

Objective: To determine the purity of a C13 alkane sample and identify any isomeric impurities.

Methodology:

  • Instrument Preparation: A gas chromatograph equipped with a flame ionization detector (FID) and a nonpolar capillary column (e.g., dimethyl silicone) is used.[15] The oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 150°C) to ensure separation of components with different boiling points.[15]

  • Sample Preparation: The alkane sample is diluted in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

  • Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase.[15] Elution order generally follows the order of increasing boiling points.[15]

  • Data Analysis: The retention time (tR) for each peak is recorded.[13] Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. Identification of impurities can be achieved by comparing retention times to those of known standards.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing A Prepare GC Instrument (Nonpolar Column, FID) C Inject Sample (1µL) A->C B Dilute Alkane Sample (e.g., in Hexane) B->C D Run Temperature Program (e.g., 100-150°C) C->D E Detect & Record Chromatogram D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Caption: Workflow for Purity Analysis via Gas Chromatography.

Protocol 2: Viscosity Measurement using an Ostwald Viscometer

The viscosity of C13 isomers can be determined using a glass capillary viscometer, such as the Ostwald viscometer, by comparing the efflux time of the sample to that of a reference liquid with a known viscosity (e.g., water).[16][17]

Objective: To measure the dynamic viscosity of a C13 alkane isomer at a controlled temperature.

Methodology:

  • Apparatus Setup: A clean, dry Ostwald viscometer is placed in a constant temperature water bath to ensure thermal stability.[17]

  • Reference Measurement: A precise volume of the reference liquid (e.g., distilled water) is introduced into the viscometer.

  • Flow Time Measurement: The liquid is drawn up into the upper bulb. The time it takes for the liquid meniscus to fall between two calibrated marks is measured accurately with a stopwatch. This is repeated to ensure consistency.[16][18]

  • Sample Measurement: The viscometer is thoroughly cleaned, dried, and filled with the same volume of the C13 alkane sample. The flow time measurement is repeated under the same temperature conditions.

  • Calculation: The viscosity of the sample (η₁) is calculated relative to the reference liquid (η₂) using the following equation: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) Where 'ρ' is the density and 't' is the flow time for the sample (1) and reference (2).[19]

G cluster_ref Reference Liquid (Water) cluster_sample Sample Liquid (Alkane) start Start prep Clean & Prepare Ostwald Viscometer start->prep thermo Place in Constant Temperature Bath prep->thermo fill_ref Fill with Water thermo->fill_ref measure_ref Measure Flow Time (t₂) fill_ref->measure_ref clean Clean & Dry Viscometer measure_ref->clean fill_sample Fill with Alkane clean->fill_sample measure_sample Measure Flow Time (t₁) fill_sample->measure_sample calc Calculate Viscosity η₁ = η₂(ρ₁t₁/ρ₂t₂) measure_sample->calc end End calc->end

Caption: Experimental workflow for viscosity determination.

Conclusion

The performance of a C13 alkane is fundamentally tied to its isomeric structure. 2,2,4,4,6,6-Hexamethylheptane , as a highly branched isomer, is predicted to have a significantly lower boiling point than its linear counterpart, n-tridecane , making it more volatile.[1][10] Its compact structure may lead to a higher density compared to the linear isomer.[1][10] Conversely, n-tridecane's linear shape results in greater intermolecular forces and entanglement, leading to a higher boiling point and likely a higher viscosity.[1][5]

For researchers and drug development professionals, these differences are critical. N-tridecane may be suitable as a high-boiling point, non-polar solvent or a distillation chaser.[1] The higher volatility and different packing properties of 2,2,4,4,6,6-hexamethylheptane might make it useful in applications requiring faster evaporation or as a specific type of non-polar medium in formulations. The choice between these isomers will always depend on the specific performance requirements of the application.

References

Validating the Structure of 2,2,4,4,6,6-Hexamethylheptane with 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. We present supporting predicted data and detailed experimental protocols to aid researchers in applying these methods for the unambiguous structural elucidation of similar molecules.

Introduction to 2,2,4,4,6,6-Hexamethylheptane and the Role of 2D NMR

2,2,4,4,6,6-Hexamethylheptane is a saturated acyclic hydrocarbon with the chemical formula C₁₃H₂₈. Its structure is characterized by a high degree of symmetry and steric hindrance due to the presence of multiple quaternary carbons and tert-butyl groups. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the overlapping signals and lack of direct connectivity information can make unambiguous structure determination challenging. 2D NMR spectroscopy offers a powerful solution by providing through-bond and through-space correlations between nuclei, allowing for a definitive structural assignment.

This guide will focus on the application of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes longer), crucial for identifying connectivity across quaternary carbons and piecing together the carbon skeleton.

Predicted NMR Data for 2,2,4,4,6,6-Hexamethylheptane

Due to the high symmetry of 2,2,4,4,6,6-hexamethylheptane, a relatively simple NMR spectrum is expected. The molecule has a plane of symmetry, which reduces the number of unique proton and carbon environments. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts

Labeled ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1~0.95Singlet18H
H-3~1.30Singlet4H
H-5~1.30Singlet4H
H-7~0.95Singlet18H

Note: Due to the high symmetry, the protons on the methyl groups (H-1 and H-7) are chemically equivalent, and the methylene (B1212753) protons (H-3 and H-5) are also chemically equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Labeled CarbonPredicted Chemical Shift (ppm)
C-1~31.5
C-2~33.0
C-3~55.0
C-4~38.0
C-5~55.0
C-6~33.0
C-7~31.5

Note: Similar to the protons, the symmetry of the molecule leads to the equivalence of C-1 and C-7, C-2 and C-6, and C-3 and C-5.

Experimental Protocols for 2D NMR Analysis

The following are detailed methodologies for acquiring high-quality 2D NMR spectra for the structural validation of 2,2,4,4,6,6-hexamethylheptane.

Sample Preparation:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for non-polar alkanes.

  • Concentration: A concentration of 10-20 mg of the compound in 0.6 mL of CDCl₃ is recommended.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

Table 3: Recommended 2D NMR Acquisition Parameters

ExperimentParameterRecommended Value
COSY Spectral Width (¹H)0.5 - 2.0 ppm
Number of Points (F2)2048
Number of Increments (F1)256
Number of Scans4-8
Relaxation Delay1.5 - 2.0 s
HSQC Spectral Width (¹H)0.5 - 2.0 ppm
Spectral Width (¹³C)25 - 60 ppm
Number of Points (F2)1024
Number of Increments (F1)256
Number of Scans8-16
Relaxation Delay1.5 - 2.0 s
HMBC Spectral Width (¹H)0.5 - 2.0 ppm
Spectral Width (¹³C)25 - 60 ppm
Number of Points (F2)2048
Number of Increments (F1)512
Number of Scans16-32
Relaxation Delay1.5 - 2.0 s
Long-range J-coupling delayOptimized for 4-8 Hz

Visualization of the Structure Validation Workflow

The logical progression of experiments and data analysis for confirming the structure of 2,2,4,4,6,6-hexamethylheptane is illustrated in the following workflow diagram.

G Workflow for 2D NMR Structure Validation of 2,2,4,4,6,6-Hexamethylheptane cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation H1_NMR ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Env Identify Carbon Environments (Chemical Shift) C13_NMR->Carbon_Env COSY COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Establish ¹H-¹³C Direct Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Env->HSQC Carbon_Env->HMBC Structure_Validation Confirm Structure of 2,2,4,4,6,6-Hexamethylheptane HH_Connectivity->Structure_Validation CH_Connectivity->Structure_Validation Long_Range_Connectivity->Structure_Validation

Safety Operating Guide

Safe Disposal of 2,2,4,4,6,6-Hexamethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,2,4,4,6,6-hexamethylheptane, like many laboratory chemicals, is crucial for ensuring environmental safety and regulatory compliance. This highly flammable and aquatically hazardous substance requires a careful and informed approach to its disposal. Adherence to established protocols is paramount for researchers, scientists, and drug development professionals to mitigate risks and maintain a safe working environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is essential to be aware of the inherent hazards of 2,2,4,4,6,6-hexamethylheptane. This compound is a flammable liquid and may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, preventing its release into the environment is a primary concern. Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[1] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 2,2,4,4,6,6-hexamethylheptane and similar isomers.

PropertyValueSource
Molecular FormulaC13H28PubChem[3][4]
Molecular Weight184.36 g/mol PubChem[3][5]
CAS Number34701-49-0PubChem[3][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of 2,2,4,4,6,6-hexamethylheptane is to engage a licensed professional waste disposal service. This ensures that the chemical is managed in an environmentally responsible and compliant manner. The following steps outline the process for its collection and disposal:

  • Waste Determination : Classify 2,2,4,4,6,6-hexamethylheptane as a hazardous waste. This determination is based on its flammability and environmental hazards.[6]

  • Containerization : Collect the waste in a designated, compatible container. The container must be in good condition, free from leaks, and compatible with the chemical to prevent any reactions.[6] It should be kept tightly sealed when not in use.[1][6]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2,2,4,4,6,6-Hexamethylheptane," and the accumulation start date.[6]

  • Accumulation and Storage : Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1][2] This area should be away from ignition sources and incompatible materials, such as strong oxidizing agents.[1]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste. The disposal must be carried out at an approved waste disposal plant.[1][2]

Crucially, do not dispose of 2,2,4,4,6,6-hexamethylheptane by pouring it down the drain or mixing it with non-hazardous trash. [6] This is to prevent environmental contamination and potential damage to plumbing systems.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate non-essential personnel from the area. Remove all sources of ignition and ensure adequate ventilation.[1][2] For small spills, absorb the chemical with an inert material (e.g., dry sand or earth) and place it in a sealed container for disposal.[1][7] For larger spills, contain the material to prevent it from entering waterways.[7] In all cases of spills or exposure, consult the Safety Data Sheet (SDS) and seek medical attention if necessary.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2,4,4,6,6-hexamethylheptane.

G start Begin Disposal Process is_waste Is 2,2,4,4,6,6-Hexamethylheptane a waste product? start->is_waste containerize Collect in a labeled, compatible container is_waste->containerize Yes no_waste Continue use following safety protocols is_waste->no_waste No store Store in a designated cool, well-ventilated area away from ignition sources containerize->store contact_ehs Contact EHS or certified waste disposal company store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for 2,2,4,4,6,6-Hexamethylheptane.

References

Essential Safety and Logistical Guidance for Handling 2,2,4,4,6,6-Hexamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2,2,4,4,6,6-Hexamethylheptane (CAS No. 34701-49-0) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

2,2,4,4,6,6-Hexamethylheptane is a flammable liquid.[1] While specific toxicity data is limited, its similarity to other branched alkanes suggests that it should be handled with care to avoid inhalation of vapors and direct contact with skin and eyes. The primary hazards are flammability and potential aspiration toxicity if swallowed.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes that can cause eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended for splash protection).[2][3] A flame-resistant lab coat or chemical-resistant apron worn over long pants and closed-toe shoes.[4]Prevents skin contact. Nitrile gloves offer good resistance to aliphatic hydrocarbons for short-term exposure.[2] Flame-resistant clothing is necessary due to the flammable nature of the substance.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[5][6]Minimizes the inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of 2,2,4,4,6,6-Hexamethylheptane.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & SOPs prep2 Inspect Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Workflow for handling 2,2,4,4,6,6-Hexamethylheptane.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before beginning work.

    • Ensure the chemical fume hood is functioning correctly and is free of clutter.

    • Put on all required personal protective equipment as detailed in Table 1.

  • Handling:

    • Due to its flammable nature, it is imperative to ground all equipment to prevent static discharge.[7]

    • Carefully dispense the required amount of 2,2,4,4,6,6-Hexamethylheptane within the fume hood, keeping the container opening away from your breathing zone.

    • Keep the container tightly sealed when not in use.[7]

    • Conduct all experimental procedures within the fume hood.

  • Cleanup:

    • Wipe down all contaminated surfaces with an appropriate solvent and cleaning agent.

    • Segregate all waste materials as described in the disposal plan below.

    • Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after handling the chemical.

Disposal Plan

Proper disposal of 2,2,4,4,6,6-Hexamethylheptane and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused 2,2,4,4,6,6-Hexamethylheptane Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[8]Prevents improper disposal and ensures compliance with hazardous waste regulations.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse solvent as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in a designated solid hazardous waste container.Reduces the volume of hazardous waste and allows for the safe reuse or disposal of labware.
Contaminated PPE (e.g., gloves, apron) Place in a designated solid hazardous waste container. Do not dispose of in regular trash.Prevents the spread of chemical contamination.

Waste Segregation and Labeling Diagram

G waste_source Experiment Waste liquid_waste Liquid Waste - Unused Chemical - Contaminated Solvents waste_source->liquid_waste solid_waste Solid Waste - Contaminated Gloves - Contaminated Wipes - Disposable Labware waste_source->solid_waste disposal Hazardous Waste Disposal (via EHS) liquid_waste->disposal solid_waste->disposal

Caption: Waste segregation for 2,2,4,4,6,6-Hexamethylheptane.

Emergency Procedures:

  • Spill: In case of a small spill within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, dry sand). Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Fire: Use a dry chemical, CO2, or foam extinguisher. Do not use water, as it may spread the flammable liquid.[7]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.